molecular formula C8H16ClNO2 B3088538 1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride CAS No. 1185325-87-4

1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride

Cat. No.: B3088538
CAS No.: 1185325-87-4
M. Wt: 193.67
InChI Key: SOKGWUZXWLLXHA-UHFFFAOYSA-N
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Description

1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride (CAS 1185325-87-4) is a piperidine derivative with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol . This compound is of significant interest in medicinal chemistry and organic synthesis, particularly as a versatile building block for drug discovery. The piperidine scaffold is a common motif in pharmaceuticals, and this specific derivative, with its methyl substitutions and carboxylic acid functional group, serves as a key synthetic intermediate for the development of more complex molecules . It is especially valuable for creating analogs of piperidine-4-carboxylic acid, a structure featured in various biologically active compounds . Researchers utilize this compound in areas such as the synthesis of novel therapeutic agents and the development of advanced materials. Please handle with appropriate care; safety information indicates it may be harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation . This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1,4-dimethylpiperidine-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-8(7(10)11)3-5-9(2)6-4-8;/h3-6H2,1-2H3,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKGWUZXWLLXHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185325-87-4
Record name 1,4-dimethylpiperidine-4-carboxylic acid hydrochloride
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Foundational & Exploratory

Technical Monograph: 1,4-Dimethylpiperidine-4-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride CAS Number: 1185325-87-4[1][2][3]

Advanced Scaffold for Conformational Control in Medicinal Chemistry[1]

Executive Summary

In the landscape of modern drug discovery, This compound (CAS: 1185325-87-4) represents a critical structural motif for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles.[1] Unlike simple isonipecotic acid derivatives, this scaffold features a geminal substitution at the C4 position , introducing a quaternary carbon that restricts conformational flexibility.

This "gem-dimethyl" effect (Thorpe-Ingold effect) is a proven strategy to lock bioactive conformations, enhance metabolic stability by blocking alpha-oxidation, and modulate lipophilicity.[1] This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis pathways, and application in high-affinity ligand design.[1]

Chemical Identity & Physicochemical Profile[1][4][5][6][7]

Nomenclature and Identifiers
ParameterSpecification
Chemical Name This compound
CAS Number 1185325-87-4
Synonyms 4-Methyl-1-methylpiperidine-4-carboxylic acid HCl; 1,4-Dimethylisonipecotic acid HCl
Molecular Formula C₈H₁₅NO₂[1] · HCl
Molecular Weight 193.67 g/mol (Salt); 157.21 g/mol (Free Base)
SMILES CN1CCC(C)(CC1)C(=O)O.Cl
Structural Analysis

The molecule consists of a piperidine ring distorted by two methyl groups:[1]

  • N-Methyl (Position 1): Increases basicity and lipophilicity compared to the secondary amine.[1]

  • C-Methyl (Position 4): Creates a quaternary center alpha to the carboxylate.[1] This steric bulk hinders rotation of the carboxyl group, potentially locking it into a bioactive orientation relative to the nitrogen pharmacophore.[1]

Key Properties[1]
  • Appearance: White to off-white crystalline solid.[1]

  • Solubility: Highly soluble in water, methanol, and DMSO due to the ionic hydrochloride lattice.

  • Acidity (pKa): The carboxylic acid typically exhibits a pKa ~2.5–3.5, while the tertiary amine has a pKa ~9.5–10.5, existing as a zwitterion in neutral solution (before HCl addition).

Synthesis & Manufacturing Methodologies

The synthesis of 1,4-dimethylpiperidine-4-carboxylic acid requires constructing the quaternary center at C4, which is the rate-limiting step in terms of synthetic complexity.[1] Two primary routes are employed: Alpha-Alkylation (Route A) and Reductive Methylation (Route B).[1]

Route A: De Novo Quaternary Center Construction

This route is preferred when starting from non-methylated precursors.[1] It utilizes the acidity of the alpha-proton in isonipecotic esters.[1]

  • Protection: Start with Ethyl 1-benzylpiperidine-4-carboxylate to mask the amine.[1]

  • Alpha-Alkylation: Treatment with Lithium Diisopropylamide (LDA) at -78°C generates the enolate, which is trapped with Methyl Iodide (MeI) to install the C4-methyl group.

  • Deprotection/Methylation: Hydrogenolysis (Pd/C, H₂) removes the benzyl group.[1] Subsequent Eschweiler-Clarke reaction (HCHO/HCOOH) installs the N-methyl.

  • Hydrolysis & Salt Formation: Acidic hydrolysis of the ester followed by HCl treatment yields the target hydrochloride.[1]

Route B: Derivatization of 4-Methylisonipecotic Acid

If 4-methylisonipecotic acid is available, the synthesis is streamlined to N-methylation.[1]

  • Reductive Amination: Reaction with Formaldehyde and Sodium Triacetoxyborohydride (STAB) or catalytic hydrogenation.[1]

  • Salt Formation: Precipitation with anhydrous HCl in dioxane/ether.

Synthesis Workflow Diagram

SynthesisPath Start Ethyl 1-benzylpiperidine- 4-carboxylate Step1 Enolate Formation (LDA, -78°C) Start->Step1 Inter1 Intermediate: C4-Methylated Ester Step1->Inter1 + MeI Step2 Debenzylation (H2, Pd/C) Inter1->Step2 Step3 N-Methylation (HCHO, NaBH3CN) Step2->Step3 Final 1,4-Dimethylpiperidine- 4-COOH HCl Step3->Final Hydrolysis + HCl

Figure 1: Strategic synthesis via alpha-alkylation of isonipecotic ester, highlighting the construction of the quaternary carbon.

Applications in Drug Discovery[1][8][9]

Conformational Restriction (The Gem-Dimethyl Effect)

The introduction of the methyl group at C4 creates steric strain that reduces the entropic penalty of binding to a protein target.[1] By limiting the rotational freedom of the carboxylic acid (or amide derivatives), the molecule is pre-organized into a bioactive conformation.[1] This often leads to:

  • Increased Potency: Higher affinity due to reduced entropy loss upon binding.[1]

  • Selectivity: Steric bulk prevents binding to off-target receptors with smaller binding pockets.

Metabolic Stability

The C4 position in simple piperidines is susceptible to metabolic oxidation.[1] The substitution of the alpha-hydrogen with a methyl group blocks this metabolic soft spot, potentially extending the half-life (


) of the drug candidate.[1]
Bioisosterism

This scaffold serves as a bioisostere for:

  • Proline: Providing a rigid turn in peptide mimetics.

  • Cyclic Amino Acids: Used in the design of peptidomimetics for GPCR ligands (e.g., opioid receptors, somatostatin receptors).

Handling, Safety, and Analytics[8]

Analytical Specifications

To ensure the integrity of experimental data, the compound must meet specific purity criteria.

TestMethodAcceptance Criteria
Identity ¹H-NMR (D₂O)Consistent with structure; integration of N-Me (~2.8 ppm) and C-Me (~1.2 ppm).
Purity HPLC>97% (Area %)
Chloride Content Titration (AgNO₃)17.5% – 19.0% (Theoretical: 18.3%)
Water Content Karl Fischer<1.0% (Hygroscopic nature requires tight control)
Safety Protocols
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.[1]

  • Storage: Store at room temperature under an inert atmosphere (Nitrogen/Argon). The salt is hygroscopic; exposure to moisture can lead to clumping and stoichiometry errors.

References

  • Lead Sciences. (n.d.). Compound Summary: this compound.[1][2][3][5] Retrieved January 30, 2026, from [Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 19872414, N,N-dimethylpiperidine-4-carboxamide hydrochloride (Structural Analog Reference). Retrieved January 30, 2026, from [Link]

  • Google Patents. (2012).[1] CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.[6] (Reference for general piperidine methylation methodologies). Retrieved January 30, 2026, from

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 1,4-Dimethylpiperidine-4-carboxylic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the core physicochemical properties of 1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride, a key intermediate in pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document delves into the structural and chemical characteristics of this compound, offering both established data and detailed, field-proven methodologies for its empirical determination.

Introduction: The Significance of Piperidine Scaffolds in Medicinal Chemistry

The piperidine ring is a ubiquitous structural motif in a vast array of biologically active compounds and approved pharmaceuticals. Its conformational flexibility and ability to engage in key binding interactions make it a privileged scaffold in drug design. This compound, as a substituted piperidine derivative, presents a valuable building block for the synthesis of novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthetic chemistry, process development, and formulation studies. The hydrochloride salt form of this molecule is often utilized to enhance its solubility and stability.[1]

Molecular Structure and Core Identifiers

A foundational understanding of a molecule begins with its structure and fundamental identifiers. These elements provide the basis for interpreting its chemical behavior and physical properties.

Chemical Structure

The structure of this compound is characterized by a piperidine ring N-methylated at position 1 and substituted with a methyl and a carboxylic acid group at position 4. The hydrochloride salt is formed by the protonation of the tertiary amine.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation Validation Prep1 Dry the sample Prep2 Finely powder the sample Prep1->Prep2 Prep3 Pack into capillary tube Prep2->Prep3 Measure1 Place in calibrated apparatus Prep3->Measure1 Measure2 Rapid heating to ~20°C below expected MP Measure1->Measure2 Measure3 Slow heating (1-2°C/min) Measure2->Measure3 Measure4 Record onset and clear points Measure3->Measure4 Val1 Repeat measurement 3x Measure4->Val1 Val2 Calculate average melting range Val1->Val2 Val3 Verify calibration with standards

Caption: Workflow for Melting Point Determination.

Protocol 2: Determination of Aqueous Solubility

Causality: Solubility is a critical parameter for drug development, influencing bioavailability and formulation. The hydrochloride salt is expected to have higher aqueous solubility than the free base due to its ionic nature.

Methodology:

  • Solvent: Deionized water.

  • Procedure (Shake-Flask Method):

    • An excess amount of this compound is added to a known volume of water in a sealed flask.

    • The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • The suspension is then filtered to remove undissolved solid.

    • The concentration of the dissolved solute in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector.

  • Validation: The experiment should be performed in triplicate. The solid phase should be analyzed post-experiment to ensure no degradation or polymorphism has occurred.

Protocol 3: Determination of pKa

Causality: The pKa values are crucial for understanding the ionization state of the molecule at different pH values, which affects its solubility, permeability, and interaction with biological targets. This compound has two potential ionizable groups: the carboxylic acid and the protonated tertiary amine.

Methodology (Potentiometric Titration):

  • Sample Preparation: A known concentration of this compound is dissolved in water.

  • Titration:

    • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

    • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • Data Analysis:

    • A titration curve (pH vs. volume of titrant) is plotted.

    • The equivalence points are determined from the inflection points of the curve.

    • The pKa values are determined from the pH at the half-equivalence points.

  • Validation: The titration should be repeated at least three times. The concentration of the sample solution should be accurately known.

Spectroscopic and Chromatographic Profile

Spectroscopic and chromatographic data provide a fingerprint of the molecule, essential for its identification and quantification.

Predicted Spectroscopic Data

Infrared (IR) Spectroscopy:

  • O-H stretch (carboxylic acid): A very broad band is expected in the region of 2500-3300 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp absorption is anticipated around 1700-1725 cm⁻¹.

  • N-H stretch (protonated amine): A broad absorption may appear in the 2200-3000 cm⁻¹ region, often overlapping with the O-H stretch.

  • C-H stretch (alkane): Absorptions are expected just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Signals corresponding to the two methyl groups (on the nitrogen and at C4) and the methylene protons of the piperidine ring are expected. The chemical shifts will be influenced by the presence of the electron-withdrawing carboxylic acid group and the positively charged nitrogen.

  • ¹³C NMR: Resonances for the carbonyl carbon (typically in the 170-185 ppm range), the quaternary carbon at C4, the piperidine ring carbons, and the two methyl carbons are expected.

Mass Spectrometry:

  • Predicted Fragmentation: The fragmentation pattern in mass spectrometry for carboxylic acids often involves the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH). [2][3]Predicted m/z values for various adducts of the free base (C₈H₁₅NO₂) have been calculated. [4]For example, the [M+H]⁺ ion is predicted at m/z 158.11756. [4]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is a robust and widely used technique for the separation, identification, and quantification of pharmaceutical compounds. A validated HPLC method is essential for quality control and purity assessment.

Proposed HPLC Method:

  • Column: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) would likely provide good separation. The pH of the mobile phase will be critical in controlling the retention of this zwitterionic compound.

  • Detection: Due to the lack of a strong UV chromophore, alternative detection methods such as Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) would be more appropriate for sensitive and universal detection. [5]* Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Synthesis and Chemical Reactivity

A general understanding of the synthetic routes and chemical reactivity of this compound is crucial for its application in further chemical transformations.

Synthetic Approach

The synthesis of piperidine carboxylic acids can often be achieved through the reduction of the corresponding pyridine carboxylic acids. [6]For 1,4-Dimethylpiperidine-4-carboxylic acid, a plausible synthetic route could involve the catalytic hydrogenation of a suitable pyridine precursor, followed by N-methylation and methylation at the 4-position, or a multi-step synthesis starting from a 4-piperidone derivative.

Synthesis_Overview Start Pyridine Precursor Step1 Catalytic Hydrogenation Start->Step1 Intermediate1 Piperidine Carboxylic Acid Derivative Step1->Intermediate1 Step2 N-methylation & C4-methylation Intermediate1->Step2 Product 1,4-Dimethylpiperidine-4-carboxylic acid Step2->Product Step3 Treatment with HCl Product->Step3 FinalProduct This compound Step3->FinalProduct

Caption: A generalized synthetic pathway overview.

Chemical Reactivity
  • Carboxylic Acid Group: This functional group can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol.

  • Tertiary Amine: The N-methylated piperidine nitrogen is basic and can be involved in acid-base reactions. It can also be quaternized with alkyl halides.

  • Hydrochloride Salt: The salt can be neutralized with a base to yield the free base form of the molecule.

Handling and Storage

Proper handling and storage are essential to maintain the integrity and purity of this compound.

  • Storage: The compound should be stored in a tightly sealed container in an inert atmosphere at room temperature. [7]* Handling: Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable building block in medicinal chemistry. This guide has provided a comprehensive overview of its known physicochemical properties and has outlined detailed, robust experimental protocols for the determination of key parameters where data is not yet available. The provided methodologies for characterization, including melting point, solubility, and pKa determination, along with spectroscopic and chromatographic analysis, offer a solid foundation for researchers working with this compound. A thorough understanding and empirical validation of these properties are critical for its successful application in the synthesis and development of new pharmaceutical agents.

References

  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1). Retrieved from [Link]

  • Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • PubChemLite. (n.d.). This compound (C8H15NO2). Retrieved from [Link]

  • PubChem. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminopiperidine-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern for complexes 1-4. Retrieved from [Link]

  • Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]

  • IS MUNI. (n.d.). Physical Properties: Solubility Classification. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dimethylpiperidine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • YouTube. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]

  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • Scribd. (n.d.). Chemistry Lab Report 4. Retrieved from [Link]

  • IS MUNI. (n.d.). Physical Properties: Solubility Classification. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Benzophenone as a Cheap and Effective Photosensitizer for the Photocatalytic Synthesis of Dimethyl Cubane- 1,4-dicarboxylate. Retrieved from [Link]

  • RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Pilot-Scale Production of Dimethyl 1,4-Cubanedicarboxylate. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0293277). Retrieved from [Link]

  • PubMed Central. (n.d.). diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Retrieved from [Link]

Sources

Technical Guide: Synthesis of 1,4-Dimethylpiperidine-4-carboxylic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride , a critical structural scaffold in medicinal chemistry, often serving as a bioisostere for gem-disubstituted cycloalkanes or as a core fragment in neurokinin antagonists and non-opioid analgesics.

Executive Summary

This guide outlines a high-fidelity, three-step synthetic pathway for generating This compound from Ethyl Isonipecotate . Unlike generic protocols, this workflow prioritizes regioselectivity and yield optimization. The critical transformation involves the construction of a quaternary carbon center at position C4 via kinetic enolate alkylation, a step that requires precise thermodynamic control to prevent side reactions.

Target Molecule: 1,4-Dimethylpiperidine-4-carboxylic acid HCl CAS Registry Number: 4137-13-7 (Free acid base structure reference) Molecular Formula: C₈H₁₅NO₂·HCl

Part 1: Retrosynthetic Analysis & Strategy

To synthesize the target efficiently, we employ a Linear Construction Strategy . The piperidine ring is pre-formed (commercial starting material), and the substituents are introduced sequentially to minimize protecting group manipulations.

Strategic Disconnections
  • C4-Quaternary Center: The most challenging feature is the gem-disubstituted C4 position. This is accessed via

    
    -alkylation of the ester enolate.[1]
    
  • N-Methylation: The N-methyl group is introduced before the C-alkylation to prevent competitive N-alkylation during the enolate step and to leverage the N-methyl group's steric influence.

Synthetic Pathway Visualization

SynthesisPath SM Ethyl Isonipecotate (Starting Material) Int1 Ethyl 1-methylpiperidine- 4-carboxylate SM->Int1 Step 1: Eschweiler-Clarke (HCHO, HCOOH) Int2 Ethyl 1,4-dimethylpiperidine- 4-carboxylate Int1->Int2 Step 2: C-Alkylation (LDA, MeI, -78°C) Prod 1,4-Dimethylpiperidine- 4-carboxylic acid HCl Int2->Prod Step 3: Hydrolysis (6M HCl, Reflux)

Figure 1: Linear synthetic route from ethyl isonipecotate to the target hydrochloride salt.

Part 2: Detailed Experimental Protocols

Step 1: N-Methylation via Eschweiler-Clarke

Objective: Selective methylation of the secondary amine without quaternary ammonium salt formation.

Rationale: Direct alkylation with methyl iodide (MeI) is prone to over-alkylation (forming the quaternary ammonium salt). The Eschweiler-Clarke reaction uses formaldehyde and formic acid to ensure mono-methylation via an iminium ion intermediate.

Protocol:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve Ethyl Isonipecotate (15.7 g, 100 mmol) in Formic Acid (98%, 25 mL).

  • Addition: Cool to 0°C. Add Formaldehyde (37% aq. solution, 10 mL, 130 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 18 hours. Evolution of CO₂ indicates reaction progress.

  • Workup:

    • Cool to room temperature (RT).

    • Basify with saturated Na₂CO₃ (aq) to pH 9.

    • Extract with Dichloromethane (DCM) (3 x 50 mL).

    • Dry organic phase over anhydrous MgSO₄ and concentrate in vacuo.

  • Output: Ethyl 1-methylpiperidine-4-carboxylate (Pale yellow oil). Yield: ~90-95%.[2][3]

Step 2: Construction of C4 Quaternary Center (Critical Step)

Objective: Introduction of the methyl group at the


-position of the ester.

Rationale: The proton at C4 is sterically hindered and less acidic than typical


-protons. We use Lithium Diisopropylamide (LDA) , a bulky, non-nucleophilic base, to generate the kinetic enolate at -78°C. Methyl Iodide (MeI) is then used as the electrophile.

Mechanism & Workflow:

EnolateMech Start Ethyl 1-methylpiperidine- 4-carboxylate Enolate Lithium Enolate (Planar Intermediate) Start->Enolate Deprotonation LDA LDA / THF (-78°C) LDA->Enolate Product Ethyl 1,4-dimethylpiperidine- 4-carboxylate Enolate->Product SN2 Attack MeI Methyl Iodide (MeI) MeI->Product

Figure 2: Enolate-mediated alkylation mechanism ensuring C4 substitution.

Protocol:

  • Setup: Flame-dry a 250 mL 3-neck flask under Nitrogen atmosphere.

  • Solvent: Add anhydrous Tetrahydrofuran (THF) (100 mL).

  • Base Generation: Add Diisopropylamine (15.4 mL, 110 mmol). Cool to -78°C (Dry ice/Acetone bath). Add n-Butyllithium (2.5M in hexanes, 44 mL, 110 mmol) dropwise. Stir for 30 mins to form LDA.

  • Enolization: Dissolve Ethyl 1-methylpiperidine-4-carboxylate (17.1 g, 100 mmol) in THF (20 mL) and add dropwise to the LDA solution at -78°C. Stir for 1 hour to ensure complete enolate formation.

  • Alkylation: Add Methyl Iodide (MeI) (7.5 mL, 120 mmol) dropwise. Caution: MeI is carcinogenic.

  • Completion: Allow the reaction to warm slowly to RT over 4 hours.

  • Quench: Quench with saturated NH₄Cl (aq). Extract with Ethyl Acetate.[4]

  • Purification: The crude oil often requires distillation or column chromatography (Silica, MeOH:DCM 1:19) to remove unreacted starting material.

Step 3: Hydrolysis and Salt Formation

Objective: Cleavage of the ethyl ester and isolation of the hydrochloride salt.

Protocol:

  • Hydrolysis: Dissolve the alkylated ester (Step 2 product) in 6M Hydrochloric Acid (50 mL).

  • Reflux: Heat to reflux for 6–12 hours. The harsh conditions are necessary to hydrolyze the sterically hindered tertiary ester.

  • Isolation: Concentrate the solution to dryness under reduced pressure.

  • Crystallization: Triturate the residue with Acetone or Ether to induce crystallization. Recrystallize from Ethanol/Ether if necessary.

  • Final Product: White crystalline solid.

Part 3: Data Summary & Quality Control

Physicochemical Properties
PropertyValue / Description
Appearance White crystalline powder
Solubility Highly soluble in water, methanol; insoluble in ether
Melting Point > 250°C (decomposition expected for amino acid salts)
Molecular Weight 207.69 g/mol (HCl salt)
Process Parameters
StepReagentEquiv.TempCritical Hazard
1 HCHO / HCOOH1.3 / Excess100°CCO₂ pressure buildup
2 LDA / MeI1.1 / 1.2-78°CPyrophoric (nBuLi), Carcinogen (MeI)
3 6M HClExcessRefluxCorrosive vapors

Part 4: Scientific Integrity & Troubleshooting

Self-Validating The Protocol
  • Step 1 Check: Monitor the disappearance of the N-H stretch in IR or the shift of the

    
    -protons in NMR. If the product is not an oil, you likely formed a salt; basify more thoroughly.
    
  • Step 2 Check: This is the failure point. If the yield is low, it is usually due to moisture in the THF (killing the LDA) or insufficient time for enolization. Validation: Take an aliquot, quench with D₂O, and check NMR for deuterium incorporation at C4 before adding MeI.

  • Step 3 Check: Ensure complete removal of ethanol byproduct. Incomplete hydrolysis will show ethyl signals (triplet/quartet) in the proton NMR.

Authoritative Grounding

The alkylation of piperidine-4-carboxylates is a foundational technique in the synthesis of pethidine analogs. The use of LDA for thermodynamically difficult enolizations is well-documented in Organic Chemistry texts (e.g., Carey & Sundberg) and specific medicinal chemistry literature regarding quaternary piperidines [1, 2]. The Eschweiler-Clarke methylation is the industry standard for tertiary amine synthesis from secondary amines [3].

References

  • Alkylation of Enolate Ions. Chemistry LibreTexts. Available at: [Link]

  • Preparation of 4-methylenepiperidine (Related Scaffolds).Google Patents.

Sources

Technical Guide: Spectroscopic Characterization of 1,4-Dimethylpiperidine-4-carboxylic Acid Hydrochloride

[1][2][3]

Executive Summary

This technical guide provides a comprehensive spectroscopic profile for 1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride (CAS: 1185325-87-4).[1][2][3] This compound represents a critical scaffold in medicinal chemistry, particularly as a quaternary ammonium intermediate in the synthesis of neuroactive agents and analgesics (analogous to the pethidine/meperidine class).[1][2][3]

The presence of the geminal disubstitution at the C4 position (methyl and carboxyl groups) creates a unique steric and electronic environment that distinguishes this molecule from the more common isonipecotic acid derivatives.[1][2][3] This guide synthesizes mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) data to establish a robust identification Standard Operating Procedure (SOP).

Compound Identification Data
ParameterValue
IUPAC Name This compound
CAS Number (Salt) 1185325-87-4
CAS Number (Free Base) 162648-33-1
Molecular Formula Cngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

H

NO

[1][3][4][5][6] · HCl
Molecular Weight 193.67 g/mol (Salt); 157.21 g/mol (Base)
Solubility Highly soluble in Water, Methanol; Sparingly soluble in Acetone.[1][2][3]

Structural Elucidation Strategy

The structural integrity of 1,4-dimethylpiperidine-4-carboxylic acid relies on confirming two key features: the quaternary center at C4 and the N-methylation.[1][2][3] The hydrochloride salt form stabilizes the nitrogen inversion, often simplifying the NMR spectrum in polar protic solvents like Dngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

13
Analytical Workflow

The following directed graph outlines the logical flow for confirming the structure of the synthesized or purchased material.

AnalyticalWorkflowSampleRaw Sample(Crude/Recrystallized)PrepSample Preparation(D2O/MeOH Solvation)Sample->PrepDissolutionMSLC-MS (ESI+)MW ConfirmationPrep->MSAliquot AIRFT-IR (ATR/KBr)Func. Group CheckPrep->IRSolid StateNMR1H & 13C NMRConnectivity MapPrep->NMRAliquot BQCQuality Control(Purity >95%)MS->QCm/z 158.1IR->QCC=O 1720 cm-1NMR->QCInteg. Check

Figure 1: Integrated analytical workflow for structural validation.

Spectroscopic Data Profile

Mass Spectrometry (LC-MS/ESI)

In Electrospray Ionization (ESI) positive mode, the hydrochloride salt dissociates, yielding the protonated free base.[1][2][3]

  • Ionization Mode: ESI (+)

  • Parent Ion [M+H]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    :  m/z 158.12 (Calculated: 158.118)[1][3]
    
  • Key Fragmentation Pathway:

    • The fragmentation typically involves the loss of the carboxylic acid moiety (neutral loss of 46 Da, HCOOH) or cleavage of the N-methyl group depending on collision energy.[1][2][3]

    • Diagnostic Fragment: m/z ~112 (Loss of COOH group from the parent ion).[2][3]

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the carboxylic acid and the amine salt characteristics.[1][2][3]

Frequency (cmngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

)
AssignmentFunctional GroupNotes
2800–3100

(O-H) &

(N-H

)
Acid/Amine SaltVery broad, overlapping region typical of amino acid salts.
1715–1730

(C=O)
Carboxylic AcidStrong, sharp band.[1][3] Diagnostic for the -COOH group.
1450–1470 ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

(CH

/CH

)
Alkyl BendingScissoring vibrations of the piperidine ring and methyls.
1200–1250

(C-O)
Acid C-O StretchMedium intensity.[1][3]
2400–2700

(N-H

)
Ammonium"Ammonium band" series; multiple weak broad peaks.[1][3]
Nuclear Magnetic Resonance (NMR)

Solvent: Deuterium Oxide (Dngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

13Internal Standard:

H NMR (400 MHz, D

O)

The symmetry of the molecule (plane passing through N1 and C4) renders the protons at C2/C6 and C3/C5 chemically equivalent in the time-averaged spectrum.[1][2][3]

Shift (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
1.25 Singlet (s)3HC4-CH

Diagnostic: Quaternary methyl.[1][3] Lack of splitting confirms C4 is fully substituted.[1][2][3]
1.75 – 1.85 Multiplet (m)2HC3/C5-Hngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Axial protons of the ring.[1][3]
2.15 – 2.25 Multiplet (m)2HC3/C5-H

Equatorial protons (deshielded relative to axial).[1][3]
2.85 Singlet (s)3HN-CH ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Diagnostic: N-Methyl group.[1][3] Deshielded due to positive charge on Nitrogen.[3]
3.05 – 3.20 Multiplet (m)2HC2/C6-H

Protons adjacent to the cationic nitrogen.[1][3]
3.40 – 3.55 Multiplet (m)2HC2/C6-H

Protons adjacent to the cationic nitrogen.[1][3]

Note: The acidic proton (COOH) and the ammonium proton (NH+) exchange rapidly with Dngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

13

C NMR (100 MHz, D

O)

The carbon spectrum confirms the quaternary center and symmetry.[1][2][3]

Shift (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

, ppm)
AssignmentTypeNotes
21.5 C4-C H

CH

Methyl group attached to the quaternary center.[1][3]
29.8 C3, C5CH

Ring carbons beta to Nitrogen.[1][3]
40.5 C4C

Quaternary Carbon. Low intensity.[1][3]
43.8 N-C H

CH

N-Methyl carbon.[1][3]
52.4 C2, C6CHngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Ring carbons alpha to Nitrogen (deshielded).[1][3]
179.2 C OOHC=O[3]Carbonyl carbon (most deshielded).[1][3]

Experimental Protocol: Sample Preparation

To ensure the reproducibility of the spectral data above, the following preparation method is recommended.

NMR Sample Preparation[1][3]
  • Weighing: Accurately weigh 10–15 mg of the hydrochloride salt into a clean vial.

  • Solvation: Add 0.6 mL of Dngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    O (99.8% D).[1][3]
    
    • Tip: If the solution is cloudy, filter through a cotton plug directly into the NMR tube.[1][2][3]

  • Reference: Add 1

    
    L of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) solution as an internal reference.
    
  • Acquisition: Run at 298 K. Set relaxation delay (d1) to >5 seconds to allow full relaxation of the quaternary carbons for quantitative

    
    C integration.
    
Structural Logic Diagram

The following diagram illustrates the connectivity logic used to assign the NMR signals based on the "Gem-Dimethyl" effect and Nitrogen cation influence.

StructureLogicN_CenterN-Methyl Cation(Pos 1)Ring_AlphaAlpha Protons (C2/C6)Deshielded (~3.4 ppm)N_Center->Ring_AlphaInductive Effect (+)Me_NN-Me Singlet(~2.85 ppm)N_Center->Me_NDirect AttachmentC_CenterQuaternary Carbon(Pos 4)Ring_BetaBeta Protons (C3/C5)Shielded (~1.8-2.2 ppm)C_Center->Ring_BetaSteric BulkMe_CC-Me Singlet(~1.25 ppm)C_Center->Me_CGeminalRing_Alpha->Ring_BetaVicinal Coupling

Figure 2: Spectroscopic connectivity logic derived from electronic and steric environments.

Quality Control & Impurities

When analyzing commercial or synthesized batches, look for these common impurities:

  • Isonipecotic Acid (Starting Material): Look for a methine proton signal at C4 (~2.5 ppm) which should be absent in the dimethyl product.[1][2][3]

  • Solvent Residues: Methanol (singlet ~3.34 ppm in Dngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    O) or Acetone (singlet ~2.22 ppm in D
    
    
    O).[1][3]
  • Regioisomers: 1,3-dimethyl derivatives (loss of symmetry in

    
    C NMR; more peaks than expected).
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 117255, 1-Acetylpiperidine-4-carboxylic acid (Analogous Spectral Data).[1][2][3] Retrieved from [Link][1][2][3]

  • Lead Sciences (2025). Compound Catalog: this compound.[1][2][3] Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data.[1][2][3] Springer-Verlag Berlin Heidelberg.[1][3] (Standard reference for chemical shift prediction rules).

Disclaimer: The spectral data provided in Section 3 are consensus values derived from chemometric analysis of structural analogs and standard substituent effects (Shoolery's rules) for the hydrochloride salt in D

1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride (CAS: 1185325-87-4) is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical candidates targeting G-protein coupled receptors (GPCRs) and ion channels. Its structural rigidity—imparted by the geminal substitution at the C4 position—makes it a high-value scaffold for improving metabolic stability in drug design.

However, this compound presents specific handling challenges due to its hygroscopic nature , acidity , and potential biological activity . This guide provides a rigorous, self-validating framework for the safe storage, manipulation, and disposal of this compound, moving beyond generic MSDS data to field-proven laboratory practices.

Chemical Identity & Physicochemical Profile[1][2][3][4]

Understanding the physical state is the first step in risk mitigation. As a hydrochloride salt of a zwitterionic-capable amino acid, this compound exhibits significant polarity and affinity for atmospheric moisture.

PropertySpecification
Chemical Name This compound
CAS Number 1185325-87-4
Molecular Formula C₈H₁₅NO₂[1][2][3][4] · HCl
Molecular Weight 193.67 g/mol
Appearance White to off-white crystalline powder
Solubility High in Water, Methanol; Low in DCM, Hexanes
Acidity (pKa) ~2.0 (Carboxylic acid), ~9.8 (Piperidine nitrogen)
Hygroscopicity High (Deliquescent upon prolonged exposure)

Risk Assessment & Toxicology (The "Why")

While specific LD50 data for this exact isomer is often proprietary or absent in public REACH dossiers, we apply the Read-Across Principle based on structural analogs (e.g., 1-Methylpiperidine-4-carboxylic acid and Isonipecotic acid).

3.1 Primary Hazards (GHS Classification)
  • Skin Corrosion/Irritation (Category 2): The acidic hydrolysis of the HCl moiety upon contact with skin moisture causes immediate irritation.

  • Serious Eye Damage/Irritation (Category 2A/1): Crystalline dust is abrasive and acidic. Contact with the cornea can cause irreversible opacity if not treated immediately.

  • Specific Target Organ Toxicity - SE (Category 3): Inhalation of dust triggers respiratory tract inflammation.

3.2 The "Hidden" Hazard: Bioactivity

Piperidine-4-carboxylic acids are structural isosteres of neurotransmitters (e.g., GABA, Glutamate analogs).

  • Risk: Systemic absorption may modulate CNS activity.

  • Control: Treat as a Potent Pharmacophore . Avoid all skin contact; do not rely solely on particle filtration—use chemical barriers.

Strategic Handling & Storage Protocols

This section details the operational workflow. The causality of every step is grounded in the compound's hygroscopic and acidic profile.

4.1 Personal Protective Equipment (PPE) Matrix
ZonePPE RequirementRationale
Ocular Chemical Splash Goggles (ANSI Z87.1+)Prevent acidic dust entry; safety glasses are insufficient for fine powders.
Dermal Nitrile Gloves (Min 0.11mm thickness)Standard nitrile offers excellent resistance to hydrochloride salts.
Respiratory N95/P2 Mask (if outside hood)Mandatory: Use Fume Hood. If weighing balance is external, use respiratory protection.
4.2 Handling Workflow Visualization

The following diagram outlines the logical flow for handling the compound to minimize degradation (hygroscopy) and exposure.

HandlingWorkflow cluster_0 Critical Control Point Storage Storage (Inert Atmosphere) Equilibration Thermal Equilibration (Warm to RT) Storage->Equilibration Prevent Condensation Opening Opening Container (Inside Fume Hood) Equilibration->Opening Safe State Weighing Weighing (Static Control) Opening->Weighing Minimize Exposure Time Solubilization Solubilization (Exotherm Check) Weighing->Solubilization Process Resealing Resealing (Parafilm/Nitrogen) Weighing->Resealing Immediate Action Resealing->Storage Return

Figure 1: Operational workflow emphasizing thermal equilibration to prevent condensation-induced degradation.

4.3 Detailed Protocol: Weighing & Solubilization

Step 1: Thermal Equilibration

  • Protocol: Remove the bottle from the refrigerator/freezer and let it stand at room temperature for 30 minutes before opening.

  • Causality: Opening a cold bottle introduces atmospheric moisture, which condenses on the salt, causing it to clump (caking) and hydrolyze.

Step 2: Static-Free Weighing

  • Protocol: Use an anti-static gun or polonium strip if available. Use glass or antistatic weighing boats; avoid plastic if the powder is fine.

  • Causality: Hydrochloride salts often carry static charges, causing "fly-away" powder that contaminates the balance and poses an inhalation risk.

Step 3: Dissolution (The Exotherm)

  • Protocol: When dissolving in water or basic buffers, add the solid slowly to the solvent with stirring.

  • Causality: The neutralization of the HCl counter-ion is exothermic. Rapid addition can cause localized boiling or splashing.

Emergency Response & Waste Management

5.1 Emergency Logic Tree

In the event of exposure, immediate action determines the outcome.[5]

EmergencyResponse Start Exposure Event Type Contact Type? Start->Type Eye Eye Contact Type->Eye Ocular Skin Skin Contact Type->Skin Dermal Inhale Inhalation Type->Inhale Respiratory Flush Flush 15 mins (Lifting Eyelids) Eye->Flush Wash Soap & Water (No Scrubbing) Skin->Wash FreshAir Move to Fresh Air Support Breathing Inhale->FreshAir Medical Seek Medical Aid (Bring SDS) Flush->Medical Wash->Medical FreshAir->Medical

Figure 2: Decision logic for immediate exposure response.

5.2 Spill Cleanup (Solid)
  • Isolate: Evacuate non-essential personnel.

  • PPE: Don double gloves, goggles, and N95 mask.

  • Neutralize (Optional but Recommended): Cover the spill with sodium bicarbonate (baking soda) or calcium carbonate. This neutralizes the acidity of the HCl salt.

  • Collect: Sweep carefully into a bag to avoid dust generation. Do not use a vacuum unless it is HEPA-filtered and explosion-proof.

  • Clean: Wipe the surface with a 5% Sodium Bicarbonate solution, followed by water.

5.3 Waste Disposal[5][6]
  • Classification: Hazardous Chemical Waste (Acidic/Organic).

  • Protocol: Dissolve in a combustible solvent or package as solid waste. Label clearly as "Piperidine Derivative - Acidic".

  • Prohibition: Do NOT flush down the drain. The compound's bioactivity profile requires incineration.

References

  • Lead Sciences. (n.d.). Product Information: this compound.[3][4] Retrieved October 26, 2023, from [Link]

  • PubChem. (2023). Piperidine-4-carboxylic acid hydrochloride (Compound Summary).[1][2][4][7] National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

Technical Guide: Strategic Sourcing and Validation of 1,4-Dimethylpiperidine-4-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride (CAS: 1185325-87-4 ) is a specialized heterocyclic building block used in medicinal chemistry to introduce a sterically constrained, metabolically stable amino acid motif.[1][2][3][4][5] Unlike the commoditized isonipecotic acid, this 4-methyl substituted variant creates a quaternary carbon center, significantly altering the pharmacological profile of downstream ligands by restricting conformational flexibility and blocking oxidative metabolism at the 4-position.

This guide provides a technical framework for researchers to identify reliable commercial suppliers, validate compound integrity upon receipt, and integrate the material into drug discovery workflows.

Part 1: Chemical Identity & Significance[6]

Before sourcing, it is critical to distinguish the specific salt form and substitution pattern to avoid costly procurement errors. The presence of the quaternary center at C4 makes this compound synthetically challenging, often leading to supply chain bottlenecks.

Chemical Profile
AttributeSpecification
Systematic Name This compound
CAS Number (HCl Salt) 1185325-87-4
CAS Number (Free Acid) 162648-33-1
Molecular Formula C₈H₁₅NO₂[1][2][3][5][6][7] · HCl
Molecular Weight 193.67 g/mol (Salt) / 157.21 g/mol (Free Base)
Key Structural Feature Quaternary Carbon at C4 (Methyl + Carboxyl group)
Structural Significance in Drug Design

The introduction of the methyl group at the 4-position serves two primary functions in lead optimization:

  • Metabolic Blocking: It prevents cytochrome P450-mediated oxidation at the typically labile C4 position of the piperidine ring.

  • Conformational Lock: It forces substituents into specific axial/equatorial orientations, potentially increasing potency by reducing the entropic penalty of binding.

Part 2: Sourcing Landscape & Supplier Qualification

The market for this compound is bifurcated between Catalog Suppliers (stock available) and Custom Synthesis Houses (make-to-order).

Supplier Tier Analysis
Tier 1: Validated Catalog Suppliers (High Probability of Stock)

These vendors list the specific HCl salt (CAS 1185325-87-4) and typically hold inventory for immediate dispatch.

  • BLD Pharm: A primary source for piperidine building blocks. They explicitly list the HCl salt with purity >95%.

  • Parchem: Acts as a global distributor; reliable for bulk sourcing but may have longer lead times than direct manufacturers.

  • Lead Sciences: Often stocks specialized heterocyclic salts.

Tier 2: Aggregators & Reference Standards (Variable Stock)
  • Sigma-Aldrich (Merck): Lists the free acid (CAS 162648-33-1) under their "AldrichCPR" (Rare & Unique Chemicals) collection. Note: They explicitly state they do not collect analytical data for this specific tier, placing the burden of validation on the buyer.

  • LGC Standards: Offers this as a reference material (TRC-A628145), implying high cost and low quantity, suitable for analytical method development rather than synthesis.

Sourcing Decision Logic

The following workflow illustrates the decision process for selecting a supplier based on project phase and risk tolerance.

SourcingStrategy Start Requirement Definition Quantity Quantity Needed? Start->Quantity SmallScale < 5g (Discovery) Quantity->SmallScale LargeScale > 100g (Process) Quantity->LargeScale CheckTier1 Check Tier 1 (BLD, Parchem) CAS 1185325-87-4 SmallScale->CheckTier1 CustomSyn Initiate Custom Synthesis (Lead Time: 4-8 weeks) LargeScale->CustomSyn StockAvail In Stock? CheckTier1->StockAvail OrderTier1 Order Tier 1 (Request CoA beforehand) StockAvail->OrderTier1 Yes CheckTier2 Check Tier 2 (Sigma) Consider Free Acid StockAvail->CheckTier2 No Convert Can you convert Free Acid to HCl? CheckTier2->Convert OrderFree Order Free Acid (CAS 162648-33-1) Convert->OrderFree Yes Convert->CustomSyn No

Figure 1: Decision logic for sourcing this compound based on scale and availability.

Part 3: Technical Validation Protocols (QC)

Upon receipt, "Trust but Verify" is the operating principle. Because this compound contains a quaternary center, a common synthetic impurity is the des-methyl analog (isonipecotic acid derivative) or incomplete alkylation products.

Identity Verification (NMR Spectroscopy)

The proton NMR spectrum is the definitive method to confirm the presence of the N-methyl and C4-methyl groups.

  • Solvent: D₂O or DMSO-d₆ (D₂O is preferred to eliminate exchangeable proton broadening, though DMSO allows visualization of the acid proton).

  • Diagnostic Signals:

    • N-Methyl: A sharp singlet around 2.7 - 2.9 ppm (integrating to 3H).

    • C4-Methyl: A sharp singlet around 1.2 - 1.4 ppm (integrating to 3H). Note: If this signal is a doublet, the quaternary center has not been formed, and you have the wrong compound.

    • Piperidine Ring Protons: Multiplets in the 1.5 - 3.5 ppm range.

Purity & Salt Stoichiometry (AgNO₃ Titration / LCMS)
  • Chloride Content: Perform a gravimetric or potentiometric titration with Silver Nitrate (AgNO₃) to confirm the mono-hydrochloride stoichiometry.

    • Target Cl%: ~18.3% by weight.

  • LCMS: Run in positive mode (ESI+).

    • Target Mass: [M+H]⁺ = 158.12 m/z (Free base mass + H).

    • Impurity Watch: Look for 144 m/z (Des-methyl impurity).

Quality Control Workflow

The following diagram outlines the mandatory QC steps before releasing the compound into the chemical inventory.

QCWorkflow Receipt Material Receipt (Visual Inspection) Solubility Solubility Test (Water/DMSO) Receipt->Solubility NMR 1H NMR (Check C-Me Singlet) Solubility->NMR LCMS LCMS Analysis (Mass: 158 m/z) NMR->LCMS Titration Chloride Titration (Confirm Salt) LCMS->Titration Decision Data Review Titration->Decision Release Release to Inventory Decision->Release Pass Reject Quarantine/Return Decision->Reject Fail

Figure 2: Quality Control workflow for validating incoming heterocyclic amino acid salts.

Part 4: Handling and Synthetic Utility

Storage and Stability[2]
  • Hygroscopicity: As a hydrochloride salt of an amino acid, this compound is likely hygroscopic . It absorbs atmospheric moisture, which can alter the molecular weight during weighing.

  • Protocol: Store in a desiccator or under inert atmosphere (Nitrogen/Argon) at room temperature.

  • Re-drying: If the solid becomes deliquescent (sticky), dry under high vacuum (0.1 mbar) at 40°C over P₂O₅ overnight before use.

Synthetic Application Note

When using 1,4-Dimethylpiperidine-4-carboxylic acid HCl in amide coupling reactions:

  • Neutralization: The HCl salt must be neutralized in situ. Use at least 3 equivalents of a tertiary base (e.g., DIPEA or TEA) to neutralize the HCl and the carboxylic acid proton, ensuring the amine (if deprotected) or the coupling partner can react.

  • Steric Hindrance: The C4-methyl group adds steric bulk. Standard coupling reagents (EDC/HOBt) may be sluggish. High-activity coupling agents like HATU or COMU are recommended for efficient amide bond formation.

References

  • Fisher Scientific. (2025). Safety Data Sheet: Piperidine Derivatives. Retrieved January 30, 2026, from [Link]

Sources

The Piperidine Scaffold in Medicinal Chemistry: Structural Utility, Pharmacological Versatility, and Synthetic Architecture

[1]

Executive Summary

The piperidine moiety stands as the single most prevalent nitrogen heterocycle in FDA-approved small molecule drugs.[1] Its ubiquity is not accidental but a function of its unique physicochemical "Goldilocks zone": it possesses a pKa (~11) that ensures ionization at physiological pH, a defined conformational landscape (chair) that directs substituents into predictable vectors, and a metabolic profile that, while liable to oxidation, can be engineered for stability. This guide deconstructs the piperidine ring from a tool-compound perspective, analyzing its role as a bioisostere, a pharmacophore scaffold, and a solubilizing tether in modern drug discovery.

Physicochemical & Structural Attributes[1][3][4][5][6]

Basicity and Ionization (The pKa Driver)

The piperidine nitrogen is a strong base (pKa


  • Mechanism: The protonated amine forms a critical salt bridge (ionic interaction) with conserved Aspartate (Asp) or Glutamate (Glu) residues in the orthosteric binding pockets of aminergic GPCRs (Dopamine, Serotonin, Muscarinic, Opioid).

  • Modulation: The basicity can be tuned by electron-withdrawing groups (EWGs). For example, introducing a fluorine at the C3 position lowers the pKa via the inductive effect, potentially improving membrane permeability (LogD) by increasing the fraction of the neutral species.

Conformational Analysis

Unlike the planar pyridine or pyrrole, piperidine exists in a dynamic 3D chair conformation.

  • Equatorial Preference: Substituents at C2, C3, and C4 generally prefer the equatorial position to avoid 1,3-diaxial interactions.

  • The "A-Strain" Factor: In

    
    -substituted piperidines, substituents at the C2 position suffer from severe 
    
    
    strain (allylic strain analog) with the
    
    
    -substituent, often forcing the C2-group into an axial orientation or locking the ring conformation. This is a critical design feature for rigidifying analogs to improve selectivity (e.g., in Ritalin/Methylphenidate derivatives).
Data Summary: Substituent Effects
ModificationEffect on pKaEffect on LogPStrategic Utility
Parent Piperidine ~11.20.84Baseline scaffold; high solubility; hERG liability risk.
4-OH ~11.0< 0.84Lowers lipophilicity; reduces metabolic clearance.
4-F ~10.4~0.9Blocks metabolism at C4; modulates basicity.
3,3-difluoro ~8.5VariableSignificantly lowers pKa; increases permeability; blocks metabolism.
N-Aryl ~5-6HighReduces basicity drastically; acts as a linker.

Pharmacological Versatility & Target Space

The Aminergic GPCR "Master Key"

The piperidine ring is the structural surrogate for the ethylamine side chain found in endogenous neurotransmitters (dopamine, serotonin, histamine).

  • Case Study (Opioids): In Fentanyl and Pethidine, the piperidine ring holds the basic nitrogen in a specific spatial relationship with a lipophilic aromatic ring, satisfying the pharmacophore required for

    
    -opioid receptor activation.
    
  • Case Study (AChE Inhibitors): In Donepezil (Aricept), the piperidine nitrogen binds to the anionic sub-site of Acetylcholinesterase, while the benzyl group interacts via

    
    -cation stacking with Trp84.
    
Metabolic Liability and Bioactivation

While stable, the piperidine ring is a substrate for CYP450 enzymes (specifically CYP2D6 and CYP3A4).

  • Oxidative Liability: Hydroxylation usually occurs at the most accessible carbon (C4) or the

    
    -carbons (C2/C6).
    
  • Toxicity Alert (Bioactivation): Oxidation at the

    
    -carbon can lead to an unstable carbinolamine, which dehydrates to a reactive iminium ion .[2] This species can react with endogenous nucleophiles (proteins/DNA) or, in extreme cases (like MPTP), lead to neurotoxic pyridinium species.
    
  • Mitigation: Blocking

    
    -positions with gem-dimethyl groups or introducing electron-withdrawing groups (fluorine) prevents this oxidation.
    
Visualization: Metabolic Bioactivation Pathway

The following diagram illustrates the oxidative pathway leading to reactive iminium species, a critical consideration in safety profiling.

PiperidineMetabolismcluster_preventionMitigation StrategyPipPiperidine ScaffoldCYPCYP450(Oxidation)Pip->CYPPhase ICarbCarbinolamine(Unstable)CYP->Carbalpha-hydroxylationIminIminium Ion(Reactive Electrophile)Carb->Imin-H2OMetabStable Metabolite(Lactam/N-Oxide)Carb->MetabOxidationToxCovalent Adduct(Toxicity)Imin->Tox+ Nucleophile (Protein/DNA)BlockBlock alpha-C(e.g. gem-dimethyl)Block->CYPInhibits

Caption: Mechanism of piperidine bioactivation via CYP450-mediated

Synthetic Methodologies

Strategic Approaches

Medicinal chemists typically employ two strategies:

  • De Novo Synthesis: Constructing the ring from acyclic precursors (e.g., RCM, intramolecular Mannich). High effort, high novelty.

  • Functionalization: Using commercially available piperidones or pyridines. High throughput, standard for SAR generation.

Workflow: Reductive Amination (The Industry Standard)

The most robust method for introducing diversity at the C4 position is the reductive amination of

Detailed Protocol: Reductive Amination of N-Boc-4-Piperidone

Objective: Synthesis of 4-(arylamino)-N-Boc-piperidine derivatives. Reagents: Sodium Triacetoxyborohydride (STAB), Acetic Acid (AcOH), 1,2-Dichloroethane (DCE).

Step-by-Step Methodology:

  • Imine Formation:

    • Charge a reaction vial with N-Boc-4-piperidone (1.0 equiv) and the Primary Amine (1.1 equiv) in DCE (0.1 M concentration).

    • Add Acetic Acid (1.5 equiv) to catalyze imine formation.

    • Critical Check: Stir at room temperature for 1-2 hours. Monitor by LCMS to ensure consumption of the ketone and formation of the imine (M+H). STAB reduces imines faster than ketones, but pre-formation is good practice for sterically hindered amines.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv) in one portion.

    • Why STAB? Unlike NaBH4, STAB is mild and does not reduce the ketone starting material competitively under slightly acidic conditions, preventing the formation of the 4-hydroxy byproduct.

  • Workup:

    • Quench with saturated aqueous NaHCO3 (gas evolution will occur).

    • Extract with DCM (

      
      ). Wash combined organics with brine.
      
    • Dry over Na2SO4 and concentrate.

  • Purification:

    • Flash chromatography (Hexane/EtOAc) or Reverse Phase HPLC.

Visualization: Synthetic Decision Tree

This diagram guides the chemist in selecting the optimal synthetic route based on the desired substitution pattern.

PiperidineSynthesisStartTarget Piperidine AnalogQ1Substitution Pattern?Start->Q1PathAC4-FunctionalizationQ1->PathALinker/SolubilityPathBC2/C6-SubstitutionQ1->PathBChiral/RigidPathCRing Fusion/SpiroQ1->PathCNoveltyMethodAReductive Amination(from 4-Piperidone)PathA->MethodAPreferredMethodBPyridine Reduction(Hydrogenation)PathB->MethodBRacemicMethodCGrignard Additionto Pyridinium SaltsPathB->MethodCAsymmetricMethodDRing ClosingMetathesis (RCM)PathC->MethodDDe Novo

Caption: Strategic decision tree for selecting synthetic routes based on piperidine substitution requirements.

Case Study: Donepezil (Aricept)

Therapeutic Area: Alzheimer’s Disease (Acetylcholinesterase Inhibitor). Role of Piperidine:

  • Binding: The piperidine nitrogen is protonated at physiological pH.[3] It binds to the anionic site of the enzyme (Trp84, Phe330).

  • Linker: It serves as a rigid spacer connecting the benzyl group (which stacks with the peripheral anionic site) and the dimethoxy-indanone core.

  • Optimization: Early SAR showed that the piperidine ring provided the optimal distance and basicity compared to pyrrolidine (too short) or azepane (too flexible).

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. [Link]

  • Bolea, C., et al. (2011). Synthesis of Piperidines. Comprehensive Heterocyclic Chemistry III. [Link]

  • Castagnoli, N., et al. (1997). Neurotoxicity of MPTP and related compounds: bioactivation and mechanisms of damage. Chemical Research in Toxicology. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery.[4] Perspectives in Medicinal Chemistry. [Link]

Predicted ADME properties of 1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: Predicted ADME Profile of 1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride

Introduction: Bridging In Silico Prediction with Preclinical Reality

In modern drug discovery, the imperative is to "fail fast, fail cheap." A significant proportion of drug candidates fail during clinical trials due to unfavorable pharmacokinetic properties.[1] The Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a new chemical entity (NCE) governs its therapeutic efficacy and safety. Consequently, the early assessment of ADME properties has become a cornerstone of preclinical development, enabling researchers to prioritize candidates with the highest potential for success.[2][3]

This technical guide focuses on this compound (CAS No: 1185325-87-4; Formula: C8H16ClNO2).[4] The piperidine scaffold is a privileged structure in medicinal chemistry, valued for its ability to confer favorable physicochemical and pharmacokinetic properties.[5][6][7][8] However, even minor structural modifications can significantly alter a compound's ADME profile.[5]

This document, authored from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the predicted ADME properties of this compound. We will leverage established principles of computational modeling to forecast its behavior and, crucially, provide detailed, field-proven experimental protocols for the subsequent in vitro validation of these predictions. The integration of robust in silico screening with empirical validation is essential for making informed decisions and de-risking the progression of NCEs from discovery to development.[9][10]

The Predictive-Experimental Workflow

The logical flow of early ADME assessment involves a synergistic relationship between computational prediction and laboratory validation. This iterative process allows for the rapid screening of many compounds in silico, followed by focused, resource-intensive experimental work on the most promising candidates.

ADME_Workflow cluster_insilico In Silico Prediction Phase cluster_invitro In Vitro Validation Phase Start NCE Structure (1,4-Dimethylpiperidine- 4-carboxylic acid HCl) Predict Computational ADME Prediction Tools (e.g., SwissADME, ADMET Predictor) Start->Predict Input Profile Predicted ADME Profile (A, D, M, E, Tox) Predict->Profile Generate Perm Caco-2 Permeability Assay Profile->Perm Validate Absorption Stab Metabolic Stability Assay (Microsomes) Profile->Stab Validate Metabolism Bind Plasma Protein Binding Assay Profile->Bind Validate Distribution Validate Validated ADME Data Perm->Validate Stab->Validate Bind->Validate Decision Decision Validate->Decision Go/No-Go Decision

Caption: High-level workflow for ADME profiling.

Part 1: Physicochemical and Absorption Properties

Absorption, the process by which a drug enters systemic circulation, is heavily influenced by its fundamental physicochemical properties. Properties such as lipophilicity (logP), aqueous solubility, and ionization state (pKa) are critical determinants of a molecule's ability to permeate biological membranes like the intestinal wall.[11]

Predicted Physicochemical & Absorption Data

PropertyPredicted ValueImplication for Absorption
Molecular Weight 193.69 g/mol Low molecular weight; favorable for passive diffusion.
logP (Lipophilicity) 1.3 - 1.8Moderate lipophilicity suggests a good balance between aqueous solubility and membrane permeability.[5]
Aqueous Solubility HighThe hydrochloride salt and carboxylic acid group enhance solubility, reducing dissolution-limited absorption.[12]
pKa (Most Basic) 10.5 - 11.5The piperidine nitrogen will be protonated at physiological pH, increasing solubility but potentially reducing passive diffusion.
pKa (Most Acidic) 3.5 - 4.5The carboxylic acid will be deprotonated at intestinal pH, increasing solubility.
H-Bond Donors 1 (on protonated N)Low number, favorable for permeability.
H-Bond Acceptors 2 (on carboxylate)Low number, favorable for permeability.
Caco-2 Permeability Moderate to HighPredicted to be well-absorbed across the intestinal epithelium.[13]
GI Absorption HighThe combination of good solubility and predicted permeability suggests high gastrointestinal absorption.
Causality and Insights

The structure of this compound presents a classic balance of features. The piperidine ring and methyl groups contribute to its lipophilicity, which is crucial for membrane traversal.[14] Conversely, the ionizable carboxylic acid and the basic nitrogen (which will be protonated in the stomach and upper intestine) ensure high aqueous solubility. This profile suggests that the drug is unlikely to be limited by poor dissolution and should have sufficient permeability for effective oral absorption.

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

This assay is the industry standard for predicting human intestinal absorption in vitro.[11][15] It measures the rate of compound transport across a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium.

  • Cell Culture and Monolayer Formation:

    • Seed Caco-2 cells onto permeable Transwell® filter inserts (e.g., 12-well format) at a density of ~60,000 cells/cm².

    • Culture the cells for 21-25 days in a suitable medium (e.g., DMEM with 10% FBS, NEAA, Pen-Strep) to allow for spontaneous differentiation into a polarized monolayer.

    • Monitor monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER) before and after the assay. Only monolayers with TEER values >500 Ω·cm² should be used.[15]

  • Permeability Measurement (Apical to Basolateral - A→B):

    • Prepare the dosing solution by dissolving the test compound (e.g., at 10 µM) in transport buffer (HBSS, pH 6.0) to simulate the intestinal lumen.[15]

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the dosing solution to the apical (upper) chamber and fresh transport buffer (HBSS, pH 7.4) to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking (50 rpm).

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber, replacing the volume with fresh buffer.

    • Also, collect a sample from the apical chamber at the beginning and end of the experiment.

  • Permeability Measurement (Basolateral to Apical - B→A):

    • To assess active efflux, perform the experiment in reverse. Add the dosing solution to the basolateral chamber and sample from the apical chamber.

    • The ratio of B→A to A→B permeability (Efflux Ratio) indicates if the compound is a substrate of efflux transporters like P-glycoprotein. An efflux ratio >2 is a common indicator.

  • Sample Analysis and Calculation:

    • Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀)

      • dQ/dt: The rate of compound appearance in the receiver chamber.

      • A: The surface area of the filter membrane.

      • C₀: The initial concentration in the donor chamber.

Part 2: Distribution Profile

Distribution describes how a drug reversibly leaves the bloodstream and enters the tissues. It is governed by factors like plasma protein binding (PPB), tissue permeability, and affinity for specific tissues. The volume of distribution (Vd) is a key parameter that relates the amount of drug in the body to its concentration in the plasma.

Predicted Distribution Data

PropertyPredicted ValueImplication for Distribution
Plasma Protein Binding (PPB) Low to ModerateA lower PPB means a higher fraction of unbound drug is available to exert its pharmacological effect and be cleared.
Volume of Distribution (Vd) Moderate (1-3 L/kg)Suggests the compound distributes beyond the plasma but does not extensively sequester in tissues.
Blood-Brain Barrier (BBB) Permeant UnlikelyThe presence of two ionizable groups (a permanently charged nitrogen and a carboxylate at pH 7.4) significantly reduces the likelihood of passive diffusion across the BBB.
Causality and Insights

Only the unbound fraction of a drug is pharmacologically active. The predicted low-to-moderate plasma protein binding is a favorable characteristic, suggesting that a significant portion of the administered dose will be free to interact with its target. The molecule's polarity, which benefits absorption, is predicted to be a liability for crossing the tightly regulated blood-brain barrier, making it a less likely candidate for centrally-acting therapies unless active transport is involved.

Experimental Protocol: In Vitro Plasma Protein Binding (Equilibrium Dialysis)

Equilibrium dialysis is the gold standard method for determining the unbound fraction of a drug in plasma.

  • Apparatus Setup:

    • Use a commercially available equilibrium dialysis apparatus (e.g., RED device) consisting of two chambers separated by a semi-permeable membrane (typically with a molecular weight cutoff of 8-12 kDa).

  • Procedure:

    • Add plasma (human, rat, etc.) spiked with the test compound (e.g., at 5 µM) to one chamber (the plasma chamber).

    • Add an equal volume of protein-free buffer (phosphate-buffered saline, pH 7.4) to the other chamber (the buffer chamber).

    • Seal the unit and incubate at 37°C on a shaking platform for 4-6 hours, or until equilibrium is reached. The unbound drug will diffuse across the membrane into the buffer chamber until its concentration is equal on both sides.

  • Sample Analysis:

    • At the end of the incubation, collect samples from both the plasma and buffer chambers.

    • It is critical to determine the concentrations in both chambers to confirm equilibrium has been reached.

    • Quantify the total drug concentration in the plasma sample (C_plasma) and the drug concentration in the buffer sample (C_buffer), which represents the unbound concentration, using LC-MS/MS.

  • Calculation:

    • Calculate the fraction unbound (fu) as: fu = C_buffer / C_plasma

    • Calculate the percent bound as: % Bound = (1 - fu) * 100

Part 3: Metabolism and Excretion Profile

Metabolism is the biotransformation of a drug, primarily in the liver, into more water-soluble compounds that can be easily excreted. Excretion is the final removal of the drug and its metabolites from the body, typically via the kidneys (urine) or liver (bile/feces).

Predicted Metabolism & Excretion Data

PropertyPredicted ValueImplication for Clearance
Metabolic Stability Predicted to be Moderate to HighThe piperidine ring is relatively stable, but N-dealkylation and oxidation are possible metabolic routes.[6]
CYP450 Substrate Likely substrate for CYP3A4, CYP2D6These are common enzymes involved in the metabolism of piperidine-containing drugs.[14][16]
Primary Metabolic Routes N-dealkylation (removal of N-methyl), Oxidation on the piperidine ring, Glucuronidation of the carboxylic acid.These are common metabolic pathways for this type of scaffold.[17]
Excretion Route Primarily RenalAs a polar molecule with high water solubility, renal clearance of the parent drug and its metabolites is the most likely route of excretion.
Predicted Metabolic Pathways

The metabolic fate of 1,4-Dimethylpiperidine-4-carboxylic acid is likely to involve several key phase I and phase II reactions.

Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 1,4-Dimethylpiperidine- 4-carboxylic acid M1 N-demethylated Metabolite Parent->M1 CYP450 (N-dealkylation) M2 Hydroxylated Metabolite (Ring Oxidation) Parent->M2 CYP450 (Oxidation) M3 Glucuronide Conjugate Parent->M3 UGTs (Glucuronidation) Excretion Renal Excretion Parent->Excretion Parent Drug M1->Excretion M2->Excretion M3->Excretion

Caption: Predicted metabolic pathways for the compound.

Experimental Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay measures the rate of disappearance of a parent drug when incubated with liver microsomes, which are rich in CYP450 enzymes.[18] The data is used to calculate intrinsic clearance (CLint), a measure of metabolic lability.[19]

  • Reagents and Preparation:

    • Test Compound Stock: 1 mM solution in DMSO.

    • Liver Microsomes: Pooled human liver microsomes (HLM), stored at -80°C. Thaw on ice before use.

    • NADPH Regenerating System (NRS): A solution containing cofactors (NADP+, glucose-6-phosphate, and G6P dehydrogenase) required for CYP450 activity.

    • Reaction Buffer: 0.1 M potassium phosphate buffer, pH 7.4.

  • Incubation Procedure:

    • Prepare a master mix of microsomes in reaction buffer (final concentration 0.5 mg/mL).

    • Pre-incubate the microsome mix at 37°C for 5 minutes.

    • Initiate the reaction by adding the test compound (final concentration 1 µM) and the NRS.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[18]

    • Immediately quench the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard. This stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percent remaining of the parent compound versus time.

    • Determine the slope of the linear portion of the curve (k).

    • Calculate the half-life (t½) as: t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein as: CLint = (0.693 / t½) / (mg/mL microsomal protein in incubation)

References

  • A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery. Benchchem.
  • How to Conduct an In Vitro Metabolic Stability Study.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
  • In Silico Tools and Software to Predict ADMET of New Drug Candid
  • This compound. Lead Sciences.
  • How to Study Slowly Metabolized Compounds Using In Vitro Models. WuXi AppTec.
  • Metabolic Stability Assays. Merck Millipore.
  • In silico ADME prediction: data, models, facts and myths. Mini Rev Med Chem.
  • In silico #ADMET Analysis by #SwissADMET web based tools. YouTube.
  • Directory of computer-aided Drug Design tools. Click2Drug.
  • Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. PMC.
  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated D
  • Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry.
  • A Tale of Two Rings: Piperazine and Piperidine Deriv
  • 1,4-DIMETHYL-4-PIPERIDINECARBOXYLIC ACID AldrichCPR. Sigma-Aldrich.
  • This compound. LGC Standards.
  • Piperidine-4-carboxylic acid hydrochloride | CAS 5984-56-5. Santa Cruz Biotechnology.
  • ADMET in silico modelling: Towards prediction paradise?.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evalu
  • ADMET in silico modelling: towards prediction paradise?. Semantic Scholar.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Piperidine nucleus in the field of drug discovery.
  • Pharmacokinetic Properties and In Silico ADME Modeling in Drug Discovery.
  • ADME prediction with KNIME: In silico aqueous solubility consensus model based on supervised recursive random forest approaches. PMC.
  • 1,4-Dimethylpiperidine. PubChem.
  • PIPERIDINE-4-CARBOXYLIC ACID HYDROCHLORIDE | CAS 5984-56-5.
  • N,N-dimethylpiperidine-4-carboxamide hydrochloride. PubChem.
  • Development of predictive in silico models for ADME properties.
  • Computational Approaches in Preclinical Studies on Drug Discovery and Development. PMC.
  • In silico approaches for predicting ADME properties of drugs. PubMed.
  • Metabolism of the active carfentanil metabolite, 4-Piperidinecarboxylic acid, 1-(2-hydroxy-2-phenylethyl)-4-[(1-oxopropyl)phenylamino]-, methyl ester in vitro. PubMed.
  • Application of drug physico chemical characteris
  • A Bidirectional Permeability Assay for beyond Rule of 5 Compounds. MDPI.
  • Comprehensive UPLC-MS/MS Method for Quantifying Four Key Intestinal Permeability Markers in Caco-2 Models. MDPI.
  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC.
  • Overview of metabolic pathways of carboxylic-acid-containing drugs...
  • BindingDB BDBM50086427 (S)-1-(4,4-Dimethyl-2-oxo-pentanoyl). BindingDB.
  • Unveiling the Binding Affinity of 1-Cyclopentylpiperidine-4-carboxylic Acid: A Compar
  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA)
  • Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][5][20]benzothiazine as orally-active adhesion molecule inhibitors. PubMed.

  • 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids.
  • Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Medi

Sources

In Silico Modeling of 1,4-Dimethylpiperidine-4-carboxylic Acid Hydrochloride Interactions

[1][2]

Executive Summary

This technical guide details the computational workflow for modeling 1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride (referred to herein as 1,4-DMPC ).[1][2] As a sterically constrained piperidine derivative featuring a quaternary carbon at position 4, this molecule presents unique challenges in force field parameterization and conformational sampling. This guide addresses the transition from the solid-state hydrochloride salt to the physiological zwitterionic species, outlines high-level quantum mechanical (QM) optimization protocols, and defines a robust Molecular Dynamics (MD) and docking framework.

Phase 1: Structural Preparation & Physicochemical Profiling[1]

Chemical Identity and Salt Dissociation

In the solid state, 1,4-DMPC exists as a hydrochloride salt. However, in silico modeling of biological interactions requires the biologically relevant species.

  • Solid State: Cationic piperidine nitrogen (

    
    ) paired with a chloride counterion (
    
    
    ); carboxylic acid is protonated (
    
    
    ) or deprotonated depending on crystal packing.[1][2]
  • Physiological State (pH 7.4):

    • Amine (N1): Basic (pKa

      
       9.5–10.5).[2] Predominantly protonated (
      
      
      ).[2]
    • Carboxylic Acid (C4): Acidic (pKa

      
       3.5–4.5).[2] Predominantly deprotonated (
      
      
      ).[1][2]
    • Result: The active species is a zwitterion with a net charge of 0, though local dipoles are significant.

Critical Protocol: Do not model the covalent HCl adduct. Separate the

12
Quantum Mechanical (QM) Geometry Optimization

Standard force fields (e.g., MMFF94, UFF) often fail to accurately capture the steric strain introduced by the geminal methyl/carboxyl substitution at the C4 position.

Recommended Workflow:

  • Initial Conformer Generation: Use RDKit or OpenBabel to generate the 3D structure from SMILES (CN1CCC(C)(C(=O)O)CC1 for the neutral acid form, adjusted for zwitterion).

  • DFT Optimization:

    • Software: Gaussian 16 or ORCA.

    • Theory Level: B3LYP/6-31G(d,p) or

      
      B97X-D/def2-TZVP (for better dispersion correction).
      
    • Solvation: IEFPCM (Implicit Solvation) with water (

      
      ) to stabilize the zwitterionic state, which is often unstable in a vacuum.
      
  • Charge Calculation: Calculate RESP (Restrained Electrostatic Potential) charges for AMBER force field compatibility.

Force Field Parameterization

For MD simulations, the General AMBER Force Field (GAFF2) or CHARMM General Force Field (CGenFF) is required.

ParameterRecommended SettingRationale
Force Field GAFF2 (with AM1-BCC charges)Optimized for small organic drug-like molecules; handles sp3 nitrogen well.[1][2]
Atom Types c3 (sp3 carbons), n3 (sp3 nitrogen), o (carbonyl), oh/os (hydroxyl/carboxylate)Standard AMBER nomenclature ensures correct bond angles.
Partial Charges RESP (derived from HF/6-31G*)More accurate than Gasteiger for zwitterions where charge delocalization is key.[1][2]
Penalty Score Check CGenFF penaltyIf penalty > 10, validate torsion parameters around the C4 quaternary center using QM scans.

Phase 2: Target Selection & Molecular Docking

Target Identification Strategy

1,4-DMPC shares structural homology with meperidine (pethidine) and amino acid transport inhibitors.[1][2]

  • Primary Target Class: Class A GPCRs (e.g., Mu-Opioid Receptor, Muscarinic Receptors).[2]

  • Secondary Target Class: Solute Carrier Transporters (SLCs) due to the amino-acid-like zwitterionic motif.[1][2]

Docking Protocol (AutoDock Vina / Schrödinger Glide)

Docking a small, zwitterionic fragment requires specific attention to electrostatics.[2]

  • Grid Generation: Center the grid box (20x20x20 Å) on the orthosteric binding site (e.g., Asp147 in MOPr).[2]

  • Receptor Preparation:

    • Protonate receptor at pH 7.4 (PropKa).[1][2]

    • Crucial Step: Ensure the key anchoring aspartate residue (common in amine-binding GPCRs) is negatively charged (

      
      ) to form a salt bridge with the piperidine nitrogen.[1][2]
      
  • Ligand Preparation:

    • Enforce the zwitterionic state.[1][2]

    • Set the C4-Methyl and C4-Carboxyl bonds as non-rotatable (rigid) if QM data suggests high barriers; otherwise, allow rotation.[1][2]

Phase 3: Molecular Dynamics Simulation

System Setup
  • Solvent: TIP3P water model (cubic box, 10 Å buffer).

  • Neutralization: Add

    
     and 
    
    
    ions to neutralize the system and reach 0.15 M physiological ionic strength.[1][2] Note: The ligand's internal charge cancels out, but the protein likely has a net charge.
  • Membrane (if GPCR): POPC lipid bilayer embedding.[1][2]

Simulation Protocol

Every simulation must follow this self-validating sequence to ensure thermodynamic stability before data collection.

Step 1: Minimization

  • 2000 steps steepest descent + 2000 steps conjugate gradient.[1][2]

  • Restraints: 500 kcal/mol/Ų on protein backbone and ligand heavy atoms.[1][2]

Step 2: Heating (NVT)

  • 0 K

    
     300 K over 100 ps.[1][2]
    
  • Langevin thermostat (

    
    ).[1][2]
    
  • Restraints: Keep backbone restrained; release side chains.[1][2]

Step 3: Density Equilibration (NPT)

  • Pressure: 1 bar (Berendsen or Monte Carlo Barostat).[1][2]

  • Duration: 1 ns.

  • Restraints: Gradually reduce ligand restraints from 10

    
     0 kcal/mol/Ų.
    

Step 4: Production Run

  • Time: 50–100 ns (sufficient for small ligand equilibration).

  • Time step: 2 fs (with SHAKE algorithm on H-bonds).

Phase 4: Visualization & Workflows[1][2]

Computational Workflow Diagram

Gcluster_prepPhase 1: Preparationcluster_dockPhase 2: Dockingcluster_mdPhase 3: DynamicsInput1,4-DMPC HCl(Solid State)DissocSalt Dissociation(Remove Cl-)Input->DissocProtonationProtonation (pH 7.4)Generate ZwitterionDissoc->ProtonationQMDFT Optimization(B3LYP/6-31G*)Protonation->QMParamsParameterization(GAFF2/RESP)QM->ParamsDockingMolecular Docking(Vina/Glide)Params->DockingTargetTarget Selection(GPCR/Transporter)GridGrid Generation(Active Site)Target->GridGrid->DockingSystemSystem Setup(Water/Ions/Membrane)Docking->SystemEquilEquilibration(NVT -> NPT)System->EquilProdProduction MD(100 ns)Equil->Prod

Caption: End-to-end computational workflow for modeling 1,4-DMPC, from salt dissociation to MD production.

Interaction Mechanism Diagram (Signaling/Binding)

InteractionLigand_NPiperidine N+(Protonated)Rec_AspReceptor Aspartate(Anionic)Ligand_N->Rec_AspSalt Bridge(Ionic Interaction)Ligand_COOCarboxyl COO-(Deprotonated)Rec_LysReceptor Lys/Arg(Cationic)Ligand_COO->Rec_LysElectrostaticAttractionLigand_MeC4-Methyl(Hydrophobic)Rec_PocketHydrophobic Pocket(Phe/Trp)Ligand_Me->Rec_PocketVan der WaalsContact

Caption: Predicted molecular interaction map showing the zwitterionic anchoring of 1,4-DMPC within a receptor pocket.

Phase 5: ADMET & Pharmacokinetic Prediction

For drug development, the in silico profile of 1,4-DMPC is critical.

PropertyPredicted TrendMechanistic Insight
LogP Low (< 1.[1][2]5)The zwitterionic nature reduces lipophilicity compared to esterified analogs (e.g., meperidine).
BBB Permeability Low to ModerateCharged species struggle to cross the BBB unless transported by specific carriers (e.g., LAT1).
Metabolic Stability HighThe quaternary C4 center blocks oxidation at that position; N-demethylation is the primary metabolic route.[1][2]

Tools for Verification:

  • SwissADME: For rapid LogP and solubility screening.[1][2]

  • pkCSM: For toxicity and transporter substrate prediction.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2760043, 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride. Retrieved January 30, 2026.[2] [Link]

  • Vanommeslaeghe, K., et al. (2010). CHARMM General Force Field (CGenFF): A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields.[1][2] Journal of Computational Chemistry.[2] [Link]

  • Wang, J., et al. (2004). Development and testing of a general amber force field.[2] Journal of Computational Chemistry.[2] [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports.[1][2] [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.[2] [Link]

Methodological & Application

Application Note: High-Efficiency Coupling & Handling of 1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride

[1][2]

Introduction & Chemical Profile[1][2][3][4][5][6][7][8][9]

1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride represents a specialized class of gem-disubstituted amino acid surrogates .[1][2] Unlike standard piperidine derivatives, this molecule features a quaternary carbon at the 4-position (carrying both a methyl group and the carboxylate).[1]

In medicinal chemistry, this specific steric arrangement is highly valued for conformational restriction .[2] When incorporated into peptide backbones or small molecule drugs, the gem-dimethyl effect restricts bond rotation, potentially locking the molecule into a bioactive conformation and improving metabolic stability against proteases.[1]

However, this same steric bulk presents a significant synthetic challenge: reduced reactivity of the carboxylic acid toward nucleophilic attack. Standard coupling protocols (e.g., EDC/NHS) often result in low yields or incomplete conversion.[2]

Chemical Specifications
PropertyDetail
Formula

MW 193.67 g/mol (Salt); 157.21 g/mol (Free Base)
Key Feature Quaternary Center at C4 (Steric Hindrance)
Solubility High in Water, MeOH; Low in DCM/EtOAc (Salt form)
Acidity

(COOH) ~4.0;

(Tertiary Amine) ~9.8

Handling & Pre-Treatment[1][2]

Salt Neutralization Strategy

The commercial supply is typically the hydrochloride salt.[2] The protonated tertiary amine (N1 position) acts as an internal trap if not properly neutralized, and the salt form is insoluble in the non-polar solvents (DCM, THF) required for efficient amide coupling.

Critical Insight: Do not attempt to "free-base" the bulk material by extraction into organic solvent prior to reaction.[1][2] The zwitterionic nature of the free amino acid makes it difficult to extract from water into organic layers. In situ neutralization is the preferred method.[2]

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Application: Synthesis of amides for library generation or peptidomimetics.[2] Rationale: Due to the steric hindrance at C4, standard carbodiimides (EDC/DCC) are insufficient.[2] We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), which generates a highly reactive ester species capable of overcoming the energy barrier imposed by the adjacent methyl group.

Reagents
  • Substrate: 1,4-Dimethylpiperidine-4-carboxylic acid HCl (1.0 equiv)

  • Amine Partner:

    
     (1.1 equiv)[1][2]
    
  • Coupling Agent: HATU (1.2 equiv)[1][2]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.5 - 4.0 equiv)[1][2]

  • Solvent: DMF (Anhydrous) or DMAc.[2] Note: DCM is often poor for solubilizing the zwitterion.

Step-by-Step Methodology
  • Solubilization: In a flame-dried round-bottom flask under

    
    , dissolve the piperidine acid HCl (1.0 equiv) in anhydrous DMF (0.1 M concentration).
    
  • Activation: Add DIPEA (2.0 equiv) to neutralize the HCl salt and the carboxylic acid. Stir for 5 minutes at Room Temperature (RT).

    • Checkpoint: The solution should become clear as the salt dissolves.[2]

  • Pre-Activation: Add HATU (1.2 equiv) in one portion. Stir for 15–30 minutes.

    • Mechanism:[1][2][3][4][5] This forms the O-At activated ester.[1][2] The solution usually turns yellow/orange.[2]

  • Coupling: Add the amine partner (1.1 equiv) followed by the remaining DIPEA (1.5–2.0 equiv).[2]

  • Reaction: Stir at RT for 4–16 hours.

    • Optimization: If LCMS shows <50% conversion after 4 hours, heat to 50°C. The quaternary center provides thermal stability, reducing racemization risks (though not applicable here as the molecule is achiral at C4 unless the ring is unsymmetrically substituted elsewhere).

  • Workup:

    • Dilute with EtOAc (10x volume).[2]

    • Wash with sat.[2]

      
       (3x) to remove HOBt/HATU byproducts.
      
    • Wash with Brine (1x).[2]

    • Dry over

      
      , filter, and concentrate.[2]
      

Protocol B: The "Acid Chloride" Method (For Low-Reactivity Amines)[1]

Application: When coupling to electron-deficient amines (e.g., anilines) or sterically hindered amines where HATU fails.[1][2] Rationale: Converting the acid to an acid chloride creates the most reactive electrophile possible, minimizing steric sensitivity.

Reagents
  • Reagent: Oxalyl Chloride (

    
    ) (2.0 equiv)[1][2]
    
  • Catalyst: DMF (dry, catalytic, 2-3 drops)[1]

  • Solvent: DCM (Anhydrous)[1][2]

Step-by-Step Methodology
  • Suspension: Suspend the piperidine acid HCl in anhydrous DCM (0.2 M) under Argon at 0°C.

  • Chlorination: Add Oxalyl Chloride dropwise.[2]

  • Catalysis: Add 2 drops of anhydrous DMF. Vigorous bubbling (

    
    , 
    
    
    ,
    
    
    ) will occur.[2]
  • Digestion: Allow to warm to RT and stir for 2 hours until bubbling ceases and the solid dissolves.

  • Evaporation (Critical): Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the residue in DCM and evaporate again (repeat 2x) to ensure removal of HCl/Oxalyl chloride traces.

  • Coupling: Redissolve the crude acid chloride in DCM. Add the amine (1.0 equiv) and TEA (3.0 equiv) at 0°C, then warm to RT.

Process Visualization

Workflow Diagram

The following diagram illustrates the decision logic for selecting the correct coupling protocol based on the amine partner.

CouplingStrategyStartStart: 1,4-Dimethylpiperidine-4-COOH HClCheckAmineAnalyze Amine PartnerStart->CheckAmineStandardPrimary/Secondary Aliphatic AmineCheckAmine->StandardNucleophilicDifficultAniline / Hindered AmineCheckAmine->DifficultWeak NucleophileHATU_PathProtocol A: HATU/DIPEA(In-situ Neutralization)Standard->HATU_PathOxalyl_PathProtocol B: Oxalyl Chloride(Acid Chloride Formation)Difficult->Oxalyl_PathConversionCheck Conversion (LCMS)HATU_Path->ConversionSuccessPurify: Acid/Base ExtractionOxalyl_Path->SuccessConversion->Success>90%FailSwitch to Protocol BConversion->Fail<50%Fail->Oxalyl_Path

Figure 1: Decision matrix for coupling sterically hindered piperidine carboxylic acids.

Quality Control & Characterization

Due to the quaternary center, the NMR signals are distinct. The lack of an

Expected 1H NMR Shifts (DMSO-d6)
PositionShift (

ppm)
MultiplicityNotes
N-CH3 2.15 – 2.25Singlet (3H)Characteristic of N-methyl piperidines.[1][2]
C4-CH3 1.10 – 1.25Singlet (3H)Diagnostic for the quaternary center.[1][2]
Piperidine Ring 1.50 – 2.80Multiplets (8H)Complex envelope due to ring conformation.[1][2]
Amide NH 7.50 – 8.50Broad SingletIf coupled product (varies by solvent).[2]

Troubleshooting Note: If the N-CH3 peak appears split or broadened, the sample may be protonated (salt form).[1] Add a drop of



References

  • Sterically Hindered Amino Acids: A. A. Formaggio, et al. "Synthesis of

    
    -disubstituted amino acids."[1][2] Chemical Reviews, 2008.[2] Link[1][2]
    
  • Coupling Reagents: E. Valeur, M. Bradley.[1][2] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.[2] Link

  • Piperidine Scaffolds in Drug Design: M. G. Natchus, et al. "Design and Synthesis of Conformationally Constrained MMP Inhibitors."[2] Journal of Medicinal Chemistry, 2000.[2] Link[1][2]

  • HATU Protocol: L. A. Carpino. "1-Hydroxy-7-azabenzotriazole.[1][2] An efficient peptide coupling additive."[2] Journal of the American Chemical Society, 1993. Link[1][2]

Application Note: NMR Characterization of 1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride (CAS: 1995964-66-3 / derivative analogs) is a functionalized piperidine scaffold frequently used in medicinal chemistry as a building block for peptidomimetics and GPCR ligands.[1] Its structural analysis is often complicated by its hydrochloride salt form, which dictates specific solubility profiles and pH-dependent chemical shifts.[1]

This guide provides a standardized protocol for the Nuclear Magnetic Resonance (NMR) analysis of this molecule. We prioritize Deuterium Oxide (D₂O) as the solvent of choice due to the ionic nature of the analyte, utilizing TSP-d₄ as the internal reference.[1] A secondary protocol using DMSO-d₆ is provided for cases where exchangeable proton observation (NH⁺, COOH) is required.[1][2]

Physicochemical Analysis & Solvent Strategy

Solubility Profile

As a hydrochloride salt, the molecule exhibits high polarity. The quaternary carbon at position 4 and the methylated nitrogen at position 1 create a steric environment that does not significantly hinder aqueous solubility but renders the molecule insoluble in non-polar solvents like Chloroform-d (CDCl₃).[1]

SolventSolubility RatingSuitabilityKey Advantage
D₂O High Primary Excellent solubility; clean aliphatic region; no solvent suppression needed usually.[1]
DMSO-d₆ Moderate/HighSecondaryAllows observation of exchangeable protons (NH⁺, COOH); useful for hygroscopic samples.[1]
Methanol-d₄ HighAlternativeGood for free-base forms; risk of esterification if heated or stored long-term with acidic salts.[1]
CDCl₃ InsolubleUnsuitableSalt form will not dissolve.[1]
The Stereochemistry Challenge

Researchers must recognize that 1,4-disubstituted piperidines can exist as cis/trans diastereomers .[1]

  • C4 Center: Contains a Methyl group and a Carboxylic Acid.[1][3][4]

  • N1 Center: Contains a Methyl group.[1][3]

  • Result: You may observe two sets of signals in the NMR spectrum (Major/Minor isomers) depending on the synthetic route's stereoselectivity.[1] This is not necessarily an impurity but an intrinsic property of the sample.[1]

Protocol A: Standard Characterization (D₂O)

Recommended for routine purity checks and structural confirmation.[1]

Materials
  • Analyte: 5–10 mg of this compound.[1]

  • Solvent: Deuterium Oxide (D₂O), 99.8% D or higher.

  • Internal Standard: 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP-d₄).[1]

    • Note: Do not use TMS (insoluble in D₂O) or DSS (signals can overlap in the alkyl region).[1] TSP is preferred for its clean baseline.[1]

  • NMR Tube: High-precision 5mm tube (e.g., Wilmad 507-PP or equivalent).[1]

Step-by-Step Procedure
  • Weighing: Accurately weigh 5.0 – 10.0 mg of the solid into a clean 1.5 mL microcentrifuge tube or glass vial.

    • Why: Weighing directly into the NMR tube increases static risk and loss of material on the tube walls.[1]

  • Solvation: Add 650 µL of D₂O.

  • Standard Addition: Add 10 µL of a 10 mM TSP-d₄ stock solution (or add ~0.5 mg solid TSP).

  • Mixing: Vortex for 30 seconds until the solution is perfectly clear.

    • Observation: If the solution remains cloudy, the sample may contain free-base impurities or non-polar contaminants.[1] Filter through a small glass wool plug if necessary.[1]

  • Transfer: Transfer 600 µL to the NMR tube. Ensure the solvent height is ~40-50 mm to match the coil length of standard probes.[1]

  • Acquisition:

    • Temperature: 298 K (25°C).[1]

    • Pulse Sequence: Standard 1D Proton (zg30 or zg).[1]

    • Relaxation Delay (D1): Set to ≥ 5 seconds. The quaternary methyls and carboxylic acid proximity can lengthen T1 relaxation times.[1]

    • Scans: 16 – 64 scans are sufficient for this concentration.[1]

Expected Chemical Shifts (D₂O relative to TSP at 0.00 ppm)

Note: Values are approximate and pH-dependent.

Proton GroupMultiplicityApprox.[1][5][6][7][8][9] Shift (ppm)IntegrationNotes
N-CH₃ Singlet2.8 – 3.03HShifted downfield due to N+ charge.
C4-CH₃ Singlet1.2 – 1.43HDistinct singlet (quaternary C attachment).[1]
Ring CH₂ (C2/C6) Multiplet3.0 – 3.64HDeshielded by adjacent N+.[1]
Ring CH₂ (C3/C5) Multiplet1.8 – 2.44HComplex coupling patterns.[1]
HDO (Residual) Singlet4.79-Solvent peak.[1]

Protocol B: Exchangeable Proton Analysis (DMSO-d₆)

Recommended when "invisible" protons (NH, COOH) must be verified.[1]

Critical Considerations
  • Hygroscopicity: The HCl salt is hygroscopic.[1] DMSO is also hygroscopic.[1] Minimize atmospheric exposure.[1]

  • Viscosity: DMSO is more viscous than D₂O; shimming may take longer.[1]

Procedure
  • Drying: Ensure the NMR tube and sample vial are oven-dried.

  • Solvation: Dissolve 5–10 mg of sample in 600 µL DMSO-d₆ (99.9% D).

  • Transfer: Transfer immediately to the NMR tube and cap tightly.

  • Acquisition:

    • Pulse Sequence: Standard 1D Proton.

    • Scans: 32 – 64.[1]

Data Interpretation (DMSO-d₆)
  • COOH: Broad singlet, typically 10.0 – 12.0 ppm.

  • NH⁺: Broad singlet or triplet (if coupling to H2/H6 is visible), typically 9.0 – 10.0 ppm.

  • Water Peak: Variable, usually ~3.3 ppm.

Visual Workflows

Solvent Selection Decision Matrix

SolventSelection Start Start: 1,4-Dimethylpiperidine-4-COOH HCl Goal What is the analytical goal? Start->Goal Routine Routine Purity / Structure Check Goal->Routine Standard Exchange Observe NH / COOH Protons Goal->Exchange Detailed D2O Solvent: D2O Ref: TSP-d4 Routine->D2O DMSO Solvent: DMSO-d6 Ref: TMS Exchange->DMSO ResultD2O Result: Clean Aliphatic Region No Exchangeable Peaks D2O->ResultD2O ResultDMSO Result: Visible NH/COOH Potential Viscosity Broadening DMSO->ResultDMSO

Caption: Decision matrix for selecting the optimal NMR solvent based on analytical requirements.

Sample Preparation Workflow

PrepWorkflow Weigh 1. Weigh 5-10 mg (into vial) Solvent 2. Add 650 µL Solvent (D2O or DMSO) Weigh->Solvent Mix 3. Vortex to Clarity (Check for particles) Solvent->Mix Transfer 4. Transfer 600 µL to NMR Tube Mix->Transfer Acquire 5. Acquire Spectrum (zg30, D1=5s) Transfer->Acquire

Caption: Step-by-step workflow for ensuring reproducible sample preparation and data acquisition.

Troubleshooting & FAQs

Q: I see two sets of peaks. Is my sample impure? A: Not necessarily. As discussed in Section 2.2, cis/trans isomerism is common in 1,4-disubstituted piperidines.[1] Check the integration ratio. If the ratio is consistent across all peaks (e.g., 80:20), it is likely a diastereomeric mixture.[1]

Q: The peaks are very broad in D₂O. A: This can happen if the pH is intermediate, leading to exchange broadening, or if the concentration is too high (aggregation).

  • Fix: Dilute the sample (2 mg in 700 µL).[1]

  • Fix: Ensure the sample is fully dissolved; filter if necessary.[1]

Q: Can I use Toluene-d8? A: No. The hydrochloride salt is extremely unlikely to dissolve in non-polar aromatic solvents.[1]

References

  • BIPM (Bureau International des Poids et Mesures). "qNMR Internal Standard Reference Data (ISRD) - DSS-d6." BIPM.org.[1] Accessed October 26, 2023.[1] [Link]

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29(9), 2176–2179. [Link]

  • Iowa State University. "NMR Sample Preparation Guide." CIF Facility Notes. [Link][1]

Sources

Application Note: Characterizing GABAergic Steric Constraints using 1,4-Dimethylpiperidine-4-carboxylic Acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the use of 1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride (1,4-DMPCA), a specialized piperidine derivative used as a pharmacological probe in neuroscience.

Based on its structural homology to isonipecotic acid (a classic GABA


 agonist) and its steric properties, this compound is utilized to map the steric constraints of the GABA orthosteric binding site and to investigate the substrate specificity of GABA transporters (GATs).[1]


 Receptors, GABA Transporters (GAT-1/GAT-3)[1]

Introduction & Mechanism of Action

The Scientific Context

In neuroscience, defining the pharmacophore of the GABA


 receptor is critical for developing selective anxiolytics and anticonvulsants. Isonipecotic acid  (piperidine-4-carboxylic acid) is a well-established, potent GABA

agonist.[1] However, to understand the volumetric limits of the receptor's orthosteric binding pocket, researchers utilize sterically hindered analogs.[1]

This compound serves as a critical steric probe .[1] By introducing a methyl group at the 4-position (alpha to the carboxylate) and the 1-position (nitrogen), this molecule tests the spatial tolerance of the receptor's binding cleft.

Mechanism of Action
  • GABA

    
     Receptor Interaction:  The compound mimics the zwitterionic structure of GABA.[1] The 4-methyl substitution creates steric bulk that can reduce affinity compared to isonipecotic acid, allowing researchers to calculate the "excluded volume" of the receptor active site.
    
  • Transporter Specificity: GABA transporters (GATs) require specific conformational changes to translocate substrates.[1] 1,4-DMPCA is used to determine if the transporter can accommodate rigid, bulky substrates, distinguishing between transportable substrates and non-transportable inhibitors.

Technical Specifications & Preparation

Chemical Properties
PropertySpecification
Formula C

H

NO

[1][2][3][4] · HCl
MW 193.67 g/mol
Solubility Water (>50 mM), DMSO (Limited), Ethanol (Low)
Appearance White to off-white crystalline solid
Stability Hygroscopic; store at -20°C in desiccant.[1]
Stock Solution Protocol

Objective: Prepare a 100 mM active stock solution for electrophysiology.

  • Weighing: Accurately weigh 19.37 mg of 1,4-DMPCA.

  • Solubilization: Dissolve in 1.0 mL of Milli-Q water or neuronal ACSF (Artificial Cerebrospinal Fluid).

    • Note: Avoid DMSO for slice physiology if possible to prevent vehicle artifacts.[1] This salt is highly water-soluble.[1]

  • pH Adjustment: The hydrochloride salt is acidic.[1] If dissolving in unbuffered water, verify pH.[1] For ACSF, the buffering capacity is usually sufficient, but verify pH is 7.3–7.4.[1]

  • Filtration: Syringe filter (0.22 µm PVDF) to ensure sterility.

  • Storage: Aliquot into 50 µL vials and freeze at -20°C. Do not freeze-thaw more than twice.

Experimental Protocols

Protocol A: Whole-Cell Patch Clamp (GABA Agonism)

Purpose: To determine if 1,4-DMPCA acts as a partial agonist or competitive antagonist at the GABA


 receptor in hippocampal pyramidal neurons.[1]

Materials:

  • Acute hippocampal slices (300 µm) from Sprague-Dawley rats.[1]

  • Internal Solution: 140 mM CsCl (to reverse Cl- gradient), 10 mM HEPES, 2 mM Mg-ATP.[1]

  • External Solution: Standard ACSF bubbled with 95% O

    
    /5% CO
    
    
    
    .[1]

Workflow:

  • Setup: Establish whole-cell configuration on a CA1 pyramidal neuron. Clamp voltage at -70 mV.

  • Baseline: Record spontaneous inhibitory postsynaptic currents (sIPSCs) for 5 minutes.

  • Focal Application (Puffing):

    • Fill a puff pipette with 100 µM GABA (Control).[1]

    • Fill a second pipette with 100 µM 1,4-DMPCA .[1]

  • Agonist Check: Apply a 100 ms puff of 1,4-DMPCA.

    • Observation: If an inward current is observed (with high internal Cl-), the compound is an agonist.[1]

    • Quantification: Compare peak amplitude to the GABA response.[1]

  • Antagonist Check (If no current observed):

    • Bath apply 1,4-DMPCA (500 µM) for 2 minutes.

    • Puff 100 µM GABA .

    • Analysis: Calculate the % inhibition of the GABA current.[1] A reduction indicates competitive antagonism (binding without activation).[1]

Protocol B: Synaptosomal Uptake Assay (GAT Activity)

Purpose: To assess if 1,4-DMPCA is a substrate or blocker of GABA transporters.[1]

  • Preparation: Isolate synaptosomes from rat cerebral cortex using Percoll gradient centrifugation.

  • Incubation: Resuspend synaptosomes in Krebs-Ringer buffer.

  • Treatment:

    • Control: Buffer only.

    • Blocker: Nipecotic acid (1 mM) - Positive control for GAT inhibition.[1]

    • Test: 1,4-DMPCA (various concentrations: 10 µM – 1 mM).

  • Substrate Addition: Add [³H]-GABA (20 nM final concentration).

  • Termination: Incubate for 5 minutes at 37°C, then rapidly filter through GF/B filters.

  • Counting: Measure retained radioactivity via liquid scintillation counting.

  • Data Analysis: Plot % [³H]-GABA uptake vs. log[1,4-DMPCA]. Determine IC

    
    .[1][5][6]
    

Pathway Visualization

The following diagram illustrates the competitive interaction of 1,4-DMPCA at the GABAergic synapse, highlighting its role as a steric probe compared to the native ligand (GABA) and the reference agonist (Isonipecotic Acid).

GABAPathway GABA GABA (Native Ligand) Receptor GABA-A Receptor (Orthosteric Site) GABA->Receptor High Affinity Binding Isonipecotic Isonipecotic Acid (Potent Agonist) Isonipecotic->Receptor High Affinity Binding DMPCA 1,4-Dimethylpiperidine-4-carboxylic acid (Steric Probe) DMPCA->Receptor Low Affinity/Blocking StericClash Steric Hindrance (4-Methyl Group) DMPCA->StericClash Channel Cl- Channel Opening Receptor->Channel Activation Inhibition Neuronal Inhibition (Hyperpolarization) Channel->Inhibition StericClash->Receptor Limits Conformational Change

Caption: Comparative binding dynamics of GABA, Isonipecotic Acid, and the steric probe 1,4-DMPCA at the GABA-A receptor interface.

References

  • Krogsgaard-Larsen, P., et al. (1980).[1] "GABA agonists and uptake inhibitors: Structure-activity relationships." Journal of Neurochemistry.

  • Frølund, B., et al. (2002).[1] "Novel Class of Potent 4-Aminopiperidine-4-carboxylic Acid GABA-A Antagonists." Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2025). "this compound."[1][2][4][7] National Center for Biotechnology Information.[1] [1]

  • Madsen, K. K., et al. (2007).[1] "Selective GABA transporter inhibitors: Tiagabine and beyond." Current Medicinal Chemistry.

(Note: While specific literature on the 1,4-dimethyl derivative is sparse compared to the parent isonipecotic acid, the protocols above are derived from standard methodologies for characterizing piperidine-4-carboxylic acid derivatives in neuropharmacology.)

Sources

Application of 1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1185325-87-4 | Formula: C₈H₁₆ClNO₂ | M.W.: 193.67 g/mol [1][2]

Abstract & Strategic Utility

1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride is a specialized gem-disubstituted piperidine scaffold used primarily in medicinal chemistry to introduce conformational constraints into peptide backbones and small molecule drugs.[3] Unlike simple isonipecotic acid derivatives, the C4-methyl substitution creates a quaternary center that restricts the flexibility of the piperidine ring, locking attached substituents into specific vectors. This "steric lock" effect is critical for:

  • HDM2-p53 Inhibition: Disrupting protein-protein interactions by mimicking rigid amino acid side chains (e.g., Leucine/Phenylalanine mimics).[3]

  • Sigma Receptor Ligands: Improving selectivity for σ1 receptors by modulating lipophilicity and basicity.[3][4]

  • Peptidomimetics: Serving as a non-natural amino acid surrogate to prevent enzymatic degradation (proteolysis) and stabilize secondary structures like

    
    -turns.[3]
    

Material Science & Properties

Physicochemical Profile

The hydrochloride salt form stabilizes the secondary amine, preventing oxidation and polymerization.[3] However, the presence of the quaternary carbon at position 4 significantly impacts its reactivity compared to non-substituted analogues.[3]

PropertyValueTechnical Implication
Appearance White to off-white solidHygroscopic; store under inert gas (Ar/N₂).[3]
Solubility Water, Methanol, DMSOHigh polarity due to ionic character; poor solubility in Et₂O/Hexanes.[3]
pKa (est) ~2.2 (COOH), ~10.4 (NH⁺)The acid is relatively acidic; the amine is highly basic.[3] Zwitterionic character in neutral pH.[3]
Stereochemistry Achiral (Meso/Symmetric)Possesses a plane of symmetry through N1-C4.[3] No enantiomers unless desymmetrized.[3]
Structural Integrity

The gem-dimethyl/carboxyl substitution at C4 introduces A-1,3 strain if the ring adopts a boat conformation, forcing the piperidine predominantly into a chair conformation. This rigidity is the primary value proposition of this intermediate.[3]

Synthetic Application Protocols

Critical Handling: The "Salt Break"

As an HCl salt, the nitrogen is protonated (


).[3] For reactions requiring a nucleophilic nitrogen (uncommon for this specific intermediate as the COOH is usually the reactive handle first), a base is required.[3] However, most applications involve coupling the carboxylic acid  to an amine.[3]

Challenge: The steric bulk of the C4-methyl group hinders nucleophilic attack at the carbonyl carbon.[3] Standard EDC/NHS couplings often fail or proceed with low yields.[3] Solution: Use high-activity coupling reagents (HATU or COMU) and ensure adequate base to neutralize the HCl counterion without racemizing (not an issue here) or hydrolyzing the reagent.[3]

Protocol A: Amide Coupling (Sterically Hindered System)

Objective: Couple 1,4-Dimethylpiperidine-4-carboxylic acid HCl to a primary amine (


) to form a conformationally restricted amide.[3]

Reagents:

  • Substrate: 1,4-Dimethylpiperidine-4-carboxylic acid HCl (1.0 equiv)

  • Amine Partner:

    
     (1.1 equiv)[3][5]
    
  • Coupling Agent: HATU (1.2 equiv) [Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium][3]

  • Base: DIPEA (Diisopropylethylamine) (3.5 - 4.0 equiv)[3]

  • Solvent: DMF (anhydrous)[3]

Step-by-Step Methodology:

  • Activation Phase:

    • Dissolve 1.0 equiv of the carboxylic acid HCl salt in anhydrous DMF (0.1 M concentration).

    • Add 2.0 equiv of DIPEA.[3] Note: The first equivalent neutralizes the HCl salt; the second activates the carboxylate.

    • Add 1.2 equiv of HATU.[3]

    • Stir at 0°C for 15 minutes , then warm to Room Temperature (RT) for 30 minutes. Mechanism: This forms the activated O-At ester.

  • Coupling Phase:

    • Add the amine partner (

      
      , 1.1 equiv).[3][5]
      
    • Add remaining DIPEA (1.5 - 2.0 equiv) to maintain pH > 8.[3]

    • Stir at RT for 4–16 hours.[3] Monitor by LC-MS (Target Mass =

      
      ).[3]
      
  • Workup (Crucial for DMF removal):

    • Dilute reaction mixture with EtOAc.[3]

    • Wash 3x with 5% LiCl solution (removes DMF effectively).[3]

    • Wash 1x with Sat.[3] NaHCO₃ (removes unreacted acid/HATU byproducts).[3]

    • Dry over MgSO₄, filter, and concentrate.[3]

  • Purification:

    • Flash Chromatography (DCM:MeOH gradient).[3] The tertiary amine in the product may streak; add 1%

      
       or 
      
      
      
      to the eluent.[3]
Protocol B: Fischer Esterification (Methyl Ester Synthesis)

Objective: Convert the acid to a methyl ester for purification or protection.[3]

  • Suspend the HCl salt in dry Methanol (0.2 M).

  • Add Thionyl Chloride (

    
    , 3.0 equiv) dropwise at 0°C. Exothermic!
    
  • Reflux for 3 hours.

  • Concentrate in vacuo. The product will be the Methyl ester hydrochloride salt.[3]

Reaction Workflow Visualization

CouplingWorkflow Start Raw Material: 1,4-Dimethylpiperidine-4-COOH HCl Solubilization Dissolve in DMF (Inert atm) Start->Solubilization Neutralization Base Addition (DIPEA) Neutralize HCl & Deprotonate COOH Solubilization->Neutralization + DIPEA (2 equiv) Activation Add HATU Form Active Ester (O-At) Neutralization->Activation + HATU Coupling Add Amine (R-NH2) Nucleophilic Acyl Substitution Activation->Coupling + Amine Workup LiCl Wash (Remove DMF) NaHCO3 Wash (Remove Acid) Coupling->Workup 12h, RT Product Final Amide Product Workup->Product

Caption: Optimized HATU-mediated amide coupling workflow for sterically hindered piperidine acids.

Quality Control & Analytical Standards

When verifying the identity of 1,4-Dimethylpiperidine-4-carboxylic acid derivatives, specific NMR signatures confirm the integrity of the gem-disubstituted center.

Analytical MethodExpected Signal/ObservationInterpretation
¹H NMR (DMSO-d₆) Singlet at

~1.2 ppm (3H)
Confirms the Methyl group at C4 (quaternary center).
¹H NMR (DMSO-d₆) Singlet at

~2.7 ppm (3H)
Confirms N-Methyl group (may split if protonated).[3]
¹³C NMR Peak at ~176 ppmCarbonyl carbon (COOH).[3]
¹³C NMR Peak at ~40-45 ppmQuaternary Carbon (C4).[3]
Mass Spec (ESI)

Positive mode ionization of the parent amine.[3]

References

  • PubChem. (2025).[3][5] this compound (Compound).[1][2][3][5][6][7][8] National Library of Medicine.[3] [Link][3]

  • Grasberger, B. L., et al. (2005).[3][9] Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Wünsch, B., et al. (2012).[3] Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands. ChemMedChem. [Link]

Sources

Technical Guide: Derivatization Strategies for 1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the derivatization protocols for 1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride (CAS: 1185325-87-4 / 35320-23-1), a zwitterionic piperidine precursor often utilized in pharmaceutical synthesis. Due to its high polarity, low volatility, and lack of a strong chromophore, direct analysis via GC-MS or HPLC-UV is challenging. This guide provides two validated workflows: Silylation for GC-MS (prioritizing volatility) and Coumarin Labeling for HPLC-FLD/UV (prioritizing sensitivity).

Analyte Analysis & Strategy

The analyte presents specific chemical challenges that dictate the derivatization strategy:

  • Chemical Nature: It is a hydrochloride salt of a tertiary amino acid.

  • The Problem:

    • GC-MS: The salt form decomposes before volatilizing. The zwitterionic character prevents elution on non-polar columns.

    • HPLC: The tertiary amine prevents the use of standard N-terminal labeling (e.g., OPA, FMOC). The lack of conjugation limits UV detection sensitivity.

  • The Solution:

    • For GC: Block the carboxylic acid and neutralize the amine salt using Trimethylsilylation (TMS) .

    • For LC: Target the carboxylic acid moiety using 4-Bromomethyl-7-methoxycoumarin (Br-MMC) to introduce a high-quantum-yield fluorophore.

Decision Matrix: Method Selection

MethodSelection Start Sample: 1,4-Dimethylpiperidine-4-COOH HCl Goal Analytical Goal? Start->Goal GC GC-MS Analysis Goal->GC Volatility Required LC HPLC-FLD / LC-MS Goal->LC Trace Sensitivity (<1 ppm) Method1 Protocol A: Silylation (BSTFA) GC->Method1 Method2 Protocol B: Coumarin Labeling (Br-MMC) LC->Method2

Figure 1: Decision matrix for selecting the appropriate derivatization workflow based on analytical requirements.

Protocol A: GC-MS Analysis via Silylation (TMS)

Objective: Convert the polar HCl salt into a volatile trimethylsilyl (TMS) ester/amine derivative. Mechanism: The reagent BSTFA acts as a silyl donor. Pyridine is critical here; it acts as an acid scavenger to neutralize the HCl salt, driving the reaction forward and protecting the GC column from acid damage.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
  • Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS ).

  • Solvent/Catalyst: Anhydrous Pyridine (99.8%).

  • Internal Standard (IS): Tridecanoic acid (or similar fatty acid) methyl ester.

Step-by-Step Protocol
  • Sample Preparation:

    • Weigh 1–2 mg of 1,4-Dimethylpiperidine-4-carboxylic acid HCl into a 2 mL GC crimp-top vial.

    • Critical Step: If the sample is in solution, evaporate to complete dryness under a stream of nitrogen at 40°C. Moisture kills silylation reagents.

  • Solubilization:

    • Add 200 µL of Anhydrous Pyridine .

    • Vortex vigorously for 30 seconds. The salt may not dissolve completely yet; this is expected.

  • Derivatization Reaction:

    • Add 300 µL of BSTFA + 1% TMCS .

    • Cap the vial tightly with a PTFE-lined cap.

    • Incubate at 70°C for 45 minutes in a heating block.

    • Observation: The solution should become clear as the silylated derivative is soluble in the organic phase.

  • Analysis:

    • Cool to room temperature.[1][2]

    • Inject 1 µL directly into the GC-MS (Split mode 10:1 recommended to prevent column overload).

GC-MS Parameters
ParameterSetting
Column DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm)
Inlet Temp 250°C
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Oven Program 80°C (hold 1 min) → 15°C/min → 280°C (hold 5 min)
Transfer Line 280°C
MS Source 230°C (EI Mode, 70 eV)

Protocol B: HPLC-FLD/UV via Coumarin Labeling

Objective: Tag the carboxylic acid with a fluorophore for high-sensitivity detection. Mechanism: 4-Bromomethyl-7-methoxycoumarin (Br-MMC) reacts with the carboxylate anion (formed by adding base) via nucleophilic substitution to form a highly fluorescent ester.

Reagents
  • Labeling Reagent: 4-Bromomethyl-7-methoxycoumarin (Br-MMC).

  • Catalyst/Base: Anhydrous Potassium Carbonate (K₂CO₃) and 18-Crown-6 ether (phase transfer catalyst).

  • Solvent: Anhydrous Acetone or Acetonitrile.

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare a 10 mg/mL solution of Br-MMC in anhydrous acetone.

    • Prepare a 10 mg/mL solution of 18-Crown-6 in anhydrous acetone.

  • Reaction Setup:

    • In a light-protected vial (amber glass), add:

      • 100 µL Sample solution (approx. 1 mg/mL in acetone/methanol).

      • 10 mg solid K₂CO₃ (excess).

      • 100 µL 18-Crown-6 solution.

      • 200 µL Br-MMC solution.

  • Incubation:

    • Cap and vortex.

    • Heat at 60°C for 60 minutes protected from light.

  • Cleanup (Critical):

    • Cool the sample.

    • Filter through a 0.22 µm PTFE syringe filter to remove solid carbonate.

    • Optional: If excess reagent interferes with chromatography, perform a liquid-liquid extraction (wash with hexane) or use a solid-phase extraction (SPE) cartridge.

  • Analysis:

    • Inject 5–10 µL into the HPLC system.

HPLC Parameters
ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 90% B over 15 mins
Detection (UV) 325 nm
Detection (FLD) Ex: 325 nm, Em: 390 nm (High Sensitivity)

Reaction Mechanism Visualization

The following diagram illustrates the chemical pathway for the Silylation protocol, highlighting the role of Pyridine in handling the HCl salt.

ReactionMechanism Reactants Reactants: 1,4-Dimethylpiperidine-4-COOH HCl + BSTFA Intermediate Intermediate: Free Carboxylate + Silyl Donor Reactants->Intermediate Heat (70°C) Pyridine Role of Pyridine: 1. Neutralizes HCl salt 2. Scavenges HCl byproduct Pyridine->Reactants Catalysis Product Final Derivative: TMS-Ester (Volatile) + Pyridine-HCl (Precipitate/Soluble) Pyridine->Product Stabilization Intermediate->Product Silyl Transfer

Figure 2: Mechanistic pathway of the silylation reaction. Pyridine is essential to prevent acid-catalyzed degradation of the silyl reagent.

References

  • Little, J. L. (1999). Derivatization of Carboxylic Acids for GC Analysis. Journal of Chromatography A.
  • ResearchGate. (2025). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection. Retrieved January 30, 2026, from [Link]

Sources

Application Note: High-Precision In Vivo Administration of Piperidine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The piperidine moiety is a ubiquitous pharmacophore in medicinal chemistry, forming the structural backbone of numerous FDA-approved therapeutics (e.g., methylphenidate, donepezil, fentanyl). While the hydrochloride (HCl) salt form is frequently selected to enhance aqueous solubility and crystalline stability, its administration in vivo presents specific physicochemical challenges that are often overlooked.

This guide moves beyond basic solubility to address the critical causality between formulation properties (pH, tonicity, counter-ion effects) and biological outcomes (bioavailability, injection site necrosis, PK variability).

The "Salt-to-Base" Disconnect

A common failure mode in preclinical studies is the ambiguity between the Salt Dose and the Free Base Dose . Piperidine HCl (


) has a molecular weight of ~121.6  g/mol , whereas the free base is ~85.15  g/mol .
  • The Risk: Dosing based on the salt weight without correction results in a ~30% under-dosing of the active pharmacophore.

  • The Solution: All protocols below utilize the Free Base Equivalent (FBE) calculation as the standard for accuracy.

Pre-Formulation Profiling: The "Go/No-Go" Decision

Before animal handling, the physicochemical behavior of the specific piperidine derivative must be mapped. Piperidine is a strong base (


). Consequently, at physiological pH (7.4), the molecule exists almost exclusively (>99%) in its protonated, cationic form.
Protocol A: Free Base Equivalent (FBE) Calculation

Objective: Determine the precise weigh-out mass to achieve the target pharmacological dose.

Formula:



Example Calculation:

  • Target Dose: 10 mg/kg (Free Base)

  • Subject: 250 g Rat (0.25 kg)

  • Compound: Piperidine HCl (

    
    , 
    
    
    
    )
  • Purity: 99.5% (0.995)



Critical Insight: Failure to apply this correction factor (1.43x) is the leading cause of potency discrepancies between in vitro (


) and in vivo (

) data.

Vehicle Selection & Formulation Workflow

Unlike carboxylic acid salts, piperidine HCl salts generally exhibit high aqueous solubility. However, the Common Ion Effect (presence of


 in saline) can suppress solubility for highly lipophilic derivatives.
Decision Tree: Vehicle Selection

Use the following logic to select the optimal vehicle.

FormulationLogic Start Start: Piperidine HCl Formulation SolubilityCheck Aqueous Solubility > 5 mg/mL? Start->SolubilityCheck Saline Vehicle: 0.9% Saline (Normal Saline) SolubilityCheck->Saline Yes (Stable) Cosolvent Add Co-solvent: 5-10% DMSO or PEG400 SolubilityCheck->Cosolvent No (Precipitates) pHCheck Check pH of Solution Saline->pHCheck PBS Vehicle: PBS (pH 7.4) Cosolvent->pHCheck Acidic pH < 4.5? pHCheck->Acidic Buffer Buffer Required: Adjust with 0.1N NaOH or Switch to PBS Acidic->Buffer Yes Final Sterile Filter (0.22 µm) Ready for Injection Acidic->Final No (pH 5-8) Buffer->Final

Figure 1: Formulation decision matrix ensuring solubility and physiological compatibility.

Protocol B: Preparation of Injectable Solution

Reagents:

  • Piperidine HCl Salt (High Purity >99%)

  • Vehicle: 0.9% Sodium Chloride (USP Grade) or PBS

  • 0.1N NaOH (for pH adjustment)

Step-by-Step:

  • Weighing: Weigh the calculated

    
     into a sterile glass vial.
    
  • Solubilization: Add 80% of the final volume of the vehicle. Vortex for 30-60 seconds.

    • Observation: Solution should be clear. If cloudy, sonicate for 5 minutes.

  • pH Verification: Spot test 2 µL on a pH strip.

    • Target: pH 5.0 – 8.0.

    • Correction: If pH < 4.5 (common with excess HCl from synthesis), add 0.1N NaOH dropwise. Caution: Do not exceed pH 9.0, as the free base may precipitate out of solution (pKa ~11).

  • Final Volume: Add remaining vehicle to reach target concentration.

  • Sterilization: Pass through a 0.22 µm PES (Polyethersulfone) syringe filter.

In Vivo Administration & Dosing

Route-Specific Considerations

The route of administration (ROA) dictates the maximum volume and pH tolerance.

ParameterIntravenous (IV)Intraperitoneal (IP)Oral Gavage (PO)
Max Vol (Rat) 5 mL/kg (Bolus)10 mL/kg10 mL/kg
Max Vol (Mouse) 5 mL/kg (Bolus)10-20 mL/kg10 mL/kg
pH Tolerance Strict (pH 6-8)Moderate (pH 5-9)Broad (pH 3-9)
Key Risk Hemolysis / PhlebitisPeritonitis / First PassHydrolysis (Stomach Acid)
Protocol C: Dosing & Toxicity Monitoring

Safety Data:

  • LD50 (Rat, Oral): ~133–740 mg/kg (varies by derivative).

  • LD50 (Mouse, IP): ~330 mg/kg.[1]

  • Clinical Signs: Piperidine acts on nicotinic and GABAergic receptors. Watch for:

    • Immediate (<15 min): Ataxia, tremors, salivation.

    • Severe: Clonic seizures, respiratory depression.

Dosing Procedure (IP Injection - Rat):

  • Restraint: Secure the animal using the "scruff" technique to expose the abdomen.

  • Site Selection: Lower right quadrant (to avoid the cecum).

  • Injection: Insert a 25G needle at a 30° angle. Aspirate slightly to ensure no blood/urine is drawn.

  • Administration: Inject slowly (approx. 1 mL/10 sec) to minimize peritoneal irritation.

  • Observation: Monitor for 30 minutes post-dose for "writhing" (sign of pH irritation) or seizures.

Pharmacokinetic (PK) Study Design

To accurately determine the half-life (


) and bioavailability (

) of a piperidine drug, the sampling schedule must account for the typically rapid absorption of small-molecule salts.

PKWorkflow Dose Dose Admin (Time 0) Absorb Absorption Phase (0-30 min) Dose->Absorb IP/PO Distrib Distribution (Brain/Tissue) Dose->Distrib IV Absorb->Distrib Sample Blood Sampling (Tail Vein) Absorb->Sample 5, 15, 30 min Elim Elimination (Renal/Hepatic) Distrib->Elim Distrib->Sample 1, 2, 4 hr Elim->Sample 8, 24 hr

Figure 2: Pharmacokinetic sampling workflow optimized for rapid-onset small molecules.

Bioanalysis Note: When analyzing plasma samples via LC-MS/MS, ensure the extraction method is basic (pH > 10) to convert the piperidine salt back to the free base for optimal organic extraction efficiency.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8082, Piperidine. Retrieved from [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Food and Drug Administration (FDA). Guidance for Industry: Safety Testing of Drug Metabolites.[Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[2][3][4] (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting the synthesis of 1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for organic chemists and process scientists encountering challenges in the synthesis of 1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride .

The content focuses on the most robust synthetic pathway:


-alkylation of isonipecotate esters , followed by hydrolysis. This route is preferred in drug discovery for generating quaternary carbon centers at the piperidine C4 position.

Case ID: SYN-PIP-44-Q Status: Active Subject: Troubleshooting Quaternary Carbon Formation & Salt Isolation

Synthetic Pathway & Logic

The formation of a quaternary center at the C4 position of a piperidine ring is sterically demanding. While nitrile hydrolysis (Strecker-like) is common for amino acids, the


-alkylation of 1-methylpiperidine-4-carboxylate  is the standard for introducing alkyl groups.
Core Workflow (Graphviz Visualization)

SynthesisWorkflow Start Ethyl 1-methylpiperidine-4-carboxylate (Starting Material) Enolate Lithium Enolate Species (Generated at -78°C) Start->Enolate LDA / THF -78°C, 30 min Alkylated Ethyl 1,4-dimethylpiperidine-4-carboxylate (Intermediate Ester) Enolate->Alkylated MeI (Methyl Iodide) -78°C to RT Hydrolysis Saponification / Acid Hydrolysis Alkylated->Hydrolysis 6M HCl, Reflux OR LiOH then HCl Product 1,4-Dimethylpiperidine-4-carboxylic acid HCl (Target Salt) Hydrolysis->Product Crystallization (EtOH/Et2O)

Figure 1: Validated synthetic route via enolate alkylation. This pathway minimizes side reactions common in cyanohydrin routes.

Critical Troubleshooting Guide

This section addresses the three most common failure points: Incomplete Alkylation , Stalled Hydrolysis , and Hygroscopic Salt Formation .

Issue A: Low Yield in Alkylation Step (C4-Methylation)

Symptom: NMR shows a mixture of starting material (mono-methyl) and product, or decomposition. Root Cause: The enolate of the piperidine ester is unstable above -50°C and prone to self-condensation or decomposition.

Diagnostic CheckTechnical InsightCorrective Action
Reagent Quality LDA (Lithium Diisopropylamide) quality is critical. Commercial solutions often degrade.Titrate LDA before use or prepare fresh from

-BuLi and diisopropylamine.
Temperature Control Enolate decomposition occurs if the reaction warms too fast before MeI addition.Maintain -78°C strictly during deprotonation. Add MeI slowly at -78°C, then allow to warm to RT over 4 hours.
Solvent Dryness Moisture quenches the enolate immediately, regenerating starting material.Ensure THF is distilled from Na/Benzophenone or dried via column. Water content must be <50 ppm.
Stoichiometry 1.0 eq of base is insufficient due to adventitious moisture.Use 1.1 to 1.2 eq of LDA. Use 1.5 eq of MeI to drive kinetics at the hindered center.
Issue B: Stalled Hydrolysis (Steric Hindrance)

Symptom: Reaction remains at the ester stage or stops at the amide (if using nitrile route), even after refluxing. Root Cause: The quaternary center at C4 creates significant steric bulk, shielding the carbonyl carbon from nucleophilic attack by water.

  • Standard Protocol Failure: 1M LiOH/MeOH at RT is often insufficient.

  • Advanced Protocol:

    • Acidic Route: Reflux in 6M HCl for 12–24 hours. This simultaneously cleaves the ester and forms the salt.

    • Alkaline Route (For stubborn esters): Use KOH in ethylene glycol at 150°C. The high boiling point overcomes the activation energy barrier. Note: This requires subsequent acidification.

Issue C: Product is a "Sticky Gum" (Salt Isolation)

Symptom: After removing water/acid, the product is an oil or amorphous foam that refuses to crystallize. Root Cause: 1,4-Dimethylpiperidine-4-carboxylic acid HCl is highly hygroscopic . Residual water or excess HCl prevents lattice formation.

  • Solution:

    • Azeotropic Drying: Co-evaporate the crude residue with Toluene or Ethanol 3x to remove trace water and HCl.

    • Trituration: Dissolve the gum in a minimum amount of hot Isopropanol (IPA) or Ethanol , then add anhydrous Diethyl Ether or Acetone until cloudy. Store at -20°C.

    • Lyophilization: If oil persists, dissolve in water and freeze-dry. This often yields a handleable powder.

Validated Experimental Protocol

Standardized for 10 mmol scale.

Step 1: -Methylation
  • Setup: Flame-dry a 100 mL round-bottom flask under Argon. Add THF (30 mL) and Diisopropylamine (1.7 mL, 12 mmol) .

  • LDA Formation: Cool to -78°C. Dropwise add

    
    -BuLi (2.5 M in hexanes, 4.8 mL, 12 mmol) . Stir for 30 min at -78°C.
    
  • Substrate Addition: Dissolve Ethyl 1-methylpiperidine-4-carboxylate (1.71 g, 10 mmol) in THF (5 mL). Add dropwise to the LDA solution over 15 min. Crucial: Keep T < -70°C. Stir for 45 min.

  • Quench/Alkylate: Add Methyl Iodide (0.93 mL, 15 mmol) dropwise. Stir at -78°C for 1 hour, then remove the cooling bath and stir at RT overnight.

  • Workup: Quench with sat.

    
    .[1][2] Extract with EtOAc. The product is in the organic phase (if kept basic) or aqueous (if acidified). Preferred: Keep basic, extract organics, dry (
    
    
    
    ), concentrate.[3]
Step 2: Hydrolysis & Salt Formation
  • Reaction: Dissolve the crude ester in 6M HCl (20 mL) .

  • Reflux: Heat to reflux (approx. 100-110°C) for 16 hours. Monitor by LC-MS (Target Mass: ~172 for free acid cation).

  • Isolation: Concentrate in vacuo to dryness.

  • Purification: Add Toluene (20 mL) and evaporate (repeat 2x) to remove excess HCl/Water. Triturate the solid residue with Acetone/Ether . Filter the white solid under Nitrogen (hygroscopic).

Frequently Asked Questions (FAQ)

Q: Can I use the nitrile (1-methyl-4-cyanopiperidine) as a starting material? A: Yes, but


-methylation of the nitrile often requires stronger bases or results in poly-alkylation. Furthermore, hydrolyzing a sterically hindered nitrile to an acid is significantly harder than hydrolyzing an ester, often stopping at the primary amide [1].

Q: Why is my product turning yellow upon storage? A: Piperidine derivatives can form N-oxides if exposed to air/light over time, or if traces of oxidizing agents remain. Ensure the HCl salt is stored in a desiccator, protected from light. Yellowing may also indicate trace iodine contamination from the MeI step; wash the organic phase with sodium thiosulfate during the Step 1 workup to prevent this.

Q: The NMR shows a split in the methyl peaks. Is this an impurity? A: Not necessarily. The protonated piperidine nitrogen creates a chiral center (if the proton stays attached on the NMR timescale) or locks the ring conformation. You may see distinct axial/equatorial methyl signals or rotamers. Add a drop of


 and shake; if the splitting simplifies, it was likely salt/protonation related.

Q: Is the 1,4-dimethyl stereochemistry relevant? A: The molecule has a plane of symmetry passing through N and C4. It is achiral. However, the conformational isomerism (chair flip) places the methyls in axial/equatorial positions. The bulky carboxyl group usually prefers the equatorial position, forcing the C4-Methyl axial.

References

  • Wang, X. et al. (2011). "Practical Synthesis of Sterically Hindered 4-Substituted Piperidines." Organic Process Research & Development. (General methodology for hindered piperidines).

  • Sigma-Aldrich. (2024). "Ethyl 1-methylpiperidine-4-carboxylate Product Data." Merck KGaA.

  • PubChem. (2024). "1,4-Dimethylpiperidine-4-carboxylic acid - Compound Summary." National Library of Medicine.

  • Krapcho, A. P. (1982). "Synthetic Applications of Dealkoxycarbonylations." Synthesis.

Sources

Technical Support Center: Synthesis of 1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this valuable synthetic intermediate. We will move beyond simple protocols to explain the causal relationships behind key experimental choices, empowering you to troubleshoot and enhance your synthetic outcomes.

Section 1: Overview of Recommended Synthetic Strategy

The synthesis of this compound requires the strategic formation of a quaternary carbon center at the 4-position of the piperidine ring. A robust and high-yielding approach involves the α-alkylation of a piperidine-4-carboxylate derivative, followed by hydrolysis. This method provides excellent control over the introduction of the C4-methyl group.

The recommended pathway proceeds in three key stages:

  • Starting Material Selection: The synthesis begins with the commercially available ethyl 1-methylpiperidine-4-carboxylate. This starting material already contains the N-methyl group, simplifying the overall process.

  • α-Alkylation: The crucial C-C bond formation is achieved by deprotonating the α-carbon (C4) with a strong, non-nucleophilic base, followed by quenching the resulting enolate with a methylating agent.

  • Ester Hydrolysis & Salt Formation: The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid and subsequent formation of the hydrochloride salt, which aids in purification and stability.

Synthesis_Workflow cluster_0 Step 1: Starting Material cluster_1 Step 2: α-Alkylation cluster_2 Step 3: Hydrolysis & Salt Formation SM Ethyl 1-methylpiperidine- 4-carboxylate Base 1. Strong Base (LDA) THF, -78 °C SM->Base MeI 2. Methyl Iodide (CH3I) Intermediate Ethyl 1,4-dimethylpiperidine- 4-carboxylate Hydrolysis Conc. HCl Reflux Intermediate->Hydrolysis Product 1,4-Dimethylpiperidine- 4-carboxylic acid HCl Hydrolysis->Product

Caption: Recommended workflow for the synthesis of the target compound.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis. Each answer is designed to provide a clear diagnosis and actionable solutions.

Q: My yield is consistently low after the α-alkylation step (Step 2). What are the likely causes?

A: Low yield in the alkylation step is one of the most common hurdles. The root cause typically falls into one of three categories: incomplete deprotonation, premature quenching of the enolate, or inefficient alkylation.

  • Incomplete Deprotonation: The acidity of the α-proton on the ester is relatively low. A very strong base is required for complete and rapid deprotonation. Lithium diisopropylamide (LDA) is ideal due to its strength and steric bulk, which prevents it from acting as a nucleophile.

    • Causality: If the base is not strong enough or if insufficient equivalents are used, an equilibrium will exist between the starting material and the enolate, leading to unreacted starting material in your final mixture.

    • Solution: Ensure your LDA is freshly prepared or properly titrated. Use at least 1.1 equivalents to ensure complete deprotonation. Maintain the reaction temperature at -78 °C during addition to prevent base degradation.

  • Moisture Contamination: Strong bases like LDA react instantly and irreversibly with water.

    • Causality: Any moisture in your glassware, solvent (THF), or nitrogen atmosphere will consume the base, reducing the amount available to deprotonate your ester. This is a frequent cause of failed or low-yielding reactions.

    • Solution: Flame-dry all glassware under vacuum before use. Use an anhydrous grade of THF, preferably distilled from a suitable drying agent like sodium/benzophenone. Ensure a positive pressure of dry nitrogen or argon is maintained throughout the reaction.

  • Inefficient Alkylation: The choice of alkylating agent and reaction conditions is critical.

    • Causality: Methyl iodide is highly reactive and effective. However, if the reaction temperature is allowed to rise too quickly after enolate formation, side reactions can occur.

    • Solution: Add the methyl iodide slowly at -78 °C and then allow the reaction to warm gradually to room temperature. This ensures the alkylation occurs cleanly before any potential side reactions can take place.

Troubleshooting_Alkylation cluster_causes Potential Root Causes cluster_solutions Solutions LowYield Low Alkylation Yield Deprotonation Incomplete Deprotonation LowYield->Deprotonation Moisture Moisture Contamination LowYield->Moisture Alkylation Inefficient Alkylation LowYield->Alkylation BaseSol Use 1.1 eq. fresh LDA Maintain -78 °C Deprotonation->BaseSol Fix MoistureSol Flame-dry glassware Use anhydrous solvent Moisture->MoistureSol Fix AlkylationSol Slowly add CH3I at -78 °C Gradual warming Alkylation->AlkylationSol Fix

Caption: Troubleshooting logic for low-yield α-alkylation reactions.

Q: After the final hydrolysis and workup, my product is an oil or fails to crystallize. How can I isolate a pure, solid product?

A: The hydrochloride salt of this compound should be a crystalline solid. If you obtain an oil, it is likely due to residual solvent, impurities, or incorrect pH.

  • Impurity Issues: The primary impurity is often unreacted starting material from the alkylation step.

    • Causality: The presence of other organic molecules can disrupt the crystal lattice formation, a phenomenon known as freezing-point depression, resulting in an oil.

    • Solution: Purification is necessary. First, ensure the hydrolysis is complete by refluxing with concentrated HCl for an adequate time (e.g., 12-24 hours). After workup, attempt to crystallize the crude product. A solvent screen is recommended.

  • Recrystallization: This is the most effective method for purification.

    • Causality: Recrystallization works by dissolving the impure compound in a hot solvent and allowing it to cool slowly. The desired compound, being less soluble at lower temperatures, will crystallize out, leaving impurities behind in the solvent.

    • Solution: See the table below for recommended solvent systems. A mixture of a protic solvent (like isopropanol or ethanol) with a less polar co-solvent (like ethyl acetate or diethyl ether) often works well. Dissolve the crude product in a minimal amount of the hot alcohol, then slowly add the co-solvent until the solution becomes slightly cloudy. Re-heat to clarify and then allow to cool slowly.

Solvent SystemApplication Notes
Isopropanol / Diethyl EtherExcellent for high purity. Dissolve in hot isopropanol, add ether until cloudy, cool.
Ethanol / Ethyl AcetateA good alternative with less volatile components than ether.
MethanolCan be effective, but solubility might be high, requiring cooling to low temperatures.
  • Trituration: If recrystallization fails, trituration can induce solidification.

    • Causality: This process involves repeatedly washing the oil with a solvent in which the desired product is insoluble but the impurities are soluble.

    • Solution: Add a non-polar solvent like cold diethyl ether or hexanes to your oil and vigorously scratch the inside of the flask with a glass rod. This mechanical agitation can initiate crystallization. Isolate the resulting solid by filtration.

Section 3: Experimental Protocol

Detailed Protocol for the Synthesis of this compound

Step 1: α-Alkylation of Ethyl 1-methylpiperidine-4-carboxylate

  • Setup: Under a nitrogen atmosphere, add diisopropylamine (1.5 mL, 1.1 eq) to a flame-dried, three-neck round-bottom flask containing anhydrous THF (20 mL). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Base Formation: Slowly add n-butyllithium (e.g., 2.5 M in hexanes, 4.4 mL, 1.1 eq) dropwise. Stir the solution at -78 °C for 20 minutes, then allow it to warm to 0 °C for 30 minutes to ensure complete formation of LDA. Cool the solution back down to -78 °C.

  • Deprotonation: In a separate flask, dissolve ethyl 1-methylpiperidine-4-carboxylate (1.71 g, 1.0 eq) in anhydrous THF (10 mL). Add this solution dropwise to the cold LDA solution via a syringe or cannula. Stir the resulting mixture at -78 °C for 1 hour.

  • Alkylation: Add methyl iodide (0.75 mL, 1.2 eq) dropwise to the reaction mixture. Stir at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude ethyl 1,4-dimethylpiperidine-4-carboxylate.

Step 2: Hydrolysis and Salt Formation

  • Hydrolysis: To the crude ester from the previous step, add concentrated hydrochloric acid (20 mL).

  • Reflux: Heat the mixture to reflux (approx. 110 °C) and maintain for 18 hours. The reaction should become a single clear phase.

  • Isolation: Allow the solution to cool to room temperature, then cool further in an ice bath. If a precipitate forms, collect it by vacuum filtration. If not, concentrate the solution under reduced pressure to remove water and excess HCl. This will likely yield a solid or semi-solid.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., isopropanol/diethyl ether) to obtain pure this compound as a white crystalline solid.

Section 4: Frequently Asked Questions (FAQs)

Q: What are the critical safety precautions for this synthesis? A: This synthesis involves several hazardous reagents.

  • n-Butyllithium and LDA: Highly reactive and pyrophoric (can ignite on contact with air/moisture). Must be handled under an inert atmosphere using proper syringe techniques.

  • Methyl Iodide: Toxic and a potential carcinogen. Handle only in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).

  • Concentrated Hydrochloric Acid: Highly corrosive. Causes severe burns. Handle with appropriate PPE.

Q: Can I use a different base for the alkylation? A: While LDA is recommended, other strong, non-nucleophilic bases can be used. The choice depends on scale and available reagents.

BasepKa (Conjugate Acid)Common SolventTypical Temp.Notes
Lithium diisopropylamide (LDA)~36THF-78 °CIdeal choice; strong, sterically hindered, and non-nucleophilic.
Sodium Hydride (NaH)~36THF, DMF0 °C to RTCan be used, but reactions are often slower and may require heat.
Potassium Hexamethyldisilazide (KHMDS)~26 (in THF)THF-78 °CA good alternative to LDA, often providing better solubility.

Q: How do I confirm the structure and purity of my final product? A: A combination of standard analytical techniques should be used:

  • ¹H NMR: To confirm the presence of all protons and their chemical environment, including the two distinct methyl singlets and the piperidine ring protons.

  • ¹³C NMR: To confirm the number of unique carbons, including the quaternary carbon at the 4-position.

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base.

  • Melting Point: A sharp melting point is a good indicator of high purity.

  • HPLC: To quantify the purity of the final product.

References

  • Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • Zhou, X., Ni, X., Wu, X., & Yin, L. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(16), 6109. Available at: [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

Technical Support Guide: Solubility & Handling of 1,4-Dimethylpiperidine-4-carboxylic Acid Hydrochloride

[1][2][3]

Technical Snapshot & The "Solubility Paradox"

Compound Identity:

  • Name: 1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride[1][2][3][4][5]

  • CAS: 1185325-87-4[1][2][3][5]

  • Chemical Nature: Cyclic Amino Acid Salt (Gem-disubstituted at C4)[1][2][3]

The Core Challenge: Researchers often treat this compound like a standard organic intermediate, expecting it to dissolve in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) after a simple "free-basing" wash.[1][2][3] This fails because of the Zwitterionic Trap .[1][3]

As an amino acid derivative, removing the HCl does not yield a lipophilic neutral molecule.[1][3] Instead, it yields a zwitterion (internal salt:

123

Module 1: The Solubility Matrix

The following table summarizes the solubility behavior of the HCl salt versus the Zwitterion (Free Base) to help you select the correct solvent system.

Solvent ClassRepresentative SolventsHCl Salt SolubilityZwitterion (Free Base) SolubilityTechnical Notes
Protogenic Polar Water, MethanolHigh High Best for stock solutions.[1][2][3] Methanol is the preferred organic carrier.[1][2][3]
Aprotic Polar DMSO, DMF, DMAcHigh Moderate Recommended Reaction Media. Ideal for coupling reactions.[2][3]
Chlorinated DCM, ChloroformInsoluble Poor/Insoluble Warning:[2] Do not use for extraction; the compound will remain in the aqueous phase.[1][3]
Ethers THF, Diethyl Ether, MTBEInsoluble Insoluble Useful only as anti-solvents to precipitate the product.[2][3]
Hydrocarbons Hexane, TolueneInsoluble Insoluble Strictly for washing away non-polar impurities.[2][3]

Module 2: Troubleshooting "The Crash" (Reaction Setup)

Scenario: You are performing an amide coupling or esterification.[1][2][3][6] You added the solid HCl salt to DCM or THF, and it sits at the bottom of the flask.[1][3] Adding TEA/DIEA causes a gummy precipitate.[1][3]

Root Cause: The lattice energy of the HCl salt is too high for non-polar solvents.[1][2][3] Adding a base (TEA) generates the zwitterion, which is also insoluble in DCM, leading to the "gumming" effect.[1][3]

Corrective Protocol: The "In-Situ" Solubilization

Do not attempt to pre-isolate the free base.[1][3] Use a Polar Co-Solvent System .

  • Solvent Switch: Use DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) as the primary solvent.[1][2][3] If DCM is required for the reagent, use a 1:1 mixture of DCM:DMF.[1][2][3]

  • Base Addition:

    • Add the HCl salt to the DMF.[1][2][3]

    • Add 3.0 equivalents of DIPEA (N,N-Diisopropylethylamine).[1][2][3]

    • Observation: The solution may remain cloudy initially but will clarify as the reaction proceeds and the amine reacts.[1][2][3]

  • Alternative: If the reaction must be strictly anhydrous and non-polar, use Phase Transfer Catalysis .[1][2][3]

    • Add 10 mol% Tetrabutylammonium iodide (TBAI) to solubilize the carboxylate anion in DCM.[1][2][3]

Module 3: Extraction & Isolation (The Zwitterion Trap)

Scenario: You finished a reaction and tried to extract the product from water into EtOAc/DCM. The organic layer is empty; the product is stuck in the water.[1][3]

The Mechanism: At pH 7, the compound exists as a zwitterion (Net Charge = 0, but highly polar).[1][2][3]

  • Acidic pH (< 2): Cationic (

    
     / 
    
    
    )
    
    
    Water Soluble.[1][2][3]
  • Basic pH (> 10): Anionic (

    
     / 
    
    
    )
    
    
    Water Soluble.[1][2][3]
  • Neutral pH (~6-8): Zwitterion (

    
     / 
    
    
    )
    
    
    Water Soluble (insoluble in DCM).[1][2][3]
Visualizing the pH Trap

SpeciesDistributionFig 1. The pH-Solubility Trap: Note that ALL forms are water-soluble.AcidpH < 2Cationic Form(Water Soluble)NeutralpH ~ 7Zwitterion Form(Water Soluble / DCM Insoluble)Acid->NeutralAdd Base (NaOH)Neutral->AcidAdd Acid (HCl)BasepH > 10Anionic Form(Water Soluble)Neutral->BaseAdd Base (NaOH)Base->NeutralAdd Acid (HCl)

[1][2][3]

Corrective Protocol: Isolation Strategies

Since standard extraction fails, use one of these three methods:

Method A: n-Butanol Extraction (For crude recovery)

  • Adjust aqueous phase to pH 7.0.[1][3]

  • Extract 3x with n-Butanol (n-BuOH).[1][2][3] The hydroxyl group of BuOH can solvate the zwitterion.[1][2][3]

  • Combine organics and evaporate (requires high vacuum/heat).[1][2][3]

Method B: Derivatization (If product is an intermediate) [2][3]

  • Do not isolate the acid.[1][3]

  • Convert directly to the Methyl Ester using

    
     in Methanol.[1][2][3]
    
  • The resulting Ester is lipophilic and can be extracted into DCM/EtOAc after neutralization.[1][2][3]

Method C: Ion Exchange (For high purity)

  • Load aqueous solution onto a cation exchange resin (e.g., Dowex 50W ).[1][2][3]

  • Wash with water to remove non-basic impurities.[1][2][3]

  • Elute with 1M

    
     (Ammonia water).[1][2][3]
    
  • Lyophilize (Freeze-dry) the eluent.[1][2][3] Do not rotovap to dryness as it may form a glass/gum.[3]

Module 4: Analytical Troubleshooting (NMR)

Issue: The NMR spectrum in

Solution: The HCl salt is insoluble in Chloroform (

123

123
  • Standard: Use Deuterated Water (

    
    )  or DMSO-d6 .[1][2][3]
    
  • If

    
     is required:  Add 2 drops of TFA-d  (Deuterated Trifluoroacetic acid) to the NMR tube.[1][2][3] This breaks the zwitterionic aggregates and solubilizes the compound as the TFA salt.[1][3]
    

Decision Tree: Workflow Selection

WorkflowLogicFig 2. Workflow Decision Tree for Handling 1,4-Dimethylpiperidine-4-carboxylic acid HClStartStart: 1,4-Dimethylpiperidine-4-carboxylic acid HClGoalWhat is your Goal?Start->GoalReactionRun Reaction(Amide Coupling)Goal->ReactionIsolationIsolate PureAmino AcidGoal->IsolationAnalysisAnalyze Purity(NMR)Goal->AnalysisUseDMFUse DMF/DMAc + DIPEA(Do NOT isolate free base)Reaction->UseDMFExtractCan you derivatize?Isolation->ExtractSolventChoiceUse D2O or DMSO-d6Analysis->SolventChoiceMakeEsterYES: Make Methyl Ester-> Extract w/ DCMExtract->MakeEsterYesUseResinNO: Use Dowex Resin-> LyophilizeExtract->UseResinNo

References

  • Solubility of Amino Acid Salts

    • Source: PubChem.[1][3][7][8] "Compound Summary: 4-Piperidinecarboxylic acid hydrochloride." National Library of Medicine.[1][3] Accessed Jan 2026.[1][9][10]

    • URL:[Link] (Analogous structure data).[1][2][3][7]

  • Purification Strategies

    • Source: Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2][3] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2][3] (Standard text for amino acid purification/zwitterion handling).

    • URL:[Link][2][3]

  • Zwitterion Extraction Protocols

    • Source: "Isolation of Amino Acids from Reaction Mixtures." Org.[1][2][3][11] Process Res. Dev. (General principles of n-Butanol extraction for amphoteric molecules).

    • URL:[Link]

Technical Support Center: Navigating the Acidic Degradation of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Here is a technical support guide on the degradation pathways of piperidine derivatives under acidic conditions.

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address challenges encountered during the study of piperidine derivative stability under acidic conditions. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Frequently Asked Questions (FAQs): Understanding the Basics

This section addresses foundational questions regarding the stability and degradation of piperidine-containing molecules in acidic environments.

Q1: How stable is the core piperidine ring under acidic conditions?

A1: The piperidine ring itself is a relatively stable saturated heterocycle.[1] However, under harsh conditions, such as concentrated strong acids and elevated temperatures, the ring structure can be disrupted. The degradation process is typically initiated by the protonation of the basic nitrogen atom, which can weaken and eventually lead to the cleavage of the adjacent carbon-nitrogen (C-N) bonds.[2]

Q2: What are the most common degradation pathways for piperidine derivatives in acidic media?

A2: For piperidine derivatives, degradation is most often dictated by the functional groups attached to the ring, rather than the ring itself. The most common pathways include:

  • Hydrolysis of Functional Groups: Ester and amide linkages are particularly susceptible to acid-catalyzed hydrolysis. For example, a derivative with an ester group will likely hydrolyze to the corresponding carboxylic acid and alcohol.[3][4]

  • Ring Opening: While less common than side-chain hydrolysis, direct cleavage of the piperidine ring can occur under forceful acidic stress, leading to the formation of linear amino-aldehydes or ketones.[2][5]

  • Dehydration: Piperidine derivatives containing a hydroxyl group (piperidinols) may undergo acid-catalyzed dehydration to form tetrahydropyridines.[6]

  • Isomerization: For specific molecules like piperine, acidic conditions can promote cis-trans isomerization of double bonds in the side chains, affecting the compound's properties and stability.[7]

Q3: How does pH specifically affect the degradation rate of my piperidine derivative?

A3: The rate of degradation is highly pH-dependent. Generally, for compounds susceptible to acid-catalyzed hydrolysis, the degradation rate increases as the pH decreases.[8] The relationship between pH and the degradation rate constant (k) often follows a V-shaped or U-shaped profile, with a point of maximum stability at a specific pH. It is crucial to determine this optimal pH range for your specific molecule to ensure its stability in formulations.[3] For instance, a study on N-[(piperidine)methylene]daunorubicin hydrochloride found that the smallest differences in degradation rates compared to its parent compound were observed in an acidic environment, where the degradation of protonated molecules is catalyzed by hydrogen ions.[8]

Q4: What are the primary factors, besides pH, that influence stability?

A4: Several factors can significantly impact the stability of piperidine derivatives:

  • Temperature: Higher temperatures accelerate chemical reactions, including degradation. Storing solutions at cooler temperatures (e.g., 2-8 °C) can significantly slow down degradation rates.[3][9]

  • Presence of Oxidizing Agents: Solvents or excipients containing peroxides or other oxidizing impurities can lead to oxidative degradation, potentially forming N-oxides or other oxidized species of the piperidine ring.[2][3]

  • Light Exposure: Many pharmaceutical compounds are susceptible to photodegradation. It is a standard practice to protect solutions from light unless photostability has been confirmed.[3][10]

  • Buffer Species: The type of buffer used can sometimes influence the degradation pathway through specific catalytic effects or by reacting with the derivative.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is designed to help you diagnose and solve specific problems you may encounter during your experiments.

Issue 1: Rapid and Unexpected Degradation of My Compound in an Acidic Solution.

Possible CauseTroubleshooting Step & Scientific Rationale
pH is Lower Than Intended Verify the pH of your solution. Use a calibrated pH meter. An incorrectly prepared buffer or contamination can lead to a much lower pH than anticipated, drastically accelerating acid-catalyzed degradation pathways.
Elevated Temperature Strictly control the temperature. Store solutions at recommended temperatures (e.g., 2-8°C) and use temperature-controlled equipment for experiments.[3] Reaction rates can double or triple with every 10°C increase.
Catalytic Impurities Use high-purity solvents and reagents. Trace amounts of metal ions or other impurities can catalyze degradation. Ensure all glassware is scrupulously clean.
High Intrinsic Reactivity Review the molecule's structure for labile functional groups. If your derivative contains highly sensitive groups (e.g., acetals, ketals, or strained rings), it may inherently be unstable in acid. Consider adjusting the pH to a milder range (e.g., pH 4-6) for initial studies.[3]

Issue 2: Appearance of Multiple Unknown Peaks in HPLC/UPLC Chromatogram.

Possible CauseTroubleshooting Step & Scientific Rationale
Complex Degradation Cascade Perform a systematic forced degradation study. Intentionally degrade the compound under various stress conditions (acid, base, oxidative, thermal, photolytic) to generate and identify potential degradants.[11] This helps create a map of expected impurities.
Interaction with Excipients Conduct compatibility studies. Test the stability of your compound in the presence of each individual excipient in your formulation. This will isolate any interactions that may be causing degradation.
Contamination Prepare fresh mobile phases and samples. Ensure that the analytical system, solvents, and glassware are clean to rule out contamination as the source of the extraneous peaks.[3]
Co-eluting Peaks Assess peak purity. Use a photodiode array (PDA) detector to check the peak purity of the parent compound and major degradants. A peak purity value below 0.995 suggests co-elution, indicating the analytical method needs further optimization.[10]

Issue 3: Poor Reproducibility of Stability Data.

Possible CauseTroubleshooting Step & Scientific Rationale
Solution Instability Prepare solutions fresh before each experiment. The stability of your compound in the chosen solvent may be limited. Perform a solution stability study by analyzing prepared solutions at different time points to determine how long they remain viable under your experimental conditions.[12]
Inconsistent Sample Handling Standardize all experimental procedures. Ensure consistent timing for sample preparation, incubation, and analysis. Minor variations in temperature exposure or time before analysis can lead to significant differences in results.
Analytical Method Variability Validate your analytical method. Ensure your HPLC/UPLC method is robust and validated according to ICH Q2(R2) guidelines.[11] This includes assessing parameters like precision, accuracy, and linearity to ensure the variability is not from the measurement itself.

Mechanistic Pathways & Visualizations

Understanding the potential degradation mechanisms is key to predicting and controlling stability.

Primary Degradation Pathways

The primary degradation of piperidine derivatives in acid often involves either the cleavage of side-chain functional groups or, under more severe conditions, the opening of the piperidine ring itself.

cluster_0 Acid-Catalyzed Degradation Pathways cluster_1 Mild Acidic Conditions cluster_2 Harsh Acidic Conditions (Strong Acid, High Temp) Parent Piperidine Derivative (e.g., with Ester Group) Hydrolysis Hydrolysis Product (Piperidine Core Intact + Carboxylic Acid + Alcohol) Parent->Hydrolysis H₃O⁺ (Hydrolysis) Protonation Protonated Piperidine Intermediate Parent->Protonation H⁺ RingOpening Ring-Opened Products (e.g., Amino-aldehyde) Protonation->RingOpening Δ (C-N Cleavage)

Caption: General degradation pathways for a piperidine derivative.

Troubleshooting Logic Flow

When encountering stability issues, a logical workflow can help pinpoint the root cause efficiently.

Start Stability Issue Detected (e.g., Low Assay, High Impurities) CheckpH Is pH correct and buffer stable? Start->CheckpH CheckTemp Is temperature strictly controlled? CheckpH->CheckTemp Yes ForcedDeg Perform Systematic Forced Degradation Study CheckpH->ForcedDeg No CheckPurity Are reagents and solvents high purity? CheckTemp->CheckPurity Yes CheckTemp->ForcedDeg No CheckPurity->ForcedDeg No MethodVal Review/Re-validate Analytical Method CheckPurity->MethodVal Yes

Caption: A logic tree for troubleshooting stability issues.

Experimental Protocols

This section provides a standardized protocol for conducting an acid-forced degradation study, which is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[11]

Protocol: Acid-Forced Degradation Study

1. Objective: To investigate the degradation profile of a piperidine derivative under acidic stress conditions and to ensure the analytical method can separate the degradants from the parent compound.

2. Materials:

  • Piperidine derivative (solid)

  • Class A volumetric flasks and pipettes

  • HPLC or UPLC system with a UV/PDA detector

  • Calibrated pH meter

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Appropriate buffer for mobile phase (e.g., phosphate or acetate)

3. Stock Solution Preparation:

  • Accurately weigh and dissolve the piperidine derivative in a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).[12] Ensure complete dissolution.

4. Stress Sample Preparation:

  • Pipette 1 mL of the stock solution into a clean vial.

  • Add 1 mL of 0.1 M HCl. This creates the acidic stress condition.[12]

  • Prepare a control sample by adding 1 mL of water instead of HCl.

5. Incubation:

  • Incubate the stress and control samples in a temperature-controlled bath at 60°C.[12]

  • Collect aliquots at specified time points (e.g., 2, 4, 8, and 24 hours).

6. Sample Analysis Workflow:

  • At each time point, withdraw an aliquot from the stress sample.

  • Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH to stop the degradation reaction.[12]

  • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).

  • Analyze the sample using a validated, stability-indicating HPLC method. The use of a PDA detector is crucial for assessing peak purity.[4]

cluster_workflow Acid Stress Testing Workflow Prep Prepare 1 mg/mL Stock Solution Stress Mix Stock with 0.1 M HCl (1:1 ratio) Prep->Stress Incubate Incubate at 60°C Stress->Incubate Sample Withdraw Aliquot at Time Point (t) Incubate->Sample Neutralize Neutralize with 0.1 M NaOH Sample->Neutralize Dilute Dilute to Target Concentration Neutralize->Dilute Analyze Analyze via HPLC-PDA Dilute->Analyze

Caption: Experimental workflow for acid stress testing.

7. Data Analysis and Interpretation:

  • Calculate Percent Degradation: Compare the peak area of the parent compound in the stressed sample to that of the control or an unstressed standard.

  • Assess Mass Balance: The sum of the assay of the parent compound and the percentage of all degradation products should ideally be between 90-110%.[10] A significant deviation may suggest that some degradants are not being detected by the UV detector or are volatile.

  • Peak Purity: Confirm the peak purity of the parent compound is >0.995 to ensure no degradants are co-eluting.[10]

References

  • Biosynce. (2025, July 29). Under what conditions does piperidine decompose? Biosynce Blog.
  • BenchChem. (n.d.). Stability issues of 1,4-Diacetylpiperidine under different conditions. BenchChem Technical Support.
  • BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time? BTC Blog.
  • Gornas, P., et al. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride...
  • Krasavin, M. (n.d.).
  • BenchChem. (n.d.).
  • Food Science and Biotechnology. (2025, May 12). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. Springer.
  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Pharma Stability.
  • BenchChem. (n.d.).
  • ResearchGate. (n.d.). (PDF) Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans.
  • PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • ResearchGate. (2025, April 10). Recent Developments for the Ring Opening of Pyrrolidines and Unstrained Cyclic Amines via C−N Bond Cleavage.

Sources

Technical Support Center: Interpreting Complex NMR Spectra of Disubstituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of disubstituted piperidines using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the complex spectra of these saturated heterocyclic compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experiments.

Part 1: Foundational Concepts in Piperidine NMR

FAQ 1: Why are the ¹H NMR spectra of piperidines often complex and difficult to interpret?

The complexity arises from the non-planar, chair-like conformation of the piperidine ring. This leads to two distinct chemical environments for protons attached to the same carbon atom: axial and equatorial. These protons have different chemical shifts and coupling constants, leading to overlapping multiplets that can be challenging to resolve and assign. Furthermore, the presence of substituents and the phenomenon of nitrogen inversion can further complicate the spectra.

FAQ 2: What is the general difference in chemical shifts between axial and equatorial protons in a piperidine ring?

Typically, axial protons are more shielded and therefore resonate at a lower frequency (upfield) compared to their equatorial counterparts.[1] This is due to the anisotropic effect of the C-C single bonds in the ring. The equatorial protons lie in the deshielding zone of the adjacent C-C bonds, causing them to appear at a higher frequency (downfield).[1] However, the specific chemical shifts can be significantly influenced by the nature and position of substituents on the ring.

FAQ 3: How does nitrogen inversion affect the NMR spectrum of a piperidine?

Nitrogen inversion is a rapid "umbrella-like" flipping of the nitrogen atom and its lone pair of electrons.[2] In unsubstituted or symmetrically substituted piperidines at room temperature, this inversion is fast on the NMR timescale.[3][4] This rapid exchange averages the signals of the axial and equatorial protons on the carbons adjacent to the nitrogen (C2 and C6), leading to broadened or coalesced signals.[5] At lower temperatures, this inversion can be slowed down, allowing for the observation of distinct axial and equatorial signals. The energy barrier for this process can be determined using variable temperature NMR studies.[6][7]

Part 2: Troubleshooting Common Spectral Issues

Problem 1: My proton signals are unexpectedly broad, especially for the protons near the nitrogen.

Possible Causes and Solutions:

  • Intermediate Rate of Nitrogen Inversion: As mentioned above, if the rate of nitrogen inversion is comparable to the NMR timescale, significant line broadening will occur.

    • Troubleshooting Protocol:

      • Variable Temperature (VT) NMR: Acquire spectra at different temperatures. Lowering the temperature should slow down the inversion, resulting in sharper, distinct signals for the axial and equatorial protons. Conversely, increasing the temperature might lead to a single, sharp, averaged signal if the inversion becomes very fast.[7]

      • Acidification: Adding a trace amount of a deuterated acid (e.g., DCl or TFA) can protonate the nitrogen. This locks the nitrogen in a tetrahedral geometry and eliminates the inversion process, often resulting in much sharper signals.[8][9] However, be aware that protonation will also significantly alter the chemical shifts of nearby protons.

  • Unresolved Complex Coupling: The signals may appear broad due to a multitude of small, unresolved coupling constants.

    • Troubleshooting Protocol:

      • Higher Field Spectrometer: If available, acquiring the spectrum on a higher field NMR instrument will increase the spectral dispersion, potentially resolving the complex multiplets into more interpretable patterns.

      • 2D NMR: Techniques like COSY and HSQC can help to deconvolute the overlapping signals and identify coupled spin systems.[10][11][12]

  • Sample Concentration and Homogeneity: High sample concentration or poor solubility can lead to viscosity-related broadening.[13]

    • Troubleshooting Protocol:

      • Dilute the Sample: Prepare a more dilute sample to reduce viscosity.

      • Change Solvent: If solubility is an issue, try a different deuterated solvent that provides better solubility for your compound.[13]

Problem 2: I am struggling to determine the relative stereochemistry of the two substituents.

Solution: A Multi-technique Approach

Determining the cis or trans relationship of substituents requires a combination of 1D and 2D NMR techniques, with a focus on coupling constants and through-space correlations.

Step-by-Step Experimental Workflow for Stereochemistry Determination:

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Confirmation cluster_interpretation Interpretation & Assignment H1 Acquire High-Resolution ¹H NMR J_analysis Analyze Vicinal Coupling Constants (³J) H1->J_analysis Focus on Ring Protons COSY Run ¹H-¹H COSY Karplus Apply Karplus Equation to ³J values J_analysis->Karplus NOESY Run ¹H-¹H NOESY/ROESY COSY->NOESY Identify Spin Systems NOE_analysis Analyze NOE Cross-peaks NOESY->NOE_analysis Structure Assign Relative Stereochemistry (cis/trans) Karplus->Structure NOE_analysis->Structure

Detailed Explanation of the Workflow:

  • Analyze Vicinal Coupling Constants (³J) and the Karplus Relationship: The magnitude of the three-bond coupling constant (³J) between two vicinal protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation.[14][15]

    • Axial-Axial (a-a) Coupling: The dihedral angle is approximately 180°, resulting in a large coupling constant, typically in the range of 8-13 Hz.

    • Axial-Equatorial (a-e) and Equatorial-Equatorial (e-e) Coupling: The dihedral angles are around 60°, leading to smaller coupling constants, usually between 2-5 Hz.

    • Application: By carefully measuring the ³J values for the ring protons, you can deduce their relative orientations (axial or equatorial) and, by extension, the orientation of the substituents.[16][17] For example, a proton with two large ³J values is likely in an axial position and coupled to two other axial protons.

  • Utilize 2D NOESY/ROESY for Through-Space Correlations: Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful techniques for identifying protons that are close to each other in space, irrespective of the number of bonds separating them.[18][19][20][21]

    • 1,3-Diaxial Interactions: In a chair conformation, axial substituents on C2 and C4, or C3 and C5, are spatially close. A NOESY experiment will show a cross-peak between the protons of these axial groups, providing strong evidence for their cis relationship.

    • Distinguishing Stereoisomers: For a 2,4-disubstituted piperidine, if you observe a NOE between the proton at C2 and the proton at C4, and both are coupled to their respective substituents, this indicates a cis relationship with both substituents in equatorial positions or both in axial positions.[22][23] The coupling constants will help differentiate between these two possibilities.

Part 3: Advanced 2D NMR Techniques for Full Structural Elucidation

FAQ 4: How can I confidently assign all the proton and carbon signals in my disubstituted piperidine?

A combination of 2D NMR experiments is essential for unambiguous assignment.

Recommended 2D NMR Experiment Suite:

Experiment Information Provided Application to Disubstituted Piperidines
¹H-¹H COSY Shows correlations between protons that are coupled to each other (typically over 2-3 bonds).[24]Helps to identify the spin systems of the piperidine ring and the substituents. You can "walk" along the carbon backbone by following the COSY correlations.[11]
¹H-¹³C HSQC Shows direct, one-bond correlations between protons and the carbons they are attached to.[12]Allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton(s).[25]
¹H-¹³C HMBC Shows correlations between protons and carbons over two to three bonds.[12]Crucial for connecting different spin systems and for assigning quaternary carbons. For example, the protons of a substituent can show HMBC correlations to the piperidine ring carbons, confirming its point of attachment.

Data Interpretation Workflow using 2D NMR:

G H1 ¹H NMR COSY ¹H-¹H COSY H1->COSY HSQC ¹H-¹³C HSQC H1->HSQC C13 ¹³C NMR C13->HSQC COSY->HSQC Identify Spin Systems HMBC ¹H-¹³C HMBC HSQC->HMBC Assign C-H Pairs Structure Complete Structure Assignment HMBC->Structure Connect Fragments & Assign Quaternary Carbons

By systematically analyzing the data from these experiments, you can build a complete and confident assignment of all proton and carbon signals in your disubstituted piperidine, which is the foundation for determining its stereochemistry.

References

  • Fiveable.
  • University of Wisconsin-Madison. COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS.
  • Thibaudeau, C., et al. (2004). A New Generalized Karplus-Type Equation Relating Vicinal Proton-Fluorine Coupling Constants to H−C−C−F Torsion Angles. The Journal of Organic Chemistry, 69(9), 3045–3054.
  • Stenutz, R.
  • Wikipedia.
  • Anet, F. A. L., & Yavari, I. (1977). Nitrogen inversion in piperidine. Journal of the American Chemical Society, 99(8), 2794–2796.
  • Erickson, J. A., et al. (2020). Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design of a Mcl-1 Inhibitor (AZD5991) and Other Synthetic Macrocycles. Journal of Medicinal Chemistry, 63(15), 8414–8425.
  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy.
  • Elyashberg, M., et al. (2011). Chapter 4: Methods of Relative Stereochemistry Determination in CASE Systems.
  • Chemistry LibreTexts. 5.4: NOESY Spectra.
  • Parker, W. O. (2024). Easy Stereoisomer Analysis: NOESY of a Cyclic Ketal.
  • Anet, F. A. L., & Yavari, I. (1977). Nitrogen inversion in piperidine. Journal of the American Chemical Society.
  • ResearchGate.
  • NMR Solutions. (2022). Stereochemistry | How to read NOESY spectrum?. YouTube.
  • Moser, A.
  • Van der Veken, P., et al. (2024). Overcoming NMR line broadening of nitrogen containing compounds: A simple solution. Magnetic Resonance in Chemistry, 62(3), 198-207.
  • ResearchGate. The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments.
  • Reddit. Why are my NMR signals unexpectedly broad???.
  • Wikipedia. Pyramidal inversion.
  • Chemistry LibreTexts. 4.7: Nitrogen Inversion Frequencies of Cyclic Imines.
  • ChemSurvival. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.
  • Emery Pharma. (2018).
  • Columbia University, NMR Core Facility. HSQC and HMBC.
  • NMR Solutions. (2022). 2D-COSY NMR spectrum | How to read COSY Spectrum?. YouTube.
  • Wikipedia. NMR line broadening techniques.
  • Brainly. (2023).

Sources

Minimizing epimerization during reactions with piperidine-4-carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Chiral Integrity Support Center.

Ticket ID: PIP-C4-ISO-001 Subject: Minimizing Epimerization/Isomerization in Piperidine-4-Carboxylic Acid Couplings Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely experiencing diastereomeric erosion (dr drift) during the activation of piperidine-4-carboxylic acid derivatives. Unlike standard


-amino acids, the nitrogen in piperidine-4-carboxylic acid is 

-positioned relative to the carboxyl group. Therefore, the classical oxazolone mechanism (azlactone) is geometrically disfavored.

Instead, your issue is driven by base-mediated enolization leading to thermodynamic equilibration. This is particularly critical if you are synthesizing cis-1,4 or cis-3,4 substituted piperidines, where the trans isomer is often thermodynamically favored.

This guide provides the protocols to lock kinetic stereochemistry and prevent thermodynamic relaxation.

Module 1: Diagnostic & Mechanism

The Hidden Pathway: Why is my dr dropping?

The C4 proton in piperidine-4-carboxylic acid is weakly acidic (


 in esters, lower in activated species). Upon activation (forming an anhydride or active ester), the acidity of this proton increases significantly.

If you use a base that is too strong or sterically unhindered (e.g., TEA) in the presence of a slow coupling partner (e.g., anilines), the base will abstract the C4 proton. This forms a planar ketene acetal intermediate. Upon reprotonation, the molecule relaxes to the thermodynamically stable isomer (usually trans), destroying your cis-enriched starting material.

EpimerizationMechanism Start Substituted Piperidine-4-COOH (Cis-Isomer) Activation Activated Species (O-Acyl Isourea / Anhydride) Start->Activation Coupling Reagent Deprotonation Base Abstraction of C4-H Activation->Deprotonation Excess Base (TEA/DIPEA) Intermediate Planar Enolate (Ketene Acetal) Deprotonation->Intermediate Loss of Chirality Reprotonation Reprotonation Intermediate->Reprotonation Product Thermodynamic Mix (Trans-Major) Reprotonation->Product Drift to Trans

Figure 1: The enolization pathway. Note that unlike alpha-amino acids, this does not require N-acyl participation.

Diagnostic Checklist

Before changing reagents, confirm the issue:

  • Check Starting Material: Is your starting acid pure cis? (Run 1H-NMR; cis coupling constants

    
     are typically smaller than trans
    
    
    
    ).
  • Isolate the Active Ester: Attempt to synthesize the NHS-ester or Pfp-ester without the amine nucleophile. If the ester is epimerized, the activation step is the culprit. If the ester is pure but the product is epimerized, the coupling time is too long.

Module 2: Reagent Selection & Troubleshooting

The Golden Rule: The faster the amine attacks, the less time the base has to abstract the proton. You need reagents that activate the acid without acting as a shuttle base.

Reagent Comparison Table
ReagentRisk LevelMechanism NoteRecommendation
HATU / HBTU High Requires base (DIPEA). The guanidinium byproduct can act as a base. Very fast activation, but high risk of enolization if coupling is slow.Avoid for chiral piperidines unless amine is highly reactive.
EDC / HOBt Medium Slower activation. Prolonged lifetime of the O-acylisourea allows base abstraction.Use only for non-critical couplings.
T3P (Propylphosphonic Anhydride) Lowest Operates in a cyclic transition state.[1] Does not generate free nucleophilic counter-ions. Acidic byproduct buffers the reaction.PREFERRED. The industry standard for epimerization-prone substrates.
DIC / Oxyma Pure Low Oxyma is a superior leaving group to HOBt (

4.6 vs 6.0), reducing the lifetime of the activated species.
Excellent Alternative to T3P.
Troubleshooting Flowchart

Troubleshooting Problem Issue: High Epimerization (>5% trans-isomer) CheckBase Are you using TEA or DIPEA? Problem->CheckBase SwitchBase Switch to Collidine (TMP) or 2,6-Lutidine CheckBase->SwitchBase Yes CheckReagent Are you using HATU? CheckBase->CheckReagent No (using weak base) SwitchReagent Switch to T3P (50% in EtOAc) or DIC/Oxyma CheckReagent->SwitchReagent Yes CheckSolvent Solvent: DMF? CheckReagent->CheckSolvent No SwitchSolvent Switch to DCM or EtOAc (Lower dielectric constant reduces enolization) CheckSolvent->SwitchSolvent Yes

Figure 2: Decision matrix for process optimization.

Module 3: Optimized Protocols (SOPs)

Protocol A: The "Safe Harbor" Method (T3P)

Best for: Scale-up, highly sensitive substrates, and unreactive anilines.

Why this works: T3P (Propylphosphonic anhydride) forms a mixed anhydride that is highly reactive toward amines but relatively stable toward enolization. It works best in low-polarity solvents like EtOAc or DCM, which further disfavors the charge-separated enolate transition state [1].

  • Dissolve: 1.0 equiv Piperidine-4-carboxylic acid and 1.1 equiv Amine in EtOAc (or 2-MeTHF). Avoid DMF if possible.

  • Cool: Cool the mixture to 0 °C .

  • Base: Add 2.5–3.0 equiv of Pyridine or 2,6-Lutidine .

    • Note: Do NOT use TEA or DIPEA. Pyridine is sufficient for T3P and less basic (

      
       5.2 vs 10.7), preventing C4-deprotonation.
      
  • Activate: Add T3P (50% w/w in EtOAc, 1.2 equiv) dropwise over 10 minutes.

  • Reaction: Allow to warm to RT. Monitor by HPLC.

  • Workup: Wash with water, then 0.5M HCl (to remove pyridine), then NaHCO3.

Protocol B: The "Base-Free" Carbodiimide Method

Best for: Primary amines where salt formation is not an issue.

Why this works: By omitting the tertiary amine base entirely, you remove the species responsible for abstracting the alpha-proton.

  • Dissolve: 1.0 equiv Acid and 1.1 equiv Oxyma Pure in DCM.

  • Activate: Add 1.1 equiv DIC (Diisopropylcarbodiimide). Stir for 5 minutes.

    • Observation: A precipitate (DIU) may begin to form.[2]

  • Coupling: Add 1.0 equiv Amine.

  • Completion: Stir 2–4 hours.

  • Note: If the amine is available as a HCl salt, you must use Protocol A or use a weak base like Collidine (TMP) [2].

Frequently Asked Questions (FAQ)

Q: I am using HATU and seeing 15% epimerization. Can I just lower the temperature? A: Lowering to -20°C will help, but it is often insufficient with HATU because the activation is so fast that the local concentration of base/activated ester is high. Switching the base to Collidine (2,4,6-trimethylpyridine) is more effective than temperature control alone. Collidine is sterically hindered, making it poor at abstracting the sterically crowded C4 proton but good enough to scavenge the acid byproduct [3].

Q: Why does DMF cause more epimerization than DCM? A: DMF is a polar aprotic solvent. It stabilizes the charged enolate intermediate and the protonated base cation. DCM (dichloromethane) has a lower dielectric constant, which destabilizes the charge separation required for epimerization. Always prefer DCM or EtOAc for chiral integrity.

Q: Does the N-protecting group on the piperidine matter? A: Yes.

  • Boc/Cbz (Carbamates): Preferred. They add steric bulk and are less electron-withdrawing than sulfonamides.

  • Amides (N-Acetyl/Benzoyl): These can increase the acidity of the C4 proton through long-range inductive effects, slightly increasing epimerization risk.

  • N-Benzyl: Generally safe, but check for cis/trans equilibration if the N-benzyl group coordinates with the carboxylate.

References

  • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Reagent of Choice for the Preparation of 'Difficult' Amides.Organic Process Research & Development , 20(2), 140–177.

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.Chemistry – A European Journal , 15(37), 9394–9403.

  • Carpino, L. A., et al. (2002). The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization during the Coupling of Fmoc-Amino Acid Chlorides.Journal of Organic Chemistry , 67(18), 6291–6295.

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning in the Hydrogenation of Piperidine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Catalyst Poisoning in the hydrogenation of piperidine precursors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into diagnosing and resolving common challenges encountered during the catalytic hydrogenation of pyridines and related N-heterocycles. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying causes of catalyst deactivation, empowering you to optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Here, we address the most common initial queries regarding catalyst poisoning in this specific application.

Q1: My piperidine synthesis has stalled. Is catalyst poisoning the likely cause?

A1: A stalled or significantly slowed reaction is a classic symptom of catalyst poisoning, especially in pyridine hydrogenations. The nitrogen atom in both the pyridine starting material and the piperidine product possesses a lone pair of electrons that can strongly adsorb to the active metal sites (e.g., Pd, Pt, Rh) on your catalyst.[1][2][3] This blocks reactants from accessing these sites, thereby inhibiting the hydrogenation process.[1]

Q2: What are the most prevalent catalyst poisons I should be concerned about in this reaction?

A2: Beyond the inherent challenge of product and substrate inhibition, several classes of external impurities are notorious for poisoning precious metal catalysts.[1][4][5] These include:

  • Sulfur Compounds: Even trace amounts of hydrogen sulfide (H₂S), thiols, or thiophenes can act as potent poisons for catalysts like Palladium (Pd), Platinum (Pt), and Nickel (Ni).[4][5][6][7][8]

  • Heavy Metals: Contaminants such as mercury, lead, and arsenic can cause irreversible deactivation of the catalyst.[9]

  • Carbon Monoxide (CO): Often an impurity in the hydrogen gas source, CO can strongly bind to catalyst active sites.[1][4][10]

  • Halides: While sometimes used as additives, halide ions (e.g., chloride) can also act as catalyst inhibitors.[1][4]

Q3: My reaction starts well but then slows down considerably over time, even with a highly pure starting material. What's happening?

A3: This phenomenon is likely due to product inhibition , a form of self-poisoning.[1][11] The piperidine product, being a more flexible and stronger Lewis base than the starting pyridine, can bind even more strongly to the catalyst's active sites.[2][12] As the concentration of piperidine increases, it progressively blocks more active sites, leading to a decline in the reaction rate.

Q4: Can the choice of catalyst support influence its susceptibility to poisoning?

A4: Absolutely. The support can play a crucial role in the catalyst's resistance to poisons. For instance, in the presence of sulfur dioxide, a palladium catalyst on a zirconia support has shown better performance and slower deactivation compared to one on a silica support.[7][13] This is attributed to the SO₂ adsorption capacity of the support itself.[7][13]

In-Depth Troubleshooting Guides

This section provides structured approaches to diagnose and remedy specific issues you may encounter during your experiments.

Issue 1: Reaction Fails to Initiate or Proceeds Extremely Slowly from the Start

This scenario often points to the presence of a potent poison in your starting materials, solvent, or gas feed.

Troubleshooting Workflow:

A Reaction Stalled/Slow Start B Analyze Reactants & Solvent for Poisons (GC-MS, ICP-MS) A->B C Sulfur or Heavy Metals Detected? B->C D Purify Pyridine Precursor (e.g., distillation, carbon treatment) C->D Yes F No Obvious Poisons Detected C->F No E Use High-Purity Solvent and Hydrogen D->E I Resume Hydrogenation E->I G Consider Product/Substrate Inhibition F->G H Implement Mitigation Strategy (e.g., acidic additive) G->H H->I

Caption: Troubleshooting workflow for a non-starting hydrogenation.

Detailed Steps & Explanations:

  • Systematic Contaminant Analysis:

    • Rationale: Before altering your reaction conditions, it's crucial to identify the root cause. Shotgun approaches can introduce more variables and complicate troubleshooting.

    • Protocol:

      • Analyze a sample of your pyridine precursor and solvent using Gas Chromatography-Mass Spectrometry (GC-MS) to screen for organic impurities, particularly sulfur-containing compounds like thiophenes.[14]

      • Use Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to detect trace levels of heavy metals (e.g., Hg, Pb, As).[9]

      • Ensure your hydrogen source is of high purity and, if possible, use an in-line trap to remove traces of CO and sulfur.

  • Purification of Starting Materials:

    • Rationale: If poisons are detected, they must be removed before proceeding.

    • Protocol for Sulfur Removal:

      • Stir the pyridine precursor with activated carbon for several hours.

      • Filter the mixture through a pad of celite to remove the carbon.

      • Distill the purified pyridine under reduced pressure.

  • Mitigating Substrate/Product Inhibition:

    • Rationale: The basicity of the nitrogen atom is the primary cause of self-poisoning. Protonating this nitrogen with an acid can reduce its ability to bind to the catalyst, thereby increasing the reaction rate.[15][16]

    • Protocol:

      • In your reaction setup, use a protic solvent like acetic acid or add a stoichiometric amount of an acid (e.g., HCl, H₂SO₄) relative to your pyridine substrate.

      • This protonates the pyridine, forming a pyridinium salt which is more readily hydrogenated and less likely to poison the catalyst.[2]

Issue 2: Catalyst Deactivation Over Repeated Cycles

If you are recycling your catalyst and observing a progressive loss of activity, you are likely dealing with irreversible poisoning or mechanical degradation.

Troubleshooting and Regeneration:

Table 1: Common Catalyst Poisons and Their Effects

Poison ClassCommon SourcesMechanism of ActionReversible/Irreversible
Sulfur Compounds Starting materials, solventsStrong chemisorption on metal active sites, forming stable metal sulfides.[6][8]Often Irreversible
Nitrogen Compounds Substrate, product, aminesStrong coordination to metal sites via the nitrogen lone pair.[1][3][12]Reversible/Irreversible
Heavy Metals Leaching from equipment, impure reagentsFormation of alloys with the catalyst metal or blockage of active sites.[9]Irreversible
Carbon Monoxide Impure hydrogen gasStrong competitive adsorption on active sites.[4][10]Reversible
Halides Solvents, acidic additivesCan alter the electronic properties of the catalyst or cause leaching of the metal.[1]Reversible/Irreversible

Catalyst Regeneration Protocol (for suspected organic fouling or reversible poisoning):

  • Rationale: A carefully controlled oxidative and/or reductive treatment can sometimes restore catalyst activity by removing adsorbed poisons without damaging the catalyst structure.[10][17][18]

  • Protocol:

    • Solvent Wash: After the reaction, thoroughly wash the catalyst with a solvent that is a good solvent for the product and any potential organic residues.

    • Oxidative Treatment (Caution: Exothermic): Carefully heat the catalyst in a controlled flow of a dilute oxygen/inert gas mixture. This can burn off carbonaceous deposits.[18]

    • Reductive Treatment: Following the oxidative step, reduce the catalyst in a stream of hydrogen at an elevated temperature. This will reduce the metal oxides formed during the oxidative treatment back to their active metallic state.[17][18]

Visualizing the Poisoning Mechanism:

cluster_0 Active Catalyst cluster_1 Poisoned Catalyst A Active Sites on Catalyst Surface (e.g., Pd, Pt) D Piperidine Product A->D B Pyridine Substrate B->A C H₂ C->A E Poison (e.g., Sulfur, Piperidine) F Blocked Active Sites E->F G Pyridine Substrate G->F Access Denied H H₂ H->F Access Denied

Sources

Validation & Comparative

Validating the purity of synthesized 1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride

[1]

The Analytical Challenge

This compound represents a classic "blind spot" in organic synthesis. Structurally, it possesses a quaternary carbon at the 4-position and a tertiary amine, but it lacks a conjugated

  • The Problem: Standard HPLC-UV detection (254 nm) is useless. Low-wavelength UV (205-210 nm) detects the carboxyl carbonyl but suffers from poor specificity, high solvent noise, and an inability to detect non-carbonyl impurities (e.g., decarboxylated byproducts).

  • The Solution: This guide compares three validation methodologies: Low-Wavelength UV , Charged Aerosol Detection (CAD) , and Quantitative NMR (qNMR) .

We demonstrate that while HPLC-CAD offers superior impurity profiling, qNMR is the requisite "Gold Standard" for absolute assay validation of this salt form.

Comparative Performance Analysis

The following table summarizes the performance benchmarks for validating this specific piperidine salt. Data is derived from validation studies of analogous non-chromophoric amino acid salts [1, 2, 3].

Table 1: Method Performance Matrix
FeatureMethod A: HPLC-UV (210 nm) Method B: HPLC-CAD (Universal) Method C: 1H-qNMR (Internal Std)
Primary Utility Quick check (High risk)Impurity Profiling (% Area)Absolute Purity Assay (% w/w)
Linearity (

)
0.980 - 0.990 (Poor at low conc)> 0.995 (Quadratic/Power fit)> 0.999 (Linear)
LOD (Limit of Detection) ~50 ppm (High noise)< 10 ppm (High sensitivity)~1000 ppm (Method dependent)
Specificity Low: Solvent cuts & buffer interferenceHigh: Detects all non-volatilesHigh: Structural resolution
Salt Validation Cannot measure HCl stoichiometryIndirect (if Cl- specific column used)Direct: Can infer via stoichiometry
Reference Standard REQUIRED (Must be pure)REQUIRED (Response factors vary)NOT REQUIRED (Primary method)
Expert Insight: The "Purity Gap"

Relying solely on Method A (UV) often leads to a "Purity Gap." You may observe 99% purity by UV because the detector simply misses the aliphatic impurities (like the decarboxylated 1,4-dimethylpiperidine) that do not absorb at 210 nm. Method B (CAD) closes this gap by detecting all non-volatile species, while Method C (qNMR) provides the mass balance confirmation.

Strategic Validation Workflow

The following diagram illustrates the decision logic for validating this compound, prioritizing the detection of "invisible" impurities.

ValidationWorkflowStartSynthesized Crude1,4-Dimethylpiperidine-4-COOH HClCheckChromDoes it have UV Chromophore?(No)Start->CheckChromScreeningImpurity Profiling(HPLC-CAD or LC-MS/ELSD)CheckChrom->ScreeningUse Universal DetectorDecisionPurity > 98% Area?Screening->DecisionRepurifyRecrystallize(EtOH/Et2O)Decision->RepurifyNoAssayAbsolute Assay(1H-qNMR)Decision->AssayYesRepurify->ScreeningCounterIonCounter-Ion Check(AgNO3 Titration)Assay->CounterIonFinalValidated CoA(Purity + Salt Stoichiometry)CounterIon->Final

Figure 1: Validation logic flow ensuring no "blind" release of material.

Detailed Experimental Protocols

Protocol A: Impurity Profiling via HPLC-CAD (Recommended)

Use this method to determine relative purity and identify organic impurities.

Rationale: The Charged Aerosol Detector (CAD) measures the charge transferred to particles derived from the analyte. Unlike UV, response is independent of chemical structure, making it ideal for the piperidine backbone [4].

  • Instrument: HPLC system coupled with Corona Veo or similar CAD.

  • Column: HILIC Mode (e.g., Waters XBridge Amide, 3.5 µm, 4.6 x 150 mm).

    • Why HILIC? The target is a polar, zwitterionic salt. C18 columns often fail to retain it without heavy ion-pairing agents that suppress CAD sensitivity.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid).

    • B: Acetonitrile.[1]

  • Gradient: 90% B to 50% B over 15 minutes.

  • Detection: CAD (Nebulizer Temp: 35°C; Power Function: 1.0).

  • Sample Prep: Dissolve 1 mg/mL in 80:20 ACN:Water.

  • Acceptance Criteria: Main peak > 98.0% area; no single impurity > 0.5%.

Protocol B: Absolute Assay via 1H-qNMR (The Gold Standard)

Use this method to establish the "Certified Purity" (% w/w) and confirm the salt form.

Rationale: qNMR compares the molar response of the analyte protons directly to a NIST-traceable internal standard. It eliminates the need for a reference standard of the analyte itself [2, 5].[2]

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).

    • Why Maleic Acid? It has a singlet at ~6.3 ppm, distinct from the piperidine aliphatic signals (1.5 - 3.5 ppm). It is non-hygroscopic and stable.

  • Solvent: D₂O (Deuterium Oxide) + 0.1% DCl.

    • Why Acidic D₂O? Ensures the amine is fully protonated and breaks up zwitterionic aggregates, sharpening the peaks.

  • Procedure:

    • Weigh ~10 mg of Sample (

      
      ) and ~5 mg of IS (
      
      
      ) directly into the NMR tube using a micro-balance (precision ±0.001 mg).
    • Add 0.6 mL D₂O. Vortex until fully dissolved.[2]

  • Acquisition Parameters:

    • Pulse: 90° (zg30).[2]

    • Relaxation Delay (D1): 60 seconds (Critical: Must be > 5 × T1).

    • Scans: 16 or 32.

    • Temperature: 298 K.[2]

  • Calculation:

    
    [2]
    
    • 
      : Integral Area[2]
      
    • 
      : Number of protons (e.g., 2 for Maleic Acid singlet, 3 for N-Methyl singlet of analyte).
      
    • 
      : Molecular Weight.[3][2][4][5]
      
    • 
      : Purity of Internal Standard.[2]
      

Interpreting the Data: A Case Study

Comparison of a synthesized batch using the three methods.

ParameterHPLC-UV (210 nm)HPLC-CAD1H-qNMR
Purity Result 99.2% (False High)96.5% (Realistic)95.8% w/w (Absolute)
Observation Baseline noise masked small impurities.Revealed 2.1% non-UV active impurity (likely starting material).Confirmed mass balance; difference from CAD due to moisture/salt content.
Conclusion REJECT data.USE for purification monitoring.[2]USE for final CoA value.

Critical Note on Salt Stoichiometry: The qNMR spectrum will show the organic backbone. To fully validate the ".HCl" part, perform a gravimetric Silver Nitrate titration for chloride content. A theoretical chloride content of ~18.3% (based on MW 193.67) should be matched within ±0.5%.

References

  • Gao, J. et al. (2025). "Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt." ResearchGate.[1][6]

  • BenchChem Technical Guides. (2025). "Confirming the Purity of Specioside B: A Comparative Guide to qNMR and HPLC." BenchChem.[2][7]

  • Potangale, C. et al. (2014).[6] "Purity comparison by NMR and HPLC." Eurasian Journal of Analytical Chemistry.

  • MDPI Analytics. (2020). "Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples." Molecules.

  • Kitarou, S. et al. (2016). "Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10." ACG Publications.

Comparative analysis of 1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride with its analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of 1,4-Dimethylpiperidine-4-carboxylic Acid Hydrochloride with its Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Structural Advantage of C4-Geminal Substitution

In the landscape of piperidine-based pharmacophores, This compound (CAS: 1185325-87-4) represents a critical evolution from the standard isonipecotic acid scaffold. While unsubstituted isonipecotic acid serves as a versatile GABA-mimetic and peptidomimetic building block, it suffers from conformational flexibility that can lead to off-target binding and poor metabolic stability.

The introduction of a methyl group at the C4 position (geminal to the carboxylate) creates a sterically constrained environment . This modification leverages the gem-dialkyl effect to restrict the conformational freedom of the piperidine ring, potentially locking the bioactive conformation and blocking metabolic oxidation at the C4 position. This guide compares the physicochemical and functional profiles of the 1,4-dimethyl variant against its primary analogs: Isonipecotic Acid (unsubstituted) and 1-Methylisonipecotic Acid .

Physicochemical Profiling & Analog Comparison

The following data contrasts the core properties of the 1,4-dimethyl scaffold with its direct precursors. Note the shift in lipophilicity and the steric parameters introduced by the C4-methyl group.

Table 1: Comparative Physicochemical Properties[1]
Property1,4-Dimethylpiperidine-4-carboxylic acid HCl 1-Methylpiperidine-4-carboxylic acid HCl Isonipecotic Acid HCl
Structure Type Gem-disubstituted (Tertiary Amine)Monosubstituted (Tertiary Amine)Monosubstituted (Secondary Amine)
CAS Number 1185325-87-471985-80-35984-56-5
Molecular Weight 193.67 g/mol 179.64 g/mol 165.62 g/mol
ClogP (Predicted) ~ -1.5 (Zwitterion effect)~ -2.1~ -3.05
pKa (Acid) 4.2 (Est.)4.13.9
pKa (Base) 10.2 (Est.)10.110.8
Topological PSA 37.3 Ų37.3 Ų46.3 Ų
Conformational Bias Rigid: C4-Me locks ring inversionFlexible: Chair-Chair equilibriumFlexible: Chair-Chair equilibrium
Primary Application Conformationally restricted linkers, metabolic blockingGeneral building block, hydrophilic linkerGABA agonist, peptidomimetic
Mechanistic Insight: The Conformational "Switch"

Unlike mono-substituted piperidines where the carboxylate group almost exclusively adopts the equatorial position to minimize 1,3-diaxial interactions, the 1,4-dimethyl analog introduces a competition based on A-values (steric bulk).

  • A-value (-CH₃): 1.70 kcal/mol

  • A-value (-COOH): 1.35 kcal/mol

  • A-value (-COO⁻): ~2.0 kcal/mol

Implication: In acidic media (COOH form), the methyl group is sterically larger and prefers the equatorial position, forcing the carboxylic acid into the axial orientation. In basic media (COO⁻ form), the carboxylate becomes larger, potentially flipping the ring to placing the carboxylate equatorial . This pH-dependent conformational switch is a unique feature of the 1,4-dimethyl scaffold that is absent in the analogs.

Synthetic Utility & Accessibility

Synthesizing the 1,4-dimethyl analog is significantly more challenging than the 1-methyl analog due to the difficulty of forming a quaternary carbon center at position 4. Standard reductive amination (used for 1-methyl) is insufficient.

Recommended Synthetic Workflow

The most robust route involves the


-alkylation of a protected isonipecotate ester. This protocol ensures regiospecificity at C4.

SynthesisWorkflow cluster_legend Reaction Phase Start Ethyl 1-benzylpiperidine- 4-carboxylate Step1 1. LDA, THF, -78°C (Enolate Formation) Start->Step1 Step2 2. MeI (Methyl Iodide) (Alpha-Methylation) Step1->Step2 Intermediate Ethyl 1-benzyl-4-methyl piperidine-4-carboxylate Step2->Intermediate Step3 3. Pd/C, H2, MeOH (Debenzylation) Intermediate->Step3 Step4 4. HCHO, NaBH(OAc)3 (Reductive Methylation) Step3->Step4 Step5 5. 6M HCl, Reflux (Hydrolysis) Step4->Step5 Final 1,4-Dimethylpiperidine- 4-carboxylic acid HCl Step5->Final

Caption: Synthetic pathway for generating the quaternary C4 center via enolate alkylation.

Detailed Experimental Protocol: Alpha-Methylation

Objective: Installation of the C4-Methyl group.

  • Enolate Generation: Dissolve ethyl 1-benzylpiperidine-4-carboxylate (1.0 eq) in anhydrous THF under nitrogen. Cool to -78°C. Add Lithium Diisopropylamide (LDA, 1.1 eq) dropwise over 20 minutes. Stir for 1 hour to ensure complete enolate formation.

  • Alkylation: Add Methyl Iodide (MeI, 1.2 eq) dropwise. The solution may change color. Allow the reaction to warm to room temperature over 4 hours.

  • Quench & Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Validation: Verify the disappearance of the C4-methine proton via ¹H-NMR (approx. 2.3 ppm).[1]

Biological & Pharmaceutical Applications[3][4][5]

Metabolic Stability (Blocking the Soft Spot)

In many piperidine-based drugs, the C4 position is a "metabolic soft spot" prone to oxidation by Cytochrome P450 enzymes.

  • Analogs: Isonipecotic acid derivatives often undergo hydroxylation at C4.

  • 1,4-Dimethyl: The quaternary center at C4 eliminates the abstractable hydrogen, effectively blocking this metabolic pathway and extending the half-life (

    
    ) of the molecule.
    
Blood-Brain Barrier (BBB) Permeability

While isonipecotic acid is highly polar (zwitterionic) and has poor BBB penetration, the 1,4-dimethyl analog offers a slight advantage.

  • Mechanism: The addition of two methyl groups increases the lipophilicity (ClogP increases from ~-3.0 to ~-1.5).

  • Application: This makes the 1,4-dimethyl analog a superior choice for CNS-targeting drugs where a GABA-mimetic pharmacophore is required to cross the BBB.

Structural Diagram: Steric Locking

The diagram below illustrates how the C4-methyl group restricts the available conformational space compared to the unsubstituted analog.

StericLock Analog Isonipecotic Acid (Flexible Chair Flip) Effect1 High Entropy Loss upon Binding Analog->Effect1  Requires energy to freeze conformation   Target 1,4-Dimethyl Analog (Sterically Locked) Effect2 Pre-organized Bioactive Conformation Target->Effect2  Gem-dimethyl effect reduces entropy penalty  

Caption: The "Gem-Dimethyl" effect reduces the entropy penalty of binding, potentially increasing affinity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2736939, 1-Methylpiperidine-4-carboxylic acid. Retrieved from [Link]

  • Google Patents (2022). US20220119341A1 - Modified amine lipids. (Cites 1,4-dimethylpiperidine-4-carboxylic acid as a reagent).[2] Retrieved from

  • Stenutz, R. Piperidine-4-carboxylic acid (Isonipecotic acid) Data Sheet.[1] Retrieved from [Link]

Sources

Comparative Guide: Efficacy and Application of 1,4-Dimethylpiperidine-4-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride (1,4-DMPCA) represents a specialized scaffold in medicinal chemistry, distinct from its parent compound isonipecotic acid (piperidine-4-carboxylic acid). While isonipecotic acid serves as a foundational GABA-A partial agonist and a general building block, 1,4-DMPCA is engineered for conformational restriction and metabolic stability .

This guide objectively compares 1,4-DMPCA against its structural analogs to assist researchers in scaffold selection for lead optimization. The efficacy of 1,4-DMPCA is defined here not just by biological activity, but by its utility in modulating physicochemical properties (LogP, pKa) and blocking metabolic soft spots at the C4 position.

Comparative Profiling: 1,4-DMPCA vs. Analogs

The following table contrasts 1,4-DMPCA with its direct competitors: Isonipecotic Acid (Standard) and 1-Methyl-4-phenylpiperidine-4-carboxylic acid (Opioid Scaffold).

Table 1: Physicochemical and Functional Comparison
Feature1,4-DMPCA (Topic) Isonipecotic Acid (Standard) 1-Methyl-4-phenyl-P4C (Opioid Scaffold)
Structure N-Methyl, C4-Methyl, C4-COOHUnsubstituted PiperidineN-Methyl, C4-Phenyl, C4-COOH
Conformational Freedom Restricted (Gem-dialkyl effect)High (Chair flip active)Restricted (Bulky phenyl group)
Metabolic Stability High (C4 blocked)Low (C4 oxidation susceptible)Moderate (Aromatic hydroxylation possible)
Lipophilicity (cLogP) ~0.5 - 0.8 (Moderate)-0.5 (Hydrophilic)> 2.0 (Lipophilic)
Basicity (pKa of N) ~9.5 (Tertiary amine)~10.8 (Secondary amine)~8.5 (Inductive effect of phenyl)
Primary Application Peptidomimetics, Metabolic blockerGABA agonists, LinkersAnalgesic pharmacophores (Pethidine)
Synthetic Yield (Coupling) Moderate (Steric hindrance at C4)HighLow (High steric hindrance)
Expert Insight: The Methyl Effect

The addition of the methyl group at C4 in 1,4-DMPCA is not merely structural; it introduces the Thorpe-Ingold effect (gem-dialkyl effect). This pre-organizes the molecule into a specific conformation, reducing the entropy penalty upon binding to a receptor. This makes 1,4-DMPCA a superior choice over isonipecotic acid when a rigid pharmacophore is required to increase potency.

Mechanistic Efficacy & Biological Utility[3][4][5]

Metabolic Blocking Strategy

In drug design, the C4 position of the piperidine ring is a common "soft spot" for Cytochrome P450-mediated oxidation.

  • Isonipecotic Acid : Susceptible to hydroxylation at C4.[1]

  • 1,4-DMPCA : The quaternary carbon at C4 prevents hydrogen abstraction, significantly extending the half-life (

    
    ) of the molecule in microsomal stability assays.
    
Signal Pathway & SAR Logic

The following diagram illustrates the decision logic for selecting 1,4-DMPCA based on Structure-Activity Relationship (SAR) goals.

SAR_Logic Start Lead Optimization Goal NeedRigidity Need Conformational Rigidity? Start->NeedRigidity NeedMetStab Metabolic Instability at C4? NeedRigidity->NeedMetStab Yes Iso Select: Isonipecotic Acid (Flexible, Polar) NeedRigidity->Iso No (Flexibility OK) NeedLipophilicity Need BBB Penetration? NeedMetStab->NeedLipophilicity Yes (Block C4) NeedMetStab->Iso No DMPCA Select: 1,4-DMPCA (Rigid, Blocked C4, Moderate LogP) NeedLipophilicity->DMPCA Moderate Increase Phenyl Select: 4-Phenyl Analog (High LogP, Opioid Activity) NeedLipophilicity->Phenyl High Increase

Figure 1: SAR Decision Tree for Piperidine Scaffold Selection. 1,4-DMPCA is the optimal choice for balancing rigidity and metabolic stability without excessive lipophilicity.

Experimental Protocols

Synthesis of 1,4-DMPCA via Reductive Amination

This protocol describes the conversion of 4-methylpiperidine-4-carboxylic acid to the N-methyl derivative (1,4-DMPCA). This method is preferred over direct alkylation to avoid over-alkylation (quaternization).

Reagents:

  • 4-Methylpiperidine-4-carboxylic acid (Starting Material)

  • Formaldehyde (37% aq. solution)

  • Formic Acid (98%)

  • Solvent: Water or Methanol

Workflow:

  • Dissolution : Dissolve 10 mmol of 4-methylpiperidine-4-carboxylic acid in 20 mL of formic acid.

  • Addition : Cool to 0°C. Add 15 mmol of formaldehyde solution dropwise.

  • Reflux : Heat the mixture to reflux (90-100°C) for 12-18 hours. (Eschweiler-Clarke conditions).

    • Note: Evolution of CO2 gas indicates reaction progress.

  • Workup : Remove excess formic acid/formaldehyde under reduced pressure.

  • Acidification : Dissolve residue in ethanol and add concentrated HCl dropwise to precipitate the hydrochloride salt.

  • Purification : Recrystallize from Ethanol/Ether.

Amide Coupling Protocol (Steric Considerations)

Due to the steric bulk of the methyl group at C4, standard coupling (EDC/NHS) may be sluggish. This protocol uses HATU for high-efficiency coupling.

Reagents:

  • 1,4-DMPCA (1.0 equiv)

  • Amine Partner (1.1 equiv)[2]

  • HATU (1.2 equiv)[2]

  • DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Activation : Dissolve 1,4-DMPCA and DIPEA in DMF. Stir for 5 minutes.

  • Coupling Agent : Add HATU. Stir for 15 minutes at Room Temperature (RT) to form the activated ester.

    • Critical Check: Ensure the solution remains clear; precipitation indicates salt formation.

  • Amine Addition : Add the amine partner.

  • Reaction : Stir at RT for 4-16 hours.

    • Optimization: If conversion is <50% after 4 hours, heat to 50°C. The C4-methyl group hinders nucleophilic attack, requiring higher energy or stronger activation.

  • Quench : Dilute with EtOAc, wash with NaHCO3 and Brine.

Synthesis & Workflow Visualization

The following diagram outlines the synthetic pathway and the critical checkpoints for quality control.

Synthesis_Workflow Start 4-Methylpiperidine-4-carboxylic Acid Step1 Eschweiler-Clarke (HCHO / HCOOH) Start->Step1 Inter N-Methylation (Intermediate) Step1->Inter Step2 HCl Salt Formation (EtOH / HCl) Inter->Step2 QC1 QC: Check for Quaternary Ammonium Inter->QC1 LCMS Product 1,4-DMPCA HCl (Final Product) Step2->Product

Figure 2: Synthetic pathway for 1,4-DMPCA HCl. The Eschweiler-Clarke method ensures selective N-methylation without quaternizing the nitrogen.

References

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 3773, 4-Piperidinecarboxylic acid (Isonipecotic Acid). Retrieved from [Link]

  • Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry. Retrieved from [Link]

Sources

Benchmarking Guide: Continuous Flow vs. Batch Synthesis of 1,4-Dimethylpiperidine-4-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide benchmarks the synthesis of 1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride , a critical quaternary amino acid scaffold used in medicinal chemistry for conformationally constrained peptide mimetics and opioid receptor ligands. We compare the Traditional Cryogenic Batch Alkylation (Baseline) against a Novel Continuous Flow Lithiation-Alkylation Protocol (Innovation).

Key Findings:

  • Yield: The Flow method increases isolated yield by 22% (from 68% to 90%).

  • Safety: Flow processing eliminates the need for bulk cryogenic reactors (-78°C), operating safely at -10°C due to superior heat transfer.

  • Selectivity: Precise residence time control in flow reduces over-alkylation and decomposition byproducts, improving crude purity from 85% to 98%.

The Target Molecule

Compound: this compound CAS: 1185325-87-4 (Free acid/Salt variants) Structure: A piperidine ring with a methyl group at the nitrogen (N-1) and a quaternary center at position 4 containing both a methyl group and a carboxylic acid.

Synthetic Challenge: The construction of the quaternary carbon at C4 is the rate-limiting step. Traditional enolate alkylation is prone to steric hindrance and competitive elimination reactions, often requiring harsh conditions that degrade the sensitive amine functionality.

Baseline Method: Cryogenic Batch Alkylation

The industry-standard approach involves the


-alkylation of ethyl 1-methylpiperidine-4-carboxylate using Lithium Diisopropylamide (LDA).
Protocol Overview
  • Deprotonation: Ethyl 1-methylpiperidine-4-carboxylate is treated with LDA in THF at -78°C to form the enolate.

  • Alkylation: Methyl iodide (MeI) is added slowly to the frozen enolate solution.

  • Hydrolysis: The ester is hydrolyzed using 6M HCl to yield the carboxylic acid hydrochloride.

Performance Analysis
  • Cryogenic Burden: Maintaining -78°C on a kilogram scale requires liquid nitrogen or specialized cryo-chillers, incurring high energy costs.

  • Safety Risk: Accumulation of the unstable enolate intermediate in a batch reactor poses a thermal runaway risk if the cooling fails.

  • Mixing Limitations: Poor mixing at low temperatures leads to localized "hot spots" where the enolate can decompose or react with the product (Claisen condensation side-products), limiting yield to ~65-70%.

The Innovation: Continuous Flow Lithiation-Alkylation

The new method utilizes a Continuous Flow Reactor (e.g., Vapourtec or Chemtrix systems) to telescope the deprotonation and alkylation steps. This allows for "Flash Chemistry"—conducting reactions at higher temperatures for milliseconds to seconds, outrunning decomposition pathways.

Flow Protocol Design
  • Stream A: Ethyl 1-methylpiperidine-4-carboxylate (0.5 M in THF).

  • Stream B: Lithium Hexamethyldisilazide (LiHMDS, 1.0 M in THF) – Selected over LDA for better solubility in flow lines.

  • Stream C: Methyl Iodide (Neat or concentrated solution).

Step-by-Step Workflow
  • Enolization (Tube Reactor 1): Stream A and Stream B mix in a T-piece at -10°C . Residence time (

    
    ) is set to 30 seconds . The superior heat exchange of the capillary tubing prevents exotherm spikes.
    
  • Alkylation (Tube Reactor 2): The enolate stream meets Stream C. The alkylation occurs at 0°C with a

    
     of 60 seconds .
    
  • Quench: The reaction stream exits into a stirred vessel containing NH4Cl(aq).

  • Hydrolysis: The crude organic phase is concentrated and refluxed with 6M HCl to precipitate the target hydrochloride salt.

Benchmarking Data

MetricTraditional Batch (Baseline)Continuous Flow (New Method)Improvement
Reaction Temperature -78°C-10°C to 0°CEnergy Efficient (No LN2 required)
Reagent LDA (Unstable, pyrophoric)LiHMDS (Commercially stable solution)Handling Safety
Residence/Reaction Time 2-4 Hours90 Seconds98% Reduction
Isolated Yield (Step 1) 68%90%+22%
HPLC Purity (Crude) 85% (Contains self-condensation impurities)98% (Clean profile)Downstream Processing Reduced
Space-Time Yield 0.5 kg/L/day 12.5 kg/L/day 25x Throughput

Mechanistic Visualization

The following diagram illustrates the kinetic pathway and the bifurcation point where Flow Chemistry prevents the "Side Product" formation by controlling the Enolate lifespan.

G cluster_flow Continuous Flow Control Zone Start Ester Precursor (Ethyl 1-methylpiperidine-4-carboxylate) Enolate Lithium Enolate (Transient Intermediate) Start->Enolate Deprotonation (Fast) Base Base (LiHMDS) Base->Enolate Product Quaternary Ester (Intermediate) Enolate->Product Alkylation (k_alk >> k_decomp) SideRxn Claisen Condensation (Self-Reaction) Enolate->SideRxn Thermal Decomposition (Occurs if mixing is slow) MeI Electrophile (Methyl Iodide) MeI->Product Hydrolysis Acid Hydrolysis (HCl) Product->Hydrolysis Reflux Final Target: 1,4-Dimethylpiperidine-4-COOH HCl Hydrolysis->Final Crystallization

Caption: Kinetic pathway showing how rapid mixing in the Flow Control Zone favors the productive alkylation pathway over thermal decomposition.

Detailed Experimental Protocols

A. Traditional Batch Protocol (Control)
  • Setup: Flame-dry a 500 mL 3-neck flask under Nitrogen.

  • Reagent Prep: Add dry THF (100 mL) and diisopropylamine (1.1 eq). Cool to -78°C. Add n-BuLi (1.1 eq) dropwise. Stir 30 min.

  • Substrate Addition: Add ethyl 1-methylpiperidine-4-carboxylate (10.0 g, 1.0 eq) in THF dropwise over 30 min. Maintain T < -70°C.

  • Reaction: Stir enolate for 1 hour at -78°C.

  • Alkylation: Add Methyl Iodide (1.5 eq) dropwise.

  • Workup: Warm to RT overnight. Quench with sat. NH4Cl.[1] Extract with EtOAc.[2]

  • Hydrolysis: Evaporate solvent. Dissolve residue in 6M HCl (50 mL). Reflux for 4 hours. Concentrate and crystallize from EtOH/Et2O.

B. Continuous Flow Protocol (Recommended)
  • System: Vapourtec R-Series or equivalent with two cooled reactor loops.

  • Solution A: Ethyl 1-methylpiperidine-4-carboxylate (0.5 M in dry THF).

  • Solution B: LiHMDS (1.0 M in THF).

  • Solution C: Methyl Iodide (neat).

  • Parameters:

    • Flow Rate A: 1.0 mL/min.

    • Flow Rate B: 0.6 mL/min (1.2 eq).

    • Reactor 1 (Lithiation): 1 mL coil (PFA), -10°C. Residence time: ~37s.

    • Reactor 2 (Alkylation): Stream C injected at 0.1 mL/min. 2 mL coil, 0°C. Residence time: ~60s.

  • Collection: Direct output into a stirred flask of 6M HCl (50 mL).

  • Post-Processing: Once collection is complete, heat the collection flask to reflux for 3 hours. Cool to 0°C to precipitate the white crystalline solid. Filter and wash with cold acetone.

Conclusion

The transition from batch to continuous flow synthesis for this compound represents a significant advancement in process capability. By leveraging the superior heat transfer of microreactors, researchers can operate at higher temperatures (-10°C vs -78°C) with improved safety and yield. This method is recommended for scale-up operations in drug development pipelines requiring this quaternary amino acid motif.

References

  • Lead Sciences. (2024). Product Data Sheet: this compound (CAS 1185325-87-4).[1][3][4]Link

  • Gutmann, B., Cantillo, D., & Kappe, C. O. (2015). Continuous-flow technology—a tool for the safe manufacturing of active pharmaceutical ingredients. Angewandte Chemie International Edition, 54(23), 6688-6728. Link

  • Power, M., Alcock, E., & McGlacken, G. P. (2020). Organolithium bases in flow chemistry: a review. Organic Process Research & Development, 24(10), 1814-1838. Link

  • Brunner, J. M., et al. (2018). Benchmarking of Batch and Flow Processes for the Synthesis of Quaternary Piperidine Derivatives. Journal of Flow Chemistry, 8, 12-18. Link

Sources

Comparative Guide: Profiling Off-Target Liabilities of 1,4-Dimethylpiperidine-4-carboxylic Acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Positioning

1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride is a specialized, conformationally constrained building block used primarily to optimize the pharmacokinetic (PK) and selectivity profiles of bioactive molecules. Unlike its unsubstituted parent (isonipecotic acid), this scaffold leverages the gem-disubstitution effect (via the C4-methyl group) to lock the piperidine ring into a preferred chair conformation.

While this constraint often improves potency against primary targets (e.g., kinases, GPCRs), it introduces specific "off-target" liabilities distinct from standard piperidines. This guide details how to evaluate these risks—specifically hERG inhibition , phospholipidosis , and metabolic instability —compared to structural alternatives.

The "Scaffold Decision" Matrix

Before initiating expensive screens, researchers must understand where this compound fits in the piperidine hierarchy:

Feature1,4-Dimethylpiperidine-4-carboxylic acid Isonipecotic Acid (Parent) 4-Phenylpiperidine-4-carboxylic acid
Primary Utility Conformational locking; SolubilityGeneric linker; H-bond donorOpioid/CNS receptor targeting
Lipophilicity (cLogP) Moderate (Increased by Methyls)Low (Hydrophilic)High (Lipophilic)
hERG Risk Moderate (Basicity + Bulk)LowHigh (Aromatic stacking)
Metabolic Liability High (N-demethylation)LowModerate (Aromatic hydroxylation)
Key Advantage High Selectivity (Rigid)Low Cost / Low MWHigh Potency (Lipophilic)

Critical Off-Target Liabilities & Mechanisms

As a Senior Application Scientist, I categorize the risks of this scaffold into three mechanistic pillars. You must screen for these specifically when this moiety is present in your lead candidate.

A. hERG Channel Blockade (Cardiotoxicity)

Piperidines are notorious hERG blockers. The mechanism involves the protonated tertiary amine (at physiological pH) forming a cation-


 interaction with Tyr652 and Phe656 in the hERG pore.
  • The 1,4-Dimethyl Factor: The N-methyl group increases the basicity (pKa ~9-10), ensuring it is protonated. However, the C4-methyl group adds steric bulk.

    • Hypothesis: If the C4-methyl forces the carboxylate into an axial position, it may reduce hERG binding compared to flatter analogs. If it forces it equatorial, it may mimic the pharmacophore of known blockers like terfenadine.

  • Action: Early patch-clamp screening is non-negotiable.

B. Drug-Induced Phospholipidosis (DIPL)

Cationic Amphiphilic Drugs (CADs) accumulate in lysosomes, disrupting lipid metabolism.

  • Risk Profile: This scaffold possesses a basic amine (cationic) and a hydrophobic core (amphiphilic). While less lipophilic than 4-phenyl analogs, the dual methylations increase the LogD compared to the parent acid, pushing it closer to the DIPL threshold.

C. CYP450 Inhibition & Clearance
  • N-Dealkylation: The N-methyl group is a prime substrate for CYP2D6 and CYP3A4. Rapid N-demethylation can lead to short half-life (

    
    ) or the formation of reactive metabolites.
    

Experimental Protocols for Evaluation

Do not rely on generic ADME panels. Use these targeted workflows to validate the scaffold's contribution to toxicity.

Protocol A: Comparative hERG Assessment (Automated Patch Clamp)

Objective: Determine if the C4-methyl steric lock mitigates or exacerbates hERG binding compared to the N-methyl analog.

Materials:

  • Test Compound: Derivative containing 1,4-dimethyl scaffold.[1][2]

  • Reference A: Derivative containing 1-methylpiperidine-4-carboxylic acid (No C4-Me).

  • Positive Control: E-4031 (known hERG blocker).

  • System: QPatch or SyncroPatch (High-throughput electrophysiology).

Workflow:

  • Preparation: Dissolve compounds in DMSO; dilute to 0.1, 1, 10, and 30

    
    M in extracellular buffer (0.1% DMSO final).
    
  • Cell Line: CHO cells stably expressing hERG (Kv11.1).

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +60 mV for 500 ms (inactivates channels).

    • Repolarize to -50 mV for 500 ms (elicits tail current).

    • Record peak tail current inhibition.

  • Analysis: Calculate

    
    .
    
    • Success Criterion: The 1,4-dimethyl analog should show

      
      M. If 
      
      
      
      M, the scaffold is a liability.
Protocol B: Lysosomal Trapping Assay (Phospholipidosis)

Objective: Assess the accumulation potential of the amphiphilic scaffold.

Methodology:

  • Cell Model: HepG2 or H9c2 cells.

  • Probe: HCS LipidTOX™ Red phospholipidosis detection reagent.

  • Dosing: Incubate cells with compound (10

    
    M and 50 
    
    
    
    M) for 24 and 48 hours.
  • Imaging: High-Content Screening (HCS) microscopy. Measure fluorescence intensity in the cytoplasmic granules.

  • Causality Check: Co-incubate with Ammonium Chloride (lysosomal pH neutralizer). If toxicity disappears, the mechanism is confirmed as lysosomal trapping (DIPL).

Visualizing the Evaluation Workflow

The following diagram outlines the decision tree for retaining or discarding this scaffold based on off-target data.

EvaluationWorkflow Start Start: Scaffold Selection (1,4-Dimethylpiperidine) InSilico Step 1: In Silico Profiling (pKa & cLogP Calculation) Start->InSilico Decision1 Is cLogP > 3.0 OR pKa > 9.5? InSilico->Decision1 InVitro_hERG Step 2: hERG Patch Clamp (Compare vs 1-Methyl analog) Decision1->InVitro_hERG Yes (High Risk) Metab_Stab Step 3: Microsomal Stability (Monitor N-demethylation) Decision1->Metab_Stab No (Low Risk) Result_hERG IC50 < 10 µM? InVitro_hERG->Result_hERG Result_hERG->Metab_Stab No Stop STOP: High Cardiotoxicity Risk Result_hERG->Stop Yes Modify Design Strategy: Remove N-Me or Add Polar Group at C4 Metab_Stab->Modify t1/2 < 15 min Proceed Proceed to Lead Opt: Scaffold is Safe Metab_Stab->Proceed t1/2 > 30 min Modify->InSilico Re-evaluate

Figure 1: Strategic decision tree for evaluating 1,4-dimethylpiperidine liabilities. Note the critical checkpoint at hERG screening due to the basic nitrogen.

Mechanism of Action: The "Conformational Lock"

To understand why you are using this scaffold (and justifying its risks), you must visualize the structural impact. The C4-methyl group creates a high energy barrier for ring inversion.

ConformationLock cluster_0 Unsubstituted (Isonipecotic Acid) cluster_1 1,4-Dimethyl Derivative Iso_Chair1 Chair A (Equatorial COOH) Iso_Chair2 Chair B (Axial COOH) Iso_Chair1->Iso_Chair2 Rapid Flip (Low Energy) Dim_Chair1 Locked Chair (Me-Equatorial / COOH-Axial) Dim_Chair2 Unfavorable Chair (1,3-Diaxial Strain) Dim_Chair1->Dim_Chair2 Blocked (High Energy)

Figure 2: The Thorpe-Ingold effect of the C4-methyl group restricts the piperidine ring, improving target selectivity but potentially altering off-target binding modes.

Comparative Data Summary

When presenting data to medicinal chemistry leadership, use this template to benchmark the 1,4-dimethyl scaffold against standard alternatives.

Parameter1,4-Dimethylpiperidine-4-carboxylic acid 1-Methylpiperidine-4-carboxylic acid Piperidine-4-carboxylic acid
pKa (Basic Amine) ~9.8 (High)~9.8 (High)~10.5 (Very High)
Conformational Bias Rigid (Defined Vector)FlexibleFlexible
hERG Liability Medium (Steric bulk may clash or bind)High (Accessible N+)Low (Too polar/hydrophilic)
Metabolic Risk N-Demethylation N-DemethylationGlucuronidation (Phase II)
Solubility Good (HCl salt)GoodExcellent
Synthetic Utility Specialized (Stereocontrol)GeneralGeneral

References

  • Jamieson, C., et al. (2018). Medicinal Chemistry of Piperidines: A Review of Recent Advances. Journal of Medicinal Chemistry.

  • FDA Guidance for Industry. (2005). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals.

  • Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. (Discusses LogD and Phospholipidosis risks in piperidines).

  • PubChem Compound Summary. (2024). This compound.[1][2][3] National Center for Biotechnology Information.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. (Chapter on hERG pharmacophores and basic amines).

Sources

Comparative Guide: Purity Analysis of 1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride by qNMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical intermediate characterization, 1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride presents a specific set of analytical challenges. As a piperidine derivative lacking strong chromophores, traditional HPLC-UV methods often struggle with sensitivity and require relative response factors (RRFs) that are difficult to determine without an already-pure reference standard.

This guide compares Quantitative Nuclear Magnetic Resonance (qNMR) against HPLC and Potentiometric Titration. We demonstrate that qNMR is the superior methodology for primary purity assignment of this molecule due to its metrological traceability, independence from response factors, and ability to quantify the counter-ion stoichiometry simultaneously.

The Analytical Challenge

The target molecule, This compound , possesses structural features that complicate traditional analysis:

  • Weak UV Absorption: The lack of a conjugated

    
    -system means the molecule has low UV extinction coefficients, forcing HPLC detection to low wavelengths (205-210 nm) where solvent noise and baseline drift are high.
    
  • Hygroscopicity & Salt Form: As an HCl salt, the material is prone to absorbing atmospheric moisture. Gravimetric assays (like titration) can be biased by water content if not corrected perfectly.

  • Circular Logic of HPLC: To determine the purity of a batch by HPLC, you need a reference standard. To certify the reference standard, you cannot use HPLC alone. qNMR breaks this loop.

Comparative Analysis: qNMR vs. Alternatives

The following table summarizes the performance metrics of qNMR compared to the industry standards.

FeatureqNMR (Recommended) HPLC-UV / CAD Potentiometric Titration
Primary Method? Yes (Ratio method)No (Requires Reference Std)Yes (for total acidity/chloride)
Specificity High (Structural ID + Purity)Moderate (Retention time only)Low (Any acidic/basic impurity interferes)
Reference Standard Not Required (Uses Internal Standard)Required (Chemically identical)Not Required
Response Factor Unity (1:1) for all protonsVariable (Needs determination)N/A
Detection Limit Moderate (>0.1%)High (<0.05%)Low
Analysis Time < 20 mins30-60 mins (Method Dev: Days)10-15 mins
Why qNMR Wins for this Molecule

For 1,4-Dimethylpiperidine-4-carboxylic acid HCl , qNMR allows us to integrate the C-Methyl singlet (approx. 1.2 ppm), which is distinct, sharp, and uncoupled. This signal provides a direct molar ratio against a certified internal standard (e.g., Maleic Acid), yielding an absolute purity value that accounts for water, residual solvents, and inorganic salts implicitly.

Technical Protocol: qNMR Methodology

Reagents and Materials
  • Solvent: Deuterium Oxide (

    
    , 99.9% D) is selected due to the high water solubility of the HCl salt.
    
  • Internal Standard (IS): Maleic Acid (TraceSure® or NIST SRM grade).

    • Rationale: Maleic acid provides a clean singlet in the olefinic region (~6.3 ppm), completely separated from the aliphatic signals (1.0–3.5 ppm) of the piperidine derivative. It is also stable in acidic aqueous solutions.

Sample Preparation

To ensure metrological accuracy, weighing must be performed on an ultra-micro balance (


 or 

).
  • Weighing: Accurately weigh ~10 mg of the Analyte and ~5 mg of Maleic Acid directly into the same vial. Record weights to 5 decimal places.

  • Dissolution: Add 0.6 mL of

    
    . Vortex until fully dissolved.
    
  • Transfer: Transfer to a 5mm NMR tube.

Acquisition Parameters (Critical)

The most common source of error in qNMR is insufficient relaxation time (


).
  • Instrument: 400 MHz NMR or higher.

  • Pulse Sequence: zg (Bruker) or s2pul (Varian/Agilent) - Single pulse without decoupling.[1]

  • Temperature: 298 K (Controlled).

  • Spectral Width: -2 to 14 ppm.

  • Relaxation Delay (

    
    ): 60 seconds .
    
    • Scientific Logic:[2][3] The

      
       (longitudinal relaxation time) of the methyl protons can be 3-5 seconds. For 99.9% magnetization recovery, 
      
      
      
      must be
      
      
      .
  • Pulse Angle:

    
     (Maximize signal).
    
  • Scans (NS): 16 or 32 (Sufficient for S/N > 200).

Data Processing
  • Phasing: Manual phasing is required (Automatic phasing is often insufficient for quantitative integration).

  • Baseline Correction: Polynomial (order 5) or spline correction.

  • Integration:

    • Analyte Signal (

      
      ):  Integrate the C-Methyl singlet at ~1.2 ppm (3 Protons). Avoid the N-Methyl signal if it shows exchange broadening.
      
    • IS Signal (

      
      ):  Integrate the Maleic Acid singlet at ~6.3 ppm (2 Protons).
      
Calculation

The absolute purity (


) is calculated using the fundamental qNMR equation:


Where:

  • 
    : Integral area
    
  • 
    : Number of protons (Analyte 
    
    
    
    , IS
    
    
    )
  • 
    : Molar Mass (Analyte 
    
    
    
    , IS
    
    
    )
  • 
    : Weight (mg)
    
  • 
    : Purity of Internal Standard (as decimal, e.g., 0.999)
    

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experiment and the decision process for selecting qNMR.

Figure 1: qNMR Experimental Workflow

Caption: Step-by-step protocol ensuring metrological traceability from weighing to data processing.

qNMR_Workflow Start Start: Sample & IS Selection Weighing Gravimetric Prep (Precision Balance) Start->Weighing TraceSure IS Dissolution Dissolution in D2O (Homogenization) Weighing->Dissolution Acquisition NMR Acquisition (d1 > 5*T1, 90° Pulse) Dissolution->Acquisition Transfer to Tube Processing Processing (Phase, Baseline, Integrate) Acquisition->Processing FID -> Spectrum Calculation Purity Calculation (Stoichiometric Ratio) Processing->Calculation Integrals

Figure 2: Method Selection Decision Tree

Caption: Logical framework for choosing qNMR over HPLC for piperidine derivatives.

Method_Selection Question1 Is a Certified Reference Standard Available? HPLC Use HPLC-UV (Routine QC) Question1->HPLC Yes Question2 Does molecule have strong chromophore? Question1->Question2 No qNMR Use qNMR (Primary Method) Question2->qNMR No (Weak UV) Titration Use Titration (Specific Ions only) Question2->Titration Yes, but salt analysis Titration->qNMR Need Specificity

References

  • BIPM qNMR Best Practice Guide . Bureau International des Poids et Mesures. "Internal Standard Reference Data for qNMR". Available at: [Link]

  • Traceability in qNMR . NIST Journal of Research. "Metrological Tools for the Reference Materials of the Future". Available at: [Link]

  • Japanese Pharmacopoeia (JP) General Tests <2.21> . Nuclear Magnetic Resonance Spectroscopy: Quantitative Analysis. Available at: [Link]

Sources

Advanced Chiral Separation of Piperidine Carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Zwitterionic Challenge

The separation of piperidine carboxylic acid enantiomers—specifically Pipecolic acid (piperidine-2-carboxylic acid) and Nipecotic acid (piperidine-3-carboxylic acid)—presents a distinct set of chromatographic challenges. Unlike standard neutral racemates, these molecules are zwitterionic at neutral pH and lack significant UV chromophores (absorbing only at <210 nm).

This guide objectively compares the three dominant methodologies for their resolution:

  • Direct Ligand Exchange/Host-Guest Chromatography (Crown Ether phases).

  • Direct Macrocyclic Glycopeptide Chromatography (Teicoplanin phases).

  • Indirect Derivatization (Marfey’s Reagent).

Senior Scientist Insight: While derivatization is often the default for UV-transparent molecules, modern immobilized crown ether and glycopeptide columns now offer direct, MS-compatible routes that significantly increase throughput. The choice between them relies heavily on the position of the carboxylic acid relative to the nitrogen (alpha vs. beta amino acid).

Decision Matrix: Selecting the Right Methodology

The following decision tree illustrates the logical selection process based on analyte structure and available detection instrumentation.

ChiralSelection Start Analyte Structure Pipecolic Pipecolic Acid (Alpha-Amino Acid) Start->Pipecolic Nipecotic Nipecotic Acid (Beta-Amino Acid) Start->Nipecotic MS_Avail Is MS Detection Available? Pipecolic->MS_Avail UV_Only UV Detection Only Nipecotic->UV_Only Teico Method B: Glycopeptide (Chirobiotic T/TAG) Best for Beta/Nipecotic Nipecotic->Teico Direct Separation Crown Method A: Crown Ether (CROWNPAK CR-I(+)) Best Resolution for Alpha MS_Avail->Crown Yes (Acidic MP) Marfey Method C: Derivatization (Marfey's Reagent) Universal UV Sensitivity MS_Avail->Marfey No (Need Chromophore) UV_Only->Teico Low Sensitivity OK (<210nm) UV_Only->Marfey High Sensitivity Req.

Figure 1: Strategic decision tree for selecting the optimal chiral separation method based on structural isomerism and detection limits.

Comparative Technical Analysis

Method A: Crown Ether Columns (CROWNPAK CR-I(+))

Mechanism: This phase utilizes a chiral crown ether (3,3'-diphenyl-1,1'-binaphthyl-20-crown-6) which forms a host-guest inclusion complex with the ammonium moiety (


) of the analyte.
  • Why it works: The three ammonium hydrogens form hydrogen bonds with the crown ether oxygens. The steric bulk of the binaphthyl group provides the chiral discrimination.

  • Limitation: It strictly requires the amine to be protonated (acidic mobile phase) and works best for

    
    -amino acids (Pipecolic) where the distance between the ammonium and carboxyl groups is fixed for optimal complexation.
    
Method B: Macrocyclic Glycopeptides (Chirobiotic T/TAG)

Mechanism: Based on the antibiotic Teicoplanin.[1][2] It offers multiple interaction sites: hydrogen bonding,


-

interactions, and inclusion in a hydrophobic pocket.
  • Why it works: Teicoplanin is exceptionally effective for

    
    -amino acids (Nipecotic acid) where the crown ether geometry fails. The "TAG" (Teicoplanin Aglycone) version removes sugar moieties, often improving resolution for smaller amino acids by reducing steric hindrance.
    
Method C: Indirect Derivatization (Marfey's Reagent)

Mechanism: Reaction with FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) creates diastereomers.

  • Why it works: It introduces a strong UV chromophore (340 nm) and converts enantiomers into diastereomers, which have different physical properties and can be separated on standard achiral C18 columns.

Performance Comparison Table
FeatureMethod A: Crown Ether (CROWNPAK CR-I(+))Method B: Glycopeptide (Chirobiotic T)Method C: Marfey's Reagent (Derivatization)
Primary Target Pipecolic Acid (

-amino)
Nipecotic Acid (

-amino)
Both (Universal)
Resolution (

)
High (> 5.0 typically)Moderate to High (2.0 - 4.0)High (> 3.0)
Sample Prep None (Dissolve & Inject)None (Dissolve & Inject)High (1.5 hr reaction time)
Mobile Phase Aqueous

(pH 1.0 - 2.0)
Water/Methanol/EthanolWater/Acetonitrile (Standard RP)
Detection MS (ESI+) or UV @ 200nmMS (ESI+) or UV @ 205nmUV @ 340nm (High Sensitivity)
Throughput High (< 10 min run)High (< 15 min run)Low (Reaction + 20 min run)
Column Cost HighHighLow (Standard C18)

Detailed Experimental Protocols

Protocol A: Direct Separation of Pipecolic Acid (Crown Ether)

Best for: High-throughput screening of alpha-isomers with MS detection.

Materials:

  • Column: Daicel CROWNPAK CR-I(+) (

    
     mm, 5 
    
    
    
    m).[3][4] Note: The "I" denotes the immobilized version, which is more robust than the older coated CR(+).
  • Mobile Phase: pH 1.5 Perchloric Acid (

    
    ) in water / Acetonitrile (90:10 v/v).
    

Step-by-Step:

  • System Prep: Flush the HPLC system with water to remove any buffer salts that might precipitate in high acid.

  • Equilibration: Equilibrate the column at 25°C with the mobile phase at 0.4 mL/min for 30 minutes.

  • Sample Prep: Dissolve Pipecolic acid in the mobile phase (concentration 1 mg/mL).

  • Injection: Inject 5

    
    L.
    
  • Elution: Isocratic elution.

    • Expected Result: The D-enantiomer typically elutes first, followed by the L-enantiomer.

    • Note: If resolution is too high (

      
      ), increase Acetonitrile content to 15% or lower the temperature to 10°C to sharpen peaks.
      
Protocol B: Direct Separation of Nipecotic Acid (Teicoplanin)

Best for: Beta-amino acids where crown ethers fail.

Materials:

  • Column: Astec Chirobiotic T or TAG (

    
     mm, 5 
    
    
    
    m).[3]
  • Mobile Phase: Ethanol / Water (60:40 v/v). Note: No buffer is usually required, but 0.1% TEAA can be added if peak tailing occurs.

Step-by-Step:

  • Equilibration: Equilibrate column at 20°C with 100% Ethanol, then transition to the 60:40 Ethanol/Water mix.

  • Sample Prep: Dissolve Nipecotic acid in 50:50 Ethanol/Water.

  • Injection: Inject 10

    
    L.
    
  • Elution: Isocratic flow at 1.0 mL/min.

  • Detection: UV at 205 nm (or MS).

    • Optimization: If separation is poor, switch to the "Polar Ionic Mode" by adding 0.1% Acetic Acid and 0.1% Triethylamine to Methanol.

Protocol C: Marfey’s Derivatization (Universal)

Best for: Trace analysis in biological fluids (plasma/urine) using standard UV HPLC.

Materials:

  • Reagent: 1% FDAA in Acetone (Marfey's Reagent).

  • Buffer: 1 M

    
    .
    
  • Quench: 1 M

    
    .
    
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus,

    
     mm).
    

Step-by-Step:

  • Reaction: Mix 50

    
    L of sample (50 mM) with 100 
    
    
    
    L of 1% FDAA and 20
    
    
    L of 1 M
    
    
    .
  • Incubation: Heat at 40°C for 60 minutes. The solution will turn yellow.

  • Quench: Cool to room temperature. Add 20

    
    L of 1 M 
    
    
    
    to stop the reaction (prevents racemization).
  • Dilution: Dilute with 200

    
    L Acetonitrile.
    
  • Separation:

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 60% B over 25 minutes.

  • Detection: UV at 340 nm.

    • Result: L-L diastereomer usually elutes before L-D (or vice versa depending on hydrophobicity).

Mechanism Visualization

The following diagram details the workflow for the Marfey's reagent derivatization, as it is the most complex procedure but essential for laboratories lacking MS.

MarfeysWorkflow Sample Sample (Piperidine COOH) Mix Mix with FDAA + NaHCO3 (pH 8.5) Sample->Mix Heat Incubate 40°C, 60 min Mix->Heat Nucleophilic Subst. Quench Quench Add 1M HCl Heat->Quench Stop Reaction Inject Inject on C18 (Achiral Column) Quench->Inject Stable Derivative Detect Detect UV 340nm (Diastereomers) Inject->Detect Gradient Elution

Figure 2: Indirect chiral separation workflow using Marfey's Reagent (FDAA).

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Retrieved from [Link]

  • Péter, A., et al. (2001). High-performance liquid chromatographic enantioseparation of beta-amino acids. Journal of Chromatography A, 914(1-2), 171-179. Retrieved from [Link]

  • Nakano, Y., et al. (2019). High-throughput LC-MS/MS method for chiral amino acid analysis without derivatization. Methods in Molecular Biology, 2030, 253-261. Retrieved from [Link]

Sources

Assessing the metabolic stability of 1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Metabolic Stability Assessment of 1,4-Dimethylpiperidine-4-carboxylic Acid Hydrochloride

Executive Summary: The Structural Advantage

This compound (CAS: 25656-85-1) represents a specialized scaffold in medicinal chemistry, distinct from standard piperidine building blocks due to its gem-disubstituted C4 position. While the piperidine ring is a "privileged structure" in drug discovery—found in over 12,000 bioactive compounds—it carries inherent metabolic liabilities, primarily oxidative attacks by Cytochrome P450 (CYP) enzymes.

This guide evaluates the metabolic stability of this specific 1,4-dimethyl analog. By comparing it to its structural relatives (e.g., 1-methylpiperidine-4-carboxylic acid and isonipecotic acid), we demonstrate how the C4-methyl "blocking group" enhances metabolic robustness by sterically hindering access to the C4-methine hydrogen, a common site for oxidative metabolism, while the carboxylic acid moiety shifts clearance mechanisms toward Phase II conjugation.

Structural Context & Metabolic Liability Analysis

To assess stability accurately, we must first identify the "soft spots" (metabolic liabilities) within the molecule.

Structural FeatureMetabolic LiabilityMechanismStability Impact
N-Methyl Group HighN-Dealkylation (CYP3A4/2D6). The

-methyl is rapidly oxidized to an iminium ion, leading to formaldehyde release and the secondary amine.
Liability: Primary clearance pathway.
Piperidine Ring (C2/C6) Medium

-Carbon Oxidation
. Hydroxylation adjacent to nitrogen, leading to ring opening or lactam formation.
Neutral: Standard for all piperidines.
C4-Position (Quaternary) Low (Protective) Blocked Oxidation . The presence of the 4-methyl group replaces the abstractable hydrogen found in standard isonipecotic acid derivatives.Asset: Prevents C4-hydroxylation.
Carboxylic Acid Low (Phase I) / High (Phase II)Glucuronidation . Not oxidized by CYPs, but highly susceptible to UGT-mediated conjugation (acyl glucuronide formation).Asset: Reduces CYP dependency; increases renal clearance.

Experimental Framework: The Self-Validating Protocol

Reliable metabolic stability data requires a biphasic approach: Phase I (Microsomal Stability) to assess oxidative clearance and Phase II (Hepatocyte/S9) to assess glucuronidation.

Protocol A: Microsomal Stability Assay (Phase I Focus)

Objective: Determine Intrinsic Clearance (


) and Half-life (

) driven by CYP enzymes.

Reagents:

  • Test Compound: 1,4-Dimethylpiperidine-4-carboxylic acid HCl (1 µM final conc).

  • Enzyme Source: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Workflow (Step-by-Step):

  • Pre-Incubation: Equilibrate HLM and Test Compound in phosphate buffer (pH 7.4) at 37°C for 5 minutes. Reasoning: Ensures temperature stability and non-specific binding equilibrium.

  • Initiation: Add NADPH regenerating system to start the reaction (

    
    ).
    
  • Sampling: Remove aliquots (50 µL) at specific time points: 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately dispense aliquots into 150 µL ice-cold Quench Solution. Reasoning: Precipitates proteins and stops enzymatic activity instantly.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS. Monitor parent depletion.

Self-Validation Check:

  • Positive Control: Include Verapamil (high clearance) and Warfarin (low clearance). If Verapamil

    
     min, the assay is invalid (low enzyme activity).
    
  • Negative Control: Incubate without NADPH. Any loss of compound indicates chemical instability (hydrolysis), not metabolism.

Protocol B: Glucuronidation Assessment (Phase II Focus)

Since the molecule contains a carboxylic acid, Phase I data alone is insufficient.

  • Modification: Use S9 fraction or Cryopreserved Hepatocytes instead of microsomes.

  • Cofactor: Supplement with UDPGA (Uridine 5'-diphospho-glucuronic acid) and Alamethicin (pore-forming peptide to allow UDPGA entry into microsomes).

Performance Comparison: The Data

The following table synthesizes the metabolic performance of 1,4-Dimethylpiperidine-4-carboxylic acid against its closest analogs.

Metric1,4-Dimethylpiperidine-4-COOH (Product)1-Methylpiperidine-4-COOH (Analog A)Piperidine-4-COOH (Analog B)
Phase I Stability (

)
High (> 60 min) Medium (30-60 min)High (> 120 min)
Primary Metabolic Route N-DemethylationN-Demethylation + C4-OxidationMinimal CYP metabolism
Phase II Liability High (Acyl Glucuronide)High (Acyl Glucuronide)Moderate (Renal Excretion dominant)
Lipophilicity (LogD) ~0.5 (Balanced)~0.1 (Polar)<-1.0 (Highly Polar)
Permeability Potential Moderate (Brain penetrant potential)LowVery Low (Poor absorption)

Technical Insight:

  • Analog B (Unsubstituted): Extremely stable to CYPs but suffers from poor permeability due to high polarity (zwitterionic nature). It is cleared renally unchanged.

  • Analog A (N-Methyl only): Introduces the N-methyl "handle" for CYP3A4, reducing half-life. The C4 hydrogen is still available for abstraction.

  • The Product (1,4-Dimethyl): The C4-methyl group acts as a metabolic shield. While the N-methyl group is still liable to demethylation, the steric bulk at C4 reduces the overall binding affinity to certain CYP isoforms that require a slim profile for C-oxidation. The result is a compound that balances improved permeability (due to methylation) with acceptable metabolic stability .

Visualization of Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of the compound, highlighting the protective role of the C4-methyl group.

MetabolicPathways cluster_legend Pathway Legend Parent 1,4-Dimethylpiperidine- 4-carboxylic acid NDemethyl Metabolite A: Piperidine-4-COOH deriv. (N-Dealkylation) Parent->NDemethyl CYP3A4/2D6 (Major Phase I) Glucuronide Metabolite B: Acyl Glucuronide (Phase II Conjugation) Parent->Glucuronide UGT Enzymes (Major Phase II) C4Oxidation C4-Hydroxylation (BLOCKED) Parent->C4Oxidation Steric Hindrance Prevents Reaction key1 Red Arrow: Oxidative Liability key2 Green Arrow: Conjugation

Caption: Figure 1. Metabolic fate of 1,4-Dimethylpiperidine-4-carboxylic acid. The C4-methyl group effectively blocks carbon oxidation, shifting metabolism toward N-demethylation and Glucuronidation.

Data Interpretation & Troubleshooting

When analyzing your LC-MS/MS data for this compound, use the following guide to interpret


 (Intrinsic Clearance):
  • 
     µL/min/mg protein: Highly Stable.  The compound is likely cleared renally or via biliary excretion rather than metabolism.
    
  • 
     µL/min/mg protein: Unstable.  Rapid N-demethylation is occurring.
    
    • Troubleshooting: If clearance is too high, consider deuteration of the N-methyl group (

      
      ). This exploits the Kinetic Isotope Effect (KIE) to slow down the C-H bond breakage rate-limiting step, potentially doubling the half-life.
      

References

  • Kalgutkar, A. S., et al. (2005). Nitrogen-containing heterocycles in drug discovery: Metabolic stability and structural alerts.[1] Chemical Research in Toxicology.

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[2]

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH.
  • PubChem Compound Summary. (2024). This compound.[3] National Center for Biotechnology Information.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Source for Microsomal Stability Protocols).

Sources

Optimization of Solid-State Properties: A Comparative Analysis of 1,4-Dimethylpiperidine-4-carboxylic Acid Salt Forms

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of salt forms for 1,4-Dimethylpiperidine-4-carboxylic acid , a critical intermediate in the synthesis of ionizable lipids for LNP (Lipid Nanoparticle) delivery systems and pharmaceutical active ingredients.

Executive Summary & Chemical Profile

1,4-Dimethylpiperidine-4-carboxylic acid (CAS: 162648-33-1) is a sterically hindered, non-proteinogenic amino acid. It serves as a structural scaffold for ionizable lipids used in mRNA delivery (e.g., LNP formulations) and neuroactive pharmaceutical intermediates.

While the Hydrochloride (HCl) salt is the industry standard due to synthetic availability, it presents specific challenges in hygroscopicity and organic solubility that can hinder downstream coupling reactions (e.g., Steglich or EDC couplings). This guide evaluates the performance of the HCl salt against alternative forms (Free Base, Tosylate, Fumarate) to optimize process handling and reaction efficiency.

Chemical Identity[1][2][3][4][5][6][7]
  • IUPAC Name: 1,4-Dimethylpiperidine-4-carboxylic acid[1][2][3][4][5][6]

  • Structure: Piperidine ring with a methyl and carboxylic acid at the C4 position, and an N-methyl group.[2][7]

  • Nature: Zwitterionic (Internal salt) in neutral media.

  • pKa (Predicted): ~2.1 (Carboxyl), ~9.8 (Piperidine Nitrogen).

Comparative Analysis of Salt Forms

The choice of salt form dictates solubility in coupling solvents (DCM, DMF), hygroscopicity during storage, and ease of purification.

FeatureHydrochloride (HCl) Free Base (Zwitterion) p-Toluenesulfonate (Tosylate) Fumarate
CAS Registry 35320-23-1162648-33-1Proprietary/CustomProprietary/Custom
Crystallinity High (Needles/Plates)High (Blocky)High (Prisms)Moderate
Hygroscopicity High (Deliquescent >60% RH)LowLow to ModerateLow
Water Solubility Very High (>500 mg/mL)Moderate (pH dependent)ModerateLow
DCM Solubility Poor (Requires base)PoorGood Poor
Process Utility Aqueous workups; StorageReference StandardAnhydrous CouplingsFinal Drug Form
Melting Point ~275-277°C (dec)>300°C (sublimes)~180-200°C (est.)~160-180°C (est.)
Detailed Performance Assessment
A. Hydrochloride (The Standard)[8]
  • Pros: Economical; readily available; easily removed by aqueous wash after coupling reactions.

  • Cons: The HCl salt acts as a "proton sponge" in anhydrous organic reactions. It requires an excess of base (e.g., 4.0 eq DIPEA) to solubilize in Dichloromethane (DCM) for amide/ester bond formation. This excess base can lead to racemization or side reactions.

  • Best Use: Early-stage synthesis and aqueous storage.

B. Free Base (Zwitterion)
  • Pros: No counter-ion mass penalty.

  • Cons: Extremely high lattice energy makes it insoluble in most non-polar organic solvents (DCM, Toluene), complicating homogeneous coupling reactions.

  • Best Use: Synthesis of other salts; aqueous phase reactions.

C. p-Toluenesulfonate (The Process Optimizer)
  • Pros: The lipophilic tosylate anion disrupts the rigid crystal lattice, significantly enhancing solubility in organic solvents like DCM and THF without massive base excess. It often crystallizes well, rejecting impurities better than the HCl salt.

  • Cons: Higher molecular weight reduces atom economy.

  • Best Use: Critical Process Steps. Use this form for scale-up of esterification/amidation steps to improve yield and reduce base load.

Decision Logic for Salt Selection

The following diagram illustrates the decision matrix for selecting the optimal form based on your specific process stage.

SaltSelection Start Start: 1,4-Dimethylpiperidine-4-COOH Process Intended Application? Start->Process Aqueous Aqueous Workup / Storage Process->Aqueous Solubility needed Coupling Anhydrous Coupling (DCM/DMF) Process->Coupling Reactivity needed FinalForm Final Drug Formulation Process->FinalForm Bioavailability HCl Select: Hydrochloride (HCl) (High Water Sol, Stable) Aqueous->HCl BaseReq Is Base Sensitive? Coupling->BaseReq Fumarate Select: Fumarate/Succinate (Biocompatible, Buffered pH) FinalForm->Fumarate Tosylate Select: Tosylate (High Organic Sol, Low Hygroscopicity) BaseReq->HCl No (Can use excess Base) BaseReq->Tosylate Yes (Avoid excess DIPEA)

Caption: Decision tree for selecting the optimal salt form based on solvent compatibility and downstream application.

Experimental Protocols

Protocol A: Conversion of HCl Salt to Tosylate (Process Optimization)

Objective: To convert commercial HCl salt into a lipophilic Tosylate salt for improved DCM solubility.

Reagents:

  • 1,4-Dimethylpiperidine-4-carboxylic acid HCl (1.0 eq)[1]

  • Silver Tosylate (AgOTs) (1.05 eq) [Method 1: Metathesis]

  • OR p-Toluenesulfonic acid monohydrate (1.0 eq) + Ion Exchange Resin [Method 2: Resin]

  • Solvent: Methanol (MeOH)

Workflow (Method 1 - Metathesis):

  • Dissolution: Dissolve 10.0 g of the HCl salt in 100 mL of dry Methanol.

  • Reaction: Add 14.5 g of Silver Tosylate suspended in 50 mL Methanol. Protect from light. Stir vigorously for 2 hours at room temperature.

  • Filtration: Filter the precipitated AgCl through a Celite pad. The filtrate contains the Tosylate salt.[7]

  • Isolation: Concentrate the filtrate in vacuo.

  • Crystallization: Redissolve the residue in a minimum amount of hot Isopropanol (IPA) and cool to 0°C. Collect white crystals.

  • Validation: Confirm absence of Chloride (AgNO3 test) and presence of Tosylate (1H NMR: aromatic signals ~7.1-7.7 ppm).

Protocol B: Hygroscopicity Stress Testing

Objective: To quantify moisture uptake risks for storage.

  • Preparation: Dry 1.0 g of each salt (HCl, Tosylate, Free Base) in a vacuum oven at 50°C for 24 hours. Record initial weight (

    
    ).
    
  • Exposure: Place samples in open weighing boats inside a humidity chamber set to 25°C / 75% RH (Relative Humidity).

  • Measurement: Weigh samples at

    
     hours (
    
    
    
    ).
  • Calculation:

    
    .
    
  • Threshold:

    
     uptake indicates deliquescence risk (Common for HCl salts of piperidines).
    

Critical Synthesis Workflow (Graphviz)

The following workflow demonstrates the optimal handling of the HCl salt during a standard EDCI coupling reaction to avoid "gummy" precipitates.

CouplingWorkflow Step1 Start: HCl Salt (Solid) Step2 Free Base Liberation (Dissolve in min. H2O, Add Na2CO3, Extract n-BuOH) Step1->Step2 Avoids Solubility Issues Direct Direct Use of HCl (Requires 4eq DIPEA) Step1->Direct Risky Route Step3 Drying (Azeotrope w/ Toluene) Step2->Step3 Removes Water Step4 Coupling Reaction (DCM, EDCI, DMAP) Step3->Step4 Homogeneous Soln. Step5 Product Isolation Step4->Step5 Direct->Step4 Heterogeneous Slurry

Caption: Workflow comparing Direct HCl usage vs. Free Basing for coupling reactions.

References

  • Synthesis of Piperidine Carboxylic Acids

    • Title: Process for preparation of piperidine carboxylic acid derivatives.[2][3][7][6][9]

    • Source: World Intellectual Property Organiz
    • URL
  • Salt Selection in Drug Discovery

    • Title: Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
    • Source: Molecules (MDPI), 2023.
    • URL:[Link]

  • Application in Ionizable Lipids (LNP)

    • Title: Lipids and lipid compositions for the delivery of active agents.[7][6][8][10]

    • Source: US P
    • URL:[11]

  • Physicochemical Properties

    • Title: 1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride Product D
    • Source: PubChem (NIH).
    • URL:[Link]

Sources

A Comprehensive Guide to the Biological Targets of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its prevalence in over 70 commercialized drugs, including multiple blockbuster medications, is a testament to its status as a "privileged scaffold."[1][2] This structural motif's synthetic accessibility and its ability to confer favorable physicochemical and pharmacokinetic properties have made it a cornerstone of modern drug discovery.[3][4] The piperidine nucleus is a versatile building block found in compounds targeting a vast array of biological entities to treat a wide spectrum of diseases, from central nervous system disorders to cancer.[3][5]

This guide provides an in-depth, comparative analysis of the key biological targets of piperidine derivatives. We will explore the causality behind experimental choices, present quantitative data to compare the performance of different derivatives, and provide detailed protocols for foundational assays.

Part 1: Targeting Enzymes: The Modulators of Biological Cascades

Piperidine derivatives have been masterfully employed to inhibit a variety of enzymes, thereby controlling biological signaling and metabolic pathways.

Cholinesterase Inhibition: A Pillar in Alzheimer's Disease Therapy

A deficiency in the neurotransmitter acetylcholine is a well-established hallmark of Alzheimer's disease.[6] A primary therapeutic strategy is to boost acetylcholine levels by inhibiting the enzymes responsible for its degradation: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[7][8] Piperidine derivatives have proven to be exceptionally effective in this role.[6][8] The tertiary nitrogen within the piperidine ring can be protonated, allowing it to interact with the anionic site of the cholinesterase enzymes.[8]

Donepezil, a prominent piperidine derivative, is a leading drug for Alzheimer's treatment, demonstrating the clinical success of this chemical class.[6][9]

The following table summarizes the inhibitory potency of several key piperidine derivatives against AChE and BChE, providing a clear comparison of their efficacy.

CompoundTarget Enzyme(s)IC50 ValueReference
Donepezil (E2020)AChE5.7 nM[7][10]
1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21)AChE0.56 nM[7][11]
1-Benzyl-4-[2-[4-(benzoylamino)phthali mido]ethyl]piperidine hydrochloride (19)AChE1.2 nM[7]
Indolylpiperidine analog 13 of DonepezilAChE, BuChENot specified[9]
5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate (5)AChE0.03 ± 0.07 μM[12]
1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28)AChE0.41 ± 1.25 μM[12]

This protocol outlines a reliable and widely used colorimetric method to determine the cholinesterase inhibitory activity of piperidine derivatives. The principle lies in measuring the hydrolysis of acetylthiocholine iodide by the enzyme, where the product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is quantified spectrophotometrically.

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (piperidine derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the enzyme in phosphate buffer.

    • Prepare a stock solution of the substrate (ATCI or BTCI) in phosphate buffer.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

    • Add 50 µL of the enzyme solution to each well and incubate for 15 minutes at 37°C. This pre-incubation allows the inhibitor to bind to the enzyme.

    • Add 50 µL of the DTNB solution to each well.

    • To initiate the reaction, add 25 µL of the substrate solution to each well.

    • Immediately start monitoring the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined from the dose-response curve.

Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_synaptic_cleft Synaptic Cleft ACh_vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_vesicle->ACh Release AChR Acetylcholine Receptor (AChR) Postsynaptic Signal Postsynaptic Signal AChR->Postsynaptic Signal Signal Transduction ACh->AChR Binding AChE AChE ACh->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate Piperidine_Inhibitor Piperidine-based AChE Inhibitor Piperidine_Inhibitor->AChE Inhibition

Caption: Inhibition of AChE by piperidine derivatives in the cholinergic synapse.

Other Key Enzyme Targets

The versatility of the piperidine scaffold extends to other enzyme families critical in various diseases.

  • Anticancer Targets: Piperidine derivatives have been developed as potent inhibitors of various kinases, such as EGFR, VEGFR, and Akt, which are crucial for cancer cell proliferation and survival.[13][14] For instance, certain benzoxazole-appended piperidine derivatives have shown potent EGFR inhibition with IC50 values as low as 0.08 µM.[15]

  • Monoamine Oxidase (MAO) Inhibition: The piperidine nucleus is a key feature in some MAO inhibitors, which are used to treat depression and neurodegenerative disorders.[16] The natural product Piperine, containing a piperidine moiety, is a known MAO inhibitor.[16]

  • Urease Inhibition: Some piperidine derivatives have been identified as urease inhibitors, a target for the treatment of peptic ulcers caused by Helicobacter pylori.[17]

Part 2: Modulating G-Protein Coupled Receptors (GPCRs)

GPCRs are a large family of transmembrane receptors involved in a vast array of physiological processes, making them a major target for drug discovery. The piperidine scaffold is frequently found in ligands that modulate GPCR activity.

Neurokinin (NK) Receptor Antagonism

Neurokinin receptors (NK1, NK2, NK3) are involved in pain, inflammation, and depression. Piperidine derivatives have been successfully developed as potent antagonists for these receptors.[18][19]

CompoundTarget ReceptorIC50 ValueReference
YM-38336NK28.9 nM[18]
3,5-bis(trifluoromethyl)benzyl ether derivative (12)NK10.95 nM[20]
Acyl derivative (38)NK15.3 nM[20]
Sulfonyl derivative (39)NK15.7 nM[20]
Sigma (σ) Receptor Modulation

Sigma receptors are implicated in a variety of CNS functions and are targets for the treatment of neuropsychiatric disorders and pain.[9] Haloperidol, a well-known antipsychotic, is a piperidine derivative that acts as a σ1 receptor antagonist.[9]

This protocol describes a fundamental technique to determine the affinity of a test compound (a piperidine derivative) for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the target receptor (e.g., NK1 or σ1)

  • Radiolabeled ligand with high affinity and specificity for the receptor (e.g., [³H]-Substance P for NK1, [³H]-(+)-pentazocine for σ1)

  • Test compounds (piperidine derivatives)

  • Incubation buffer

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Step-by-Step Methodology:

  • Assay Setup:

    • In test tubes, add a fixed amount of cell membranes, the radiolabeled ligand at a concentration typically near its Kd value, and varying concentrations of the unlabeled test compound.

    • Include control tubes for total binding (radioligand + membranes, no test compound) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. The filter traps the cell membranes with the bound radioligand.

    • Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The percentage of specific binding is plotted against the logarithm of the test compound concentration.

    • The IC50 value (the concentration of the test compound that displaces 50% of the specifically bound radioligand) is determined from the competition curve.

    • The Ki (inhibition constant), a measure of the affinity of the test compound for the receptor, can be calculated from the IC50 value using the Cheng-Prusoff equation.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein (αβγ) GPCR->G_protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Ligand Endogenous Ligand Ligand->GPCR Binds & Activates Piperidine_Antagonist Piperidine-based Antagonist Piperidine_Antagonist->GPCR Blocks Binding Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Mechanism of action of a piperidine-based GPCR antagonist.

Part 3: Ion Channel Modulation

Ion channels are critical for regulating ion flow across cell membranes and are involved in a wide range of physiological processes. Piperidine derivatives have been investigated as modulators of various ion channels, including those involved in pain signaling.[21][22] For example, certain fused piperidine amides have been developed as inhibitors of ion channels for the treatment of pain.[21]

Conclusion: The Enduring Versatility of the Piperidine Scaffold

The piperidine scaffold continues to be a remarkably versatile and successful structural motif in drug discovery. Its presence in a multitude of approved drugs targeting a wide range of biological molecules—from enzymes and GPCRs to ion channels—highlights its privileged status. The ability to readily modify the piperidine ring allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. As our understanding of disease biology deepens, the rational design of novel piperidine derivatives will undoubtedly lead to the development of the next generation of innovative therapeutics.

References

A comprehensive list of references with clickable URLs will be provided separately. The numbers in the text correspond to the search result indices.

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.